Eicosa-11,14-dienoic acid
描述
RN given refers to parent cpd with unspecified isomeric designation
属性
IUPAC Name |
(11E,14E)-icosa-11,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXIVVZCUAHUJO-AVQMFFATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-39-6 | |
| Record name | Eicosa-11,14-dienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Natural Sources & Biogenesis of Eicosa-11,14-dienoic Acid (20:2 n-6)
[1]
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6), also known as 11,14-eicosadienoic acid , is a long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of linoleic acid.[1][2] Unlike its more common counterparts in the arachidonic acid cascade, 20:2 n-6 represents a critical "junction metabolite."[3] It serves as the obligate precursor to Sciadonic Acid (via
This guide delineates the specific natural reservoirs of 20:2 n-6, distinguishing it from its n-9 isomer (5,11-20:2), and provides validated protocols for its extraction and purification.
Chemical Identity & Structural Biology[1]
| Property | Specification |
| IUPAC Name | (11Z,14Z)-icosa-11,14-dienoic acid |
| Common Name | 11,14-Eicosadienoic Acid |
| Lipid Notation | 20:2 n-6 |
| Molecular Formula | |
| Molecular Weight | 308.50 g/mol |
| Key Structural Feature | Methylene-interrupted double bonds at C11 and C14; lacks the |
Critical Isomer Distinction: Researchers must distinguish 11,14-20:2 (n-6) from 5,11-20:2 (n-9) (Keteleeronic acid), which is common in conifer seed oils. Mass spectrometry fragmentation patterns (specifically the carboxyl-to-first-double-bond distance) are required for definitive identification.[3]
Biosynthetic Pathways: The "Elongase-First" Mechanism[1]
In most mammalian systems, linoleic acid (18:2 n-6) is first desaturated by
Pathway Visualization
The following diagram illustrates the divergence between the Standard Arachidonic Pathway and the Gymnosperm/Elongase-First Pathway where 20:2 n-6 accumulates.
Caption: Divergence of the Elongase-First pathway (Blue) producing Eicosa-11,14-dienoic acid.
Natural Sources & Occurrence[1][6]
Botanical Sources (Primary Reservoir)
The highest concentrations are found in plants that utilize the "primitive" elongation pathway, specifically Gymnosperms and certain Angiosperms.
| Source Organism | Tissue | Concentration (% Total Fatty Acids) | Notes |
| Macrosphyra longistyla | Leaf/Stem Extract | ~16.8% | Rare high-accumulation source identified in methanolic extracts [1].[3] |
| Pinus sibirica (Siberian Pine) | Seed Oil | 1.0 – 2.5% | Co-occurs with Pinolenic and Sciadonic acids.[3] Often misidentified without GC-MS [2].[3] |
| Podocarpus spp.[3][4][5][6][7][8] | Seed Oils | 0.5 – 3.0% | Typical of the Podocarpaceae family; serves as precursor to Sciadonic acid.[3] |
| Salvia hispanica (Chia) | Seeds | Trace (<0.5%) | Minor elongation product; not a viable isolation source. |
Animal & Marine Sources
In animals, 20:2 n-6 is a metabolic intermediate rather than a storage lipid.[3]
-
Bovine Tissues: Significant levels detected in steer striploin (higher than in heifers), suggesting hormonal regulation of elongase activity [3].
-
Marine Invertebrates: Identified in the sea urchin Arbacia punctulata.[3][5]
-
Human Tissues: Detectable in testes and adrenals; serves as a substrate for local
5-desaturase activity.[3]
Fungal Sources[1][8]
-
Mortierella elongata (Strain NR06): An oleaginous fungus where 20:2 n-6 appears as an intermediate during Arachidonic acid production.[3] Optimization of nitrogen-limiting conditions can stall the pathway, accumulating the 20:2 precursor [4].
Extraction & Purification Protocol
Objective: Isolate high-purity 20:2 n-6 from Pinus or Macrosphyra lipid extracts, separating it from the abundant 18:2 and 20:3 isomers.[3]
Workflow Diagram
Caption: Purification workflow utilizing Urea Complexation and Silver-Ion HPLC.
Step-by-Step Methodology
-
Total Lipid Extraction (Folch Method):
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
React lipid residue with 14%
in methanol at 60°C for 30 mins. -
Extract FAMEs into hexane.
-
-
Urea Complexation (Enrichment Step):
-
Dissolve FAMEs in methanol saturated with urea.
-
Crystallize at 4°C overnight.
-
Filtrate will contain the PUFAs (including 20:2 n-6), while saturated/monounsaturated FAMEs crystallize with urea.
-
-
Silver Ion Chromatography (Ag-HPLC) - Critical Step:
Biological Implications & Therapeutic Potential[10][11][12]
Anti-Inflammatory Modulation
Eicosa-11,14-dienoic acid is not merely a passive intermediate.[3][1][4][5][9] Research indicates it acts as a competitive inhibitor at the cyclooxygenase (COX) level:
-
Mechanism: It competes with Arachidonic Acid for COX-2 binding sites but converts to less potent prostaglandins or remains unmetabolized.[3]
-
Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages [5].[3][2]
Precursor to Sciadonic Acid
In keratinocytes and skin tissues, 20:2 n-6 is desaturated to Sciadonic Acid (20:3 n-6,
References
-
Faleye, F. J., et al. (2019). "Antioxidant and Anticholinesterase Activities of Macrosphyra longistyla (DC) Hiern Relevant in the Management of Alzheimer's Disease." MDPI. Link
-
Zadernowski, R., et al. (2009).[10] "Chemical composition of Pinus sibirica nut oils." European Journal of Lipid Science and Technology.[3][10] Link
-
Huang, L., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[3][2] Molecular and Cellular Biochemistry. Link
-
Sakuradani, E., et al. (2013). "Metabolic engineering for the production of polyunsaturated fatty acids by oleaginous fungus." Biotechnology Advances. Link
-
Albert, D. H., et al. (1979).[11] "Desaturation of eicosa-11,14-dienoic acid in human testes." Lipids.[3][9][10][11][12][13] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eshop.lazenskakava.cz [eshop.lazenskakava.cz]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and characterization of edible mushroom-forming fungi from Swedish nature [imafungus.pensoft.net]
- 9. caymanchem.com [caymanchem.com]
- 10. sci-hub.jp [sci-hub.jp]
- 11. Desaturation of eicosa-11,14-dienoic acid in human testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Eicosa-11,14-dienoic Acid (20:2 n-6) in Lipid Metabolism
The following technical guide details the metabolic role, biosynthetic pathways, and analytical quantification of Eicosa-11,14-dienoic acid (20:2 n-6) .
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6) , often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (LCPUFA) of the omega-6 series.[1] Historically categorized as a minor accumulation product or a metabolic "dead-end," modern lipidomics has re-characterized EDA as a critical intermediate in the Delta-8 desaturation pathway .[2] This pathway serves as an alternative biosynthetic route for Arachidonic Acid (AA) when the canonical Delta-6 desaturase activity is compromised.
Beyond its role as a biosynthetic intermediate, EDA exhibits distinct biological activity, functioning as an anti-inflammatory modulator by antagonizing Leukotriene B4 (LTB4) signaling and influencing macrophage responsiveness.[2] This guide provides a mechanistic analysis of EDA metabolism, its physiological relevance, and a validated GC-MS protocol for its quantification in biological matrices.[2]
Biochemistry & Biosynthesis[3][4][5]
The Canonical vs. The Delta-8 Pathway
In the standard mammalian PUFA synthesis, Linoleic Acid (LA, 18:2 n-6) is desaturated by Delta-6 Desaturase (FADS2) to form Gamma-Linolenic Acid (GLA), which is then elongated to Dihomo-gamma-linolenic acid (DGLA).
However, EDA represents a bypass mechanism.[2] LA is first elongated by ELOVL5 to form EDA (20:2 n-6).[2] Subsequently, FADS2 —displaying promiscuous substrate specificity—acts as a Delta-8 Desaturase , introducing a double bond at the delta-8 position to convert EDA directly into DGLA, bypassing the GLA intermediate.[2]
Enzymatic Causality
-
Substrate: Linoleic Acid (18:2 n-6).[2]
-
Enzyme 1 (Elongation): ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5).[2] Preferentially elongates C18 PUFAs to C20 forms.
-
Enzyme 2 (Desaturation): FADS2 (Fatty Acid Desaturase 2).[2][3][4] While primarily a Delta-6 desaturase, FADS2 possesses Delta-8 activity toward 20-carbon substrates (20:2 n-6), enabling the conversion to 20:3 n-6.[5][4]
Pathway Visualization
The following diagram illustrates the divergence between the Canonical (Delta-6) and Alternate (Delta-8) pathways.
Figure 1: Biosynthetic positioning of Eicosa-11,14-dienoic acid (EDA). The red path highlights the Delta-8 desaturation route where EDA serves as a direct precursor to DGLA.
Physiological Relevance
Inflammation Modulation
EDA is not merely a passive intermediate; it exerts specific immunomodulatory effects.[2] Research indicates that EDA can modulate the inflammatory response in macrophages.[2]
-
Mechanism: EDA competes with Arachidonic Acid metabolites.[2] Specifically, it has been shown to inhibit the binding of Leukotriene B4 (LTB4) to neutrophil membranes.[2][6]
-
Outcome: Reduction in LTB4-mediated chemotaxis and neutrophil activation, suggesting an endogenous anti-inflammatory feedback loop during high omega-6 flux.[2]
Marker of Desaturase Deficiency
Elevated levels of EDA (20:2 n-6) relative to DGLA (20:3 n-6) or AA (20:4 n-6) can serve as a metabolic biomarker for FADS2 (Delta-6 Desaturase) deficiency or inhibition. In scenarios where Delta-6 activity is suppressed (e.g., zinc deficiency, aging, or specific SNP variants), the substrate flux shifts toward elongation (ELOVL5), causing EDA accumulation.
Analytical Methodology: GC-MS Quantification
To accurately study EDA, researchers must differentiate it from other C20 isomers.[2] The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs).
Experimental Design Strategy
-
Extraction: Modified Folch method to ensure recovery of neutral and polar lipids.[2]
-
Derivatization: Acid-catalyzed transesterification (Acetyl Chloride/Methanol).[2] Base-catalyzed methods (KOH/MeOH) are insufficient for sphingolipids and free fatty acids; acid catalysis ensures total fatty acid pool analysis.
-
Internal Standard: Nonadecanoic Acid (C19:0) or d3-Arachidic Acid (d3-20:0) . C19:0 is preferred if not naturally present in the sample matrix.[2]
Step-by-Step Protocol
Reagents:
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).[2]
-
Derivatization Reagent: 10% Acetyl Chloride in Methanol (freshly prepared).
-
Neutralization: 6% Sodium Carbonate (Na2CO3).[2]
-
Internal Standard (IS): C19:0 (1 mg/mL in Hexane).[2]
Workflow:
-
Sample Homogenization:
-
Add 50 mg tissue or 200 µL plasma to a glass screw-cap tube.
-
Add 10 µL Internal Standard (IS).[2]
-
Add 3 mL Chloroform:Methanol (2:1).[2] Vortex for 1 min.
-
Centrifuge (3000 x g, 5 min) to separate phases. Collect the lower organic phase (lipids).[2][7]
-
Dry the organic phase under a stream of Nitrogen gas (N2).[2]
-
-
Derivatization (Transesterification):
-
Resuspend dried lipids in 2 mL of 10% Acetyl Chloride/Methanol .
-
Incubate at 80°C for 60 minutes (tightly capped).
-
Rationale: Heat and acid drive the cleavage of ester bonds in triglycerides and phospholipids, methylation the free fatty acids to FAMEs.[2]
-
-
Extraction of FAMEs:
-
GC-MS Acquisition:
-
Column: High-polarity capillary column (e.g., DB-23 or CP-Sil 88, 30m x 0.25mm) is critical to separate 20:2 n-6 from potential 20:2 n-9 isomers.
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Temperature Program:
-
Start: 100°C (hold 2 min).
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 4°C/min to 240°C (hold 5 min).
-
-
MS Detection: SIM (Selected Ion Monitoring) Mode.[2]
-
Target Ions:
-
EDA (20:2 n-6): m/z 67, 79, 81, 308 (Molecular Ion).
-
IS (C19:0): m/z 74, 312 .[2]
-
-
Data Summary & Interpretation
| Analyte | Retention Time (Approx)* | Quantitation Ion (m/z) | Qualifier Ion (m/z) |
| C19:0 (IS) | 12.5 min | 74 | 312 |
| Linoleic (18:2 n-6) | 14.2 min | 67 | 294 |
| EDA (20:2 n-6) | 16.8 min | 67 | 308 |
| DGLA (20:3 n-6) | 17.5 min | 79 | 306 |
| AA (20:4 n-6) | 18.2 min | 79 | 304 |
*Retention times vary by column length and phase.[2] Standards must be run to confirm.
Analytical Workflow Diagram
The following diagram outlines the logical flow of the extraction and analysis process, ensuring data integrity through self-validating steps (Internal Standard recovery).
Figure 2: Step-by-step analytical workflow for the isolation and quantification of Eicosa-11,14-dienoic acid.
References
-
Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[2][4] Journal of Lipid Research, 50(6), 1195-1202.[2] Link
-
Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[2] Molecular and Cellular Biochemistry, 358(1-2), 85-94. Link
-
LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol."[2] Link
-
Guillou, H., et al. (2010). "The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice."[2] Progress in Lipid Research, 49(2), 186-199.[2] Link
Sources
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"physical and chemical properties of Eicosa-11,14-dienoic acid"
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (LCPUFA) of the omega-6 series.[1][2][3] While less abundant than its metabolic precursor, Linoleic Acid (LA), or its downstream relatives like Arachidonic Acid (AA), EDA serves as a critical biomarker for enzymatic efficiency in the desaturation-elongation cascade.
In physiological contexts, EDA accumulation is a hallmark of Delta-6 Desaturase (D6D) deficiency or saturation. It represents an "elongation-first" metabolic detour that bypasses the standard production of Gamma-linolenic acid (GLA). Recent pharmacological studies also highlight its potential as a competitive inhibitor of Leukotriene B4 (LTB4) binding, suggesting an under-explored anti-inflammatory mechanism. This guide details the physicochemical characterization, synthesis, and metabolic mapping of EDA for researchers in lipidomics and drug discovery.
Molecular Identity & Structural Analysis
EDA is a 20-carbon carboxylic acid with two cis-double bonds located at the 11th and 14th carbons from the carboxyl terminus.
| Parameter | Detail |
| IUPAC Name | (11Z,14Z)-Eicosa-11,14-dienoic acid |
| Common Names | 11,14-Eicosadienoic acid; EDA; Bishomo-linoleic acid |
| Lipid Notation | 20:2 n-6 (or 20:2 |
| CAS Number | 2091-39-6 (generic/cis-isomer) |
| SMILES | CCCCCC=CCC=CCCCCCCCCCC(=O)O |
| Molecular Formula | |
| Molecular Weight | 308.50 g/mol |
Structural Commentary: The molecule features a methylene-interrupted diene system (divinylmethane pattern) at C13. This "bis-allylic" position is chemically significant, being the primary site for hydrogen abstraction during autoxidation, though EDA is more stable than arachidonic acid due to having fewer such sites.
Physical and Chemical Properties[1][4][7]
The following data aggregates experimentally verified constants and calculated values for the pure cis-isomer.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Physical State | Liquid | Colorless to pale yellow at 25°C. |
| Melting Point | < -10°C | Note: Literature values of ~148°C refer to boiling point or specific salts, not the free acid. |
| Boiling Point | 198°C | At 0.08 mmHg (High vacuum).[2] |
| Density | 0.905 g/cm³ | At 25°C. |
| Refractive Index ( | ~1.46 - 1.47 | Typical for C20 PUFAs. |
| pKa | 4.95 | Carboxyl group dissociation. |
| Solubility (Water) | Insoluble | Hydrophobic tail dominates. |
| Solubility (Organic) | Soluble | Ethanol (>100 mg/mL), DMSO, DMF, Hexane. |
| Critical Micelle Conc. | ~10-50 µM | Estimate based on chain length. |
Chemical Reactivity Profile
-
Oxidation: Susceptible to peroxidation at the C13 bis-allylic carbon. Requires storage under inert gas (Argon/Nitrogen) at -20°C.
-
Esterification: Readily forms methyl esters (FAMEs) with methanol/BF3 or methanol/H2SO4, which is the standard method for GC analysis.
-
Hydrogenation: Catalytic hydrogenation (Pd/C) yields Arachidic acid (C20:0).
Biosynthesis & Metabolic Significance
EDA occupies a unique position in the omega-6 pathway. In a "healthy" system, Linoleic Acid (18:2) is primarily desaturated to Gamma-linolenic acid (18:3). However, when the rate-limiting enzyme Delta-6 Desaturase (FADS2) is impaired (due to aging, zinc deficiency, or metabolic syndrome), the substrate flows into an alternative elongation pathway.
The "Dead-End" vs. Bypass Pathway
-
Standard Pathway: LA
(D6D) GLA (Elongase) DGLA. -
EDA Pathway: LA
(Elongase 5 ) EDA .
Once formed, EDA has two fates:
-
Accumulation: Serving as a marker of D6D inefficiency.
-
Sciadonic Acid Synthesis: In some tissues (and conifers), EDA is desaturated by Delta-5 Desaturase to form Sciadonic Acid (5,11,14-20:3), a structural analogue of Arachidonic Acid that cannot be converted to pro-inflammatory eicosanoids (prostaglandins/leukotrienes).
Visualization: The Omega-6 Branch Point
Figure 1: Metabolic divergence of Linoleic Acid. The red path indicates the formation of EDA, which becomes dominant when Delta-6 Desaturase is compromised.
Analytical Profiling
Accurate identification of EDA requires distinguishing it from other C20 isomers (like 11,14-eicosadienoic acid vs 5,11-isomer).
Gas Chromatography - Mass Spectrometry (GC-MS)
Analysis is performed on the Methyl Ester derivative (FAME).[4]
-
FAME Molecular Weight: 322.5 g/mol .
-
Retention Time: Elutes after 18:3 (GLA) and before 20:3 (DGLA) on polar columns (e.g., DB-23 or SP-2560).
-
Fragmentation Pattern (EI, 70eV):
-
m/z 322: Molecular Ion (
). -
m/z 291: Loss of methoxy group (
). -
m/z 150, 164: Characteristic ions for methylene-interrupted double bonds.
-
m/z 67, 79, 81: General hydrocarbon series.
-
Nuclear Magnetic Resonance (NMR)[9]
-
Solvent:
-
1H NMR Shifts (
, ppm):-
5.30 - 5.40: Multiplet, 4H (Olefinic protons at C11, C12, C14, C15).
-
2.77: Triplet, 2H (Bis-allylic protons at C13).
-
2.30: Triplet, 2H (
-methylene to carbonyl, C2). -
2.05: Multiplet, 4H (Allylic protons at C10, C16).
-
1.2 - 1.4: Broad Multiplet (Bulk methylene chain).
-
0.89: Triplet, 3H (Terminal methyl).
-
Experimental Protocols
Protocol A: Chemical Synthesis (Alkyne Coupling Strategy)
For the production of high-purity standard material.
Principle: This method uses a copper-catalyzed coupling of a terminal alkyne with a propargylic halide, followed by stereoselective hydrogenation to generate the cis,cis-diene system.
-
Reagents: 1-chloro-oct-2-yne, 1-dodecyne-12-oic acid (protected as ester), CuCl, NaI,
, Lindlar Catalyst. -
Coupling Step:
-
Dissolve the terminal alkyne fragment in DMF under
. -
Add CuCl (catalytic), NaI, and
. -
Add the propargyl chloride fragment dropwise.
-
Stir at room temperature for 12h.
-
Result: A "skipped" diyne intermediate.
-
-
Stereoselective Reduction:
-
Dissolve the diyne in Hexane/Quinoline.
-
Add Lindlar Catalyst (
poisoned with lead). -
Stir under
atmosphere (balloon pressure) monitoring via GC until uptake ceases. -
Result: The triple bonds are reduced to cis-double bonds.
-
-
Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).
Protocol B: Extraction & Analysis from Biological Tissue
For detecting EDA accumulation in cell cultures or tissue.
-
Lipid Extraction:
-
Homogenize tissue (100mg) in 1mL PBS.
-
Add 3.75mL Chloroform:Methanol (1:2 v/v). Vortex 2 min (Bligh & Dyer method).
-
Add 1.25mL Chloroform and 1.25mL Water. Centrifuge at 2000g for 5 min.
-
Collect lower organic phase and dry under Nitrogen stream.
-
-
Derivatization (Methylation):
-
Resuspend dried lipid in 1mL Toluene.
-
Add 2mL 1% Sulfuric Acid in Methanol.
-
Incubate at 50°C for 12 hours (sealed tube).
-
Add 5mL 5% NaCl and extract with 2mL Hexane.
-
-
GC-MS Setup:
-
Column: DB-23 (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min)
25°C/min to 175°C 4°C/min to 230°C. -
Detection: Look for peak at retention time relative to C18:2 and C20:4 standards (typically elutes between C20:1 and C20:3).
-
References
-
PubChem Database. Eicosa-11,14-dienoic acid (CID 5282805). National Library of Medicine. Link
-
Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[5] Journal of Lipid Research, 50(6), 1195-1202.[5] Link
-
Yagaloff, K. A., et al. (1995). "Essential fatty acids are antagonists of the leukotriene B4 receptor." Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(5), 293-297.[6] Link
-
Stoffel, W., & Pruss, H. D. (1969). "Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C." Journal of Lipid Research, 10, 423. Link
-
Cayman Chemical. 11(Z),14(Z)-Eicosadienoic Acid Product Information.Link
Sources
"discovery and history of Eicosa-11,14-dienoic acid"
Technical Whitepaper: Eicosa-11,14-dienoic Acid (20:2n-6) Discovery, Metabolism, and Clinical Implications of the "Elongase-First" Metabolite [1]
Executive Summary
Eicosa-11,14-dienoic acid (20:2n-6), often abbreviated as EDA, is a 20-carbon polyunsaturated fatty acid (PUFA) characterized by two cis-double bonds at the 11th and 14th positions.[1] Historically dismissed as a minor "dead-end" metabolite or a simple elongation product of Linoleic Acid (LA), recent molecular characterization of the FADS gene cluster has elevated its status to a critical biomarker of metabolic rewiring.
This guide details the discovery, complex biosynthesis, and analytical characterization of 20:2n-6.[1] It specifically addresses the "Elongase-First" pathway—a metabolic bypass that becomes active when the canonical Delta-6 desaturase pathway is compromised, such as in specific cancer phenotypes (e.g., MCF7 breast cancer cells) or FADS2 genetic variants.[1] We provide researchers with the mechanistic logic and experimental protocols necessary to isolate and quantify this fatty acid in biological matrices.[1]
Historical Discovery & Isolation
The history of 20:2n-6 is inextricably linked to the mapping of the Arachidonic Acid (AA) cascade in the mid-20th century.
-
1960s - The Elucidation of Eicosanoid Pathways: While Linoleic Acid was isolated as early as 1844 by F. Sacc, the longer-chain metabolites required advanced radio-labeling techniques to identify.[1] In 1967 , Stoffel and Pruss successfully synthesized [1-14C] eicosa-11,14-dienoic acid.[1] Their objective was to determine if this compound could serve as an intermediate in the biosynthesis of Arachidonic Acid in vivo.[1]
-
The "Dead-End" Hypothesis: For decades, the prevailing dogma held that the primary route from LA to AA was strictly "Desaturase-First" (LA
GLA DGLA AA).[1] 20:2n-6 was observed in tissue lipids but was often considered a metabolic cul-de-sac resulting from the "accidental" elongation of LA.[1] -
2011 - The FADS2 Paradigm Shift: A pivotal study by Park et al. (2011) provided the first molecular evidence that the FADS2 gene product (classically Delta-6 desaturase) possesses Delta-8 desaturase activity .[1] This confirmed that 20:2n-6 is not a dead end but a substrate for an alternative "Elongase-First" pathway, converting it into DGLA and bypassing the rate-limiting Delta-6 step.[1]
Biosynthesis & Metabolic Pathways
The metabolic fate of Linoleic Acid (18:2n-6) is determined by the competition between Delta-6 Desaturase (FADS2) and Elongase (ELOVL5) . This competition dictates whether the cell utilizes the standard signaling pathway or the alternative "bypass" pathway.
The Pathways
-
Canonical Pathway (Desaturase-First): The dominant route in healthy tissue.[1] LA is desaturated to Gamma-Linolenic Acid (GLA), then elongated to Dihomo-Gamma-Linolenic Acid (DGLA).[1][2]
-
Alternative Pathway (Elongase-First): When FADS2 is inhibited or rate-limited, LA is elongated first to form Eicosa-11,14-dienoic acid (20:2n-6) .[1]
-
Fate A (Rescue): FADS2 (acting as Delta-8 desaturase) converts 20:2n-6 back into DGLA.
-
Fate B (Pathological/Sciadonic): FADS1 (Delta-5 desaturase) acts on 20:2n-6 to produce Sciadonic Acid (5,11,14-20:3) .[1][3] This "non-methylene-interrupted" fatty acid replaces Arachidonic Acid in phospholipids but cannot generate standard prostaglandins, potentially altering cell signaling in cancer.[1]
-
Pathway Visualization
Figure 1: The bifurcation of Linoleic Acid metabolism. Note the central role of 20:2n-6 (Yellow) as the gateway to the alternative pathway, leading either to rescue (Green arrow) or the dead-end metabolite Sciadonic Acid (Red arrow).
Biological Significance & Clinical Implications
Inflammation Modulation
Research indicates that 20:2n-6 is not merely a passive intermediate.[1][4] It possesses distinct biological activity:
-
Macrophage Modulation: In murine RAW264.7 macrophages, 20:2n-6 supplementation reduced Nitric Oxide (NO) production and modulated Prostaglandin E2 (PGE2) synthesis upon LPS stimulation.
-
Leukotriene Inhibition: Cis-11,14-eicosadienoic acid can inhibit the binding of Leukotriene B4 (LTB4) to neutrophil membranes, suggesting an anti-inflammatory feedback mechanism.[1]
Cancer Biomarker (The Sciadonic Shift)
In specific cancer cell lines (e.g., MCF7 breast cancer), the FADS2 gene is often silenced or dysfunctional.[5]
-
Mechanism: Without functional Delta-6 activity, the cell cannot produce GLA.[1] It forces LA down the "Elongase-First" route to accumulate 20:2n-6.[1]
-
Consequence: FADS1 (Delta-5) then acts on 20:2n-6 to produce Sciadonic Acid .[1]
-
Clinical Relevance: The detection of Sciadonic Acid in human tissue is a potential biomarker for FADS2-defective tumors.[1] It represents a "confused" lipid profile where the cell attempts to synthesize Arachidonic Acid but lacks the Delta-6 double bond, resulting in a structural analog that fails to support normal signaling.[1]
Experimental Protocols
Isolation and Extraction (Folch Method)
To isolate total lipids including 20:2n-6 from tissue samples.
-
Homogenization: Homogenize 100mg of tissue in 1mL PBS on ice.
-
Lysis: Add 2:1 (v/v) Chloroform:Methanol mixture (20 volumes relative to tissue).
-
Agitation: Vortex vigorously for 2 minutes; incubate at room temperature for 20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl (saline). Centrifuge at 2000 x g for 10 minutes.
-
Collection: Recover the lower organic phase (containing lipids).
-
Drying: Evaporate solvent under a stream of Nitrogen gas (
) to prevent oxidation. Re-suspend in Hexane for GC analysis.
GC-MS Analytical Parameters
Differentiation of 20:2n-6 from other C20 isomers requires precise thermal gradients.[1]
| Parameter | Setting | Rationale |
| Column | Fused Silica Capillary (e.g., DB-23 or SP-2560) | High polarity required to separate cis/trans isomers and double bond positions.[1] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Optimal linear velocity for resolution.[1] |
| Injector Temp | 250°C | Ensures rapid volatilization of Fatty Acid Methyl Esters (FAMEs). |
| Oven Program | 1) 140°C (hold 5 min)2) Ramp 4°C/min to 240°C3) Hold 240°C (15 min) | Slow ramp critical to separate 20:2n-6 from 20:1 and 20:3 isomers. |
| Detection | EI Source (70eV), Scan range 40-450 m/z | Look for molecular ion [M+] at m/z 322 (as FAME). |
| Target Ion | m/z 67, 79, 81 (General PUFA fragments) | m/z 322 (Molecular Ion for C21H38O2 - Methyl Ester). |
References
-
Stoffel, W., & Pruss, H. D. (1967). Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and dl-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C.[1] Journal of Lipid Research, 8(3), 196–201. Link
-
Park, H. G., Kothapalli, K. S., Park, W. J., Defrancesco, C. A., et al. (2011). FADS2 function loss at the cancer hotspot 11q13 locus diverts lipid signaling precursor synthesis to unusual eicosanoid fatty acids.[1] PLoS One, 6(11), e28186.[1] Link
-
Huang, Y. S., Huang, W. C., Li, C. W., & Chuang, L. T. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1] Molecular and Cellular Biochemistry, 358(1-2), 85-94.[1] Link
-
Kothapalli, K. S. D., et al. (2018). A rare eicosanoid precursor analogue, sciadonic acid (5Z,11Z,14Z-20:3), detected in vivo in hormone positive breast cancer tissue.[1][5] Prostaglandins, Leukotrienes and Essential Fatty Acids, 135, 11-16.[1] Link
-
Chuang, L. T., et al. (2009). Eicosadienoic acid: A minor fatty acid with major biological significance.[1] Lipids in Health and Disease. Link
Sources
- 1. Sciadonic acid - Wikipedia [en.wikipedia.org]
- 2. Genetic variation of the FADS1 FADS2 gene cluster and n-6 PUFA composition in erythrocyte membranes in the European Prospective Investigation into Cancer and Nutrition-Potsdam study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rare eicosanoid precursor analogue, sciadonic acid (5Z,11Z,14Z-20:3), detected in vivo in hormone positive breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosa-11,14-dienoic Acid (20:2 n-6): Metabolic Bypass Mechanisms and Analytical Characterization
Topic: Content Type: Technical Whitepaper Audience: Lipidomics Researchers, Metabolic Engineers, and Drug Development Scientists
Executive Summary
Historically categorized as a minor elongation product or a metabolic "dead end," Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, has emerged as a critical intermediate in alternative polyunsaturated fatty acid (PUFA) biosynthesis. Recent evidence confirms that EDA serves as the substrate for a "Delta-8 bypass" pathway, allowing for the synthesis of Dihomo-gamma-linolenic acid (DGLA) and Arachidonic Acid (AA) even when the rate-limiting Delta-6 desaturase (D6D) is compromised. This guide delineates the biochemical significance of EDA, its role in inflammatory modulation, and the precise GC-MS protocols required for its quantification in biological matrices.
Structural Biochemistry & Physicochemical Properties
EDA is a 20-carbon omega-6 fatty acid characterized by two cis-double bonds at positions 11 and 14. Unlike its isomer 11,14-Eicosadienoic acid (20:2 n-9), which is derived from Oleic acid, the n-6 variant is strictly derived from Linoleic Acid (LA, 18:2 n-6).
Table 1: Physicochemical Profile of Eicosa-11,14-dienoic Acid
| Property | Specification | Relevance to Analysis |
| IUPAC Name | cis-11,cis-14-Eicosadienoic acid | Standard nomenclature for database search. |
| Lipid Number | 20:2 (n-6) | Distinguishes from n-9 isomers in chromatography. |
| Molecular Mass | 308.50 g/mol | Target ion monitoring (SIM) in MS. |
| Precursor | Linoleic Acid (18:2 n-6) | Requires ELOVL5 activity for synthesis. |
| Elution Order | Elutes after 20:1 n-9, before 20:3 n-6 | Critical for peak identification on polar columns (e.g., HP-88). |
Metabolic Flux: The Delta-8 Bypass
The canonical pathway for Arachidonic Acid synthesis relies on the Delta-6 desaturation of Linoleic Acid. However, under conditions of metabolic stress, aging, or FADS2 inhibition, the Delta-8 Bypass becomes the dominant route.
Mechanism of Action
-
Elongation: Linoleic Acid is elongated by ELOVL5 (Elongation of Very Long Chain Fatty Acids protein 5) to form EDA (20:2 n-6).
-
Desaturation: The FADS2 gene product, classically defined as a Delta-6 desaturase, exhibits Delta-8 desaturase activity toward EDA.[1][2]
-
Conversion: This converts EDA directly into DGLA (20:3 n-6), effectively bypassing the Delta-6 step.
Expert Insight: The affinity of FADS2 for EDA is lower than for Linoleic Acid. However, when the Delta-6 pathway is saturated or inhibited (common in metabolic syndrome), the accumulation of EDA drives the flux through this alternative pathway.
Pathway Visualization
The following diagram illustrates the competition between the canonical Delta-6 pathway and the Delta-8 bypass.
Figure 1: The Delta-8 Bypass mechanism showing ELOVL5-mediated elongation of LA to EDA, followed by FADS2-mediated desaturation to DGLA.
Physiological Implications
EDA is not merely an intermediate; it possesses distinct biological activity, particularly in the context of inflammation.
-
Anti-Inflammatory Potential: EDA competes with Arachidonic Acid for incorporation into membrane phospholipids. By displacing AA, it reduces the substrate pool available for COX-2 and 5-LOX enzymes, thereby dampening the "Eicosanoid Storm."
-
Macrophage Modulation: Studies indicate that EDA decreases nitric oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages, acting as a weak agonist/antagonist in inflammatory signaling.
Analytical Methodologies: GC-MS Quantification
Accurate quantification of EDA requires separation from its n-9 isomer and other 20-carbon PUFAs. The following workflow utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of EDA using GC-MS.
Detailed Protocol: FAME Synthesis & Analysis
Trustworthiness Check: This protocol uses Boron Trifluoride (BF3) in methanol. While effective, strictly control temperature (60°C) to prevent isomerization of conjugated dienes, although EDA is methylene-interrupted and relatively stable.
Reagents:
-
Internal Standard (IS): Arachidic Acid-d3 (20:0-d3) or Heneicosanoic Acid (21:0).
-
Derivatization Agent: 14% BF3 in Methanol.
-
Extraction Solvent: Hexane (HPLC Grade).
Step-by-Step Procedure:
-
Sample Prep: Aliquot 100 µL of plasma or 10 mg of tissue homogenate into a glass tube.
-
Spike IS: Add 10 µL of Internal Standard solution (100 µg/mL).
-
Extraction: Perform Folch extraction (Chloroform:Methanol 2:1). Centrifuge and collect the lower organic phase. Dry under Nitrogen.
-
Transesterification:
-
Resuspend dried lipids in 0.5 mL Toluene.
-
Add 1.0 mL of 14% BF3-Methanol.
-
Incubate at 60°C for 30 minutes (Do not exceed 100°C to preserve PUFA integrity).
-
-
Quench: Cool to room temperature. Add 1.0 mL distilled water and 1.0 mL Hexane.
-
Recovery: Vortex vigorously. Centrifuge at 2000 x g for 5 mins. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
GC-MS Parameters:
-
Column: Agilent J&W DB-23 or HP-88 (High polarity is required to separate 20:2 n-6 from 20:2 n-9).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Oven Program: 150°C (1 min) -> 10°C/min to 200°C -> 2°C/min to 220°C (Hold 5 min).
-
MS Detection: SIM Mode. Monitor m/z 67 (base peak), 81 , and 322 (Molecular Ion for Methyl Ester).
References
-
Park, H. G., et al. (2009). "The FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[2] Journal of Lipid Research. Available at: [Link]
-
Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry. Available at: [Link]
-
LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol." Available at: [Link]
-
Glaser, C., et al. (2010). "High-throughput analysis of total plasma fatty acids for human health studies." PLoS One. Available at: [Link]
-
Nakamura, M. T., & Nara, T. Y. (2004). "Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases." Annual Review of Nutrition. Available at: [Link]
Sources
Beyond the Arachidonic Cascade: Structural and Functional Analysis of Eicosa-11,14-dienoic Acid Isomers
Executive Summary: The "Bypass" Intermediate
In the landscape of polyunsaturated fatty acid (PUFA) metabolism, Eicosa-11,14-dienoic acid (20:2n-6) is frequently overlooked as a mere elongation intermediate.[1] However, for drug development professionals targeting inflammatory pathways, this molecule represents a critical checkpoint. It serves as the substrate for the
This guide dissects the structural isomers of eicosadienoic acid, distinguishing the biologically active n-6 form from its n-9 (deficiency marker) and non-methylene-interrupted (gymnosperm) analogs.[1] We provide validated protocols for their chromatographic separation and mass spectrometric identification, essential for lipidomic profiling in metabolic disease research.
Biosynthetic Origins & Isomeric Diversity
The biological function of a 20:2 fatty acid is strictly dictated by the position and geometry of its double bonds.[1] While they share the mass
The Primary Isomer: cis-11, cis-14-Eicosadienoic Acid (20:2n-6)
This is the standard mammalian elongation product of Linoleic Acid (18:2n-6).[1]
-
Origin: Formed via ELOVL5 (Elongation of Very Long Chain Fatty Acids protein 5) acting on Linoleic Acid.[1]
-
Fate: It typically accumulates when FADS2 (
6-desaturase) activity is low.[1] It can be desaturated by FADS1 ( 5-desaturase) in vitro, but its primary rescue pathway is via FADS2 acting as a 8-desaturase to form DGLA.[1] -
Clinical Relevance: Elevated plasma levels of 20:2n-6 are a hallmark of FADS2 inhibition or specific genetic polymorphisms reducing desaturase efficiency.[1]
The Deficiency Isomer: cis-8, cis-11-Eicosadienoic Acid (20:2n-9)
This isomer appears under conditions of Essential Fatty Acid (EFA) deficiency.[1]
-
Origin: Elongation of Oleic Acid (18:1n-9)
20:1n-9 8 desaturation? Correction: It is the elongation product of Sebaleic acid (18:2n-9) , which itself is formed by 6-desaturation of Oleic acid.[1] -
Fate: Precursor to Mead Acid (20:3n-9), the classic marker of EFA deficiency.[1]
-
** DIFFERENTIATION:** Critical in clinical diagnostics; must be resolved from 20:2n-6 to avoid false negatives in EFA deficiency screening.[1]
The "Gymnosperm" Isomers: 5,11- and 5,14-20:2
Found in conifer seed oils (e.g., Pinaceae), these are Non-Methylene-Interrupted (NMI) fatty acids.[1]
-
Structure: The double bonds are separated by more than one methylene group (polymethylene-interrupted).[1]
-
Relevance: These resist
-oxidation and can alter lipid membrane dynamics differently than methylene-interrupted PUFAs.[1] They are emerging as potential nutraceuticals for lipid metabolism modulation.[1]
Pathway Visualization: The Delta-8 Bypass
The following diagram illustrates how 20:2n-6 acts as a reserve pool for inflammatory precursors when the primary
Figure 1: The "Delta-8 Bypass" (Yellow/Red) allows AA synthesis even if the direct Delta-6 conversion of LA to GLA is impaired.[1] 20:2n-6 is the critical intermediate.[1]
Analytical Protocol: High-Resolution Isomer Separation
Distinguishing 20:2n-6 from 20:2n-9 or 20:2(5,11) requires specific chromatographic conditions. Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these positional isomers adequately.[1]
Protocol A: GC-FID/MS Separation of FAMEs
Objective: Baseline separation of 20:2 isomers using high-polarity phases.
Materials:
-
Column: 100m bis-cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88).[1] Note: The 100m length is non-negotiable for critical isomer pairs.
-
Carrier Gas: Hydrogen (for FID) or Helium (for MS), constant flow 1.2 mL/min.
-
Standards: Supelco 37 Component FAME Mix + Custom 20:2n-9 standard (often available from Cayman Chemical or Matreya).[1]
Step-by-Step Workflow:
-
Derivatization: Transesterify lipid extract using 14% BF3 in Methanol (
, 10 min). Avoid acid-catalyzed derivatization if NMI fatty acids (labile) are suspected; use Sodium Methoxide instead.[1] -
Injection: Split 1:10 to 1:50 depending on concentration. Inlet T:
. -
Oven Program (Optimized for Isomers):
-
Detection:
Protocol B: Double Bond Localization via Paternò–Büchi (PB) Derivatization
Objective: Definitive structural proof of double bond positions (11,14 vs 8,11) using Mass Spectrometry, bypassing the need for retention time matching alone.[1][2][3]
Mechanism: UV-irradiation of the fatty acid with acetone creates an oxetane ring at the C=C double bond.[1] MS/MS fragmentation of this ring yields diagnostic ions specific to the bond position.[1]
Workflow:
-
Reaction: Mix lipid extract (in acetonitrile) with Acetone (1:1 v/v).
-
Irradiation: Expose to UV light (low pressure Hg lamp, ~254 nm) for 30 minutes.
-
MS/MS Analysis: Direct infusion or LC-MS.[1]
-
Diagnostic Ions (for 20:2n-6):
-
Fragmentation of the oxetane at
11 and 14 yields unique mass shifts (+58 Da from acetone addition, followed by specific cleavage). -
Key Check: Look for pairs of ions separated by 26 Da (characteristic of methylene-interrupted double bonds in PB-MS).[1]
-
Comparative Data: Isomer Properties
| Isomer | Common Name | Notation | Retention Behavior (Polar GC) | Biological Marker For |
| cis-11,cis-14 | Eicosadienoic Acid | 20:2n-6 | Reference Standard | |
| cis-8,cis-11 | (Pre-Mead Acid) | 20:2n-9 | Elutes ~0.2-0.5 min before n-6 | Essential Fatty Acid Deficiency |
| cis-5,cis-11 | Keteleeronic Acid | 20:2(5,[1]11) | Distinct shift (early eluting) | Dietary intake (Conifer oils), NMI metabolism |
| trans-isomers | -- | -- | Elutes after respective cis isomers | Partial hydrogenation / Thermal stress |
Experimental Workflow Visualization
Figure 2: Decision matrix for analyzing 20:2 isomers. Routine quantification uses FAMEs/GC; structural validation requires PB-MS/MS.[1]
Pharmacological Implications
For drug development, 20:2n-6 is more than a passive metabolite.[1]
-
FADS2 Inhibitors: Several anti-inflammatory candidates target FADS2 to block Arachidonic Acid synthesis.[1]
-
Monitoring: Efficacy of FADS2 inhibitors can be monitored by the accumulation of 18:2n-6 and the depletion of 20:2n-6 (if the inhibitor affects elongation) or accumulation of 20:2n-6 (if the inhibitor specifically blocks the
8 desaturation step, though FADS2 is the same enzyme for both 6 and 8 activities).[1] -
Nuance: A specific
6-desaturase inhibitor will cause Linoleic Acid to shunt toward ELOVL5, increasing 20:2n-6 levels.[1] Thus, 20:2n-6 is a biomarker for FADS2 inhibition efficacy. [1]
-
-
Anti-inflammatory Properties:
References
-
Lipid Maps Structure Database. (2024).[1][4] Eicosadienoic Acid Structure and Classification. Lipid Maps.[1] [Link]
-
Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition.[1] [Link]
-
Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Derivatives: Double Bond Location.[1][5] Lipid Library.[1] [Link]
-
Park, H. G., et al. (2016).[1] High-resolution separation of fatty acid isomers in biological samples.[1] Journal of Chromatography A. [Link][1]
-
PubChem. (2024).[1] Compound Summary: Eicosa-11,14-dienoic acid.[1][6][7][8][9] National Library of Medicine.[1] [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 6. moleculardepot.com [moleculardepot.com]
- 7. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 8. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Eicosa-11,14-dienoic Acid (EDA) in Fungal Lipid Production
Executive Summary
Eicosa-11,14-dienoic acid (EDA; 20:2 n-6) is a rare, non-methylene-interrupted omega-6 polyunsaturated fatty acid (PUFA). Historically viewed as a biosynthetic intermediate or a "dead-end" metabolite in fungal lipidology, EDA has emerged as a potent bioactive lipid with distinct pharmacological properties, including PPAR
This guide provides a rigorous technical framework for the biosynthetic targeted production of EDA using metabolically engineered fungal platforms, specifically Mortierella alpina. It details the metabolic "switch" required to accumulate EDA, fermentation protocols for high-density biomass, and downstream purification strategies to isolate this specific diene from complex lipid matrices.
Part 1: The Biosynthetic Divergence
To produce EDA, one must fundamentally alter the native flux of the omega-6 pathway. In wild-type oleaginous fungi, Linoleic Acid (LA, 18:2) is rapidly converted to
The Metabolic Switch
The production of EDA relies on shunting Linoleic Acid (LA) through an alternative elongation pathway.
-
Native Pathway (Dominant): LA
GLA DGLA Arachidonic Acid (ARA). -
EDA Pathway (Target): LA
EDA (20:2) .
In the target workflow, EDA accumulates only if the competing enzyme (
Visualization: The EDA Shunt
The following diagram illustrates the critical enzymatic checkpoints.
Caption: Metabolic engineering strategy. Red dashed lines indicate pathways to block; Green solid lines indicate the target flux toward EDA.
Part 2: Production Protocol (Strain & Fermentation)
Strain Selection
The use of wild-type Mortierella alpina is inefficient for EDA production as it predominantly accumulates ARA.
-
Recommended Strain: Mortierella alpina
-desaturase defective mutants (e.g., strain S14 or derived RNAi mutants). -
Rationale: In these mutants, the conversion of 18:2 to 18:3 is blocked. The accumulated 18:2 is then acted upon by the endogenous elongase (GLELO), resulting in significant accumulation of 20:2 (EDA).
Fermentation Medium (High C/N Ratio)
To trigger lipogenesis (accumulation of triacylglycerols), the culture must encounter nitrogen limitation in the presence of excess carbon.
| Component | Concentration (g/L) | Role |
| Glucose | 50.0 - 80.0 | Carbon source. High conc. drives Acetyl-CoA flux. |
| Yeast Extract | 10.0 | Nitrogen source. Depleted after ~48h to trigger lipid phase. |
| KH₂PO₄ | 2.0 | Buffering and Phosphorus source. |
| MgSO₄[1]·7H₂O | 1.0 | Cofactor for ATP-dependent enzymes (ACC, FAS). |
| pH | 6.0 | Adjusted prior to sterilization. |
Cultivation Workflow
This protocol utilizes a two-stage submerged fermentation process to maximize biomass first, then lipid content.
Step 1: Seed Culture (Inoculum)
-
Inoculate 100 mL of medium with a spore suspension (
spores/mL) from a fresh potato dextrose agar (PDA) slant. -
Incubate at 28°C for 48 hours at 150 RPM.
-
Checkpoint: Mycelia should be dense and pelleted.
Step 2: Production Fermentation
-
Transfer 5% (v/v) seed culture to the production fermenter.
-
Growth Phase (0–48 hours): Maintain temperature at 28°C . Aeration 1.0 vvm.
-
Lipid Accumulation Phase (48–168 hours):
-
Temperature Shift: Reduce temperature to 20°C .
-
Why? While low temperature usually boosts desaturation, in
-defective mutants, it preserves the integrity of the PUFAs and reduces oxidative stress, while the elongase remains active. -
Agitation: Increase to 200+ RPM to maintain Dissolved Oxygen (DO) > 20%. Oxygen is a substrate for desaturases/elongases.
-
-
Harvest: Filter biomass when glucose is depleted (approx. 7 days).
Part 3: Downstream Processing & Purification
Isolating EDA from the lipid mixture (which will contain high amounts of LA and OA) requires fractionation based on unsaturation levels.
Extraction & Methylation[1]
-
Lyophilization: Freeze-dry the fungal biomass to remove water (water inhibits transesterification).
-
Direct Transmethylation: React 100mg biomass with 2mL 10% Methanolic HCl at 55°C for 2 hours.
-
Extraction: Extract Fatty Acid Methyl Esters (FAMEs) using Hexane.
Urea Complexation (Enrichment)
Urea complexation preferentially crystallizes saturated and monounsaturated fatty acids, leaving PUFAs (like EDA) in the filtrate.
-
Protocol: Dissolve FAMEs in methanol containing urea (ratio 1:3 w/w). Heat to dissolve, then cool to 4°C overnight.
-
Result: Crystals = Saturated/Mono-unsaturated. Supernatant = Enriched EDA fraction.
Silver Ion Chromatography (Polishing)
For pharmaceutical grade purity (>95%), use Silver Ion (Ag+) High-Performance Liquid Chromatography (HPLC).
-
Mechanism: Ag+ ions form reversible
-complexes with double bonds. Separation is strictly based on the number and geometry of double bonds. -
Elution Order: Saturates
Monoenes Dienes (EDA/LA) Trienes. -
Validation: Verify fractions using GC-MS. EDA (20:2) will elute after Linoleic Acid (18:2) due to chain length differences on non-polar GC columns.
Part 4: Pharmacological Significance
EDA is not merely a precursor; it is a bioactive lipid with specific therapeutic potential.
-
Anti-Inflammatory Action: EDA inhibits the binding of Leukotriene B4 (LTB4) to neutrophils, dampening the inflammatory response.
-
PPAR
Agonist: EDA activates Peroxisome Proliferator-Activated Receptor alpha, regulating lipid metabolism genes. -
Metabolic Correction: In mammals, EDA can be retro-converted or elongated to DGLA, bypassing the rate-limiting
-desaturase step often impaired in aging or metabolic disease.
References
-
Sakuradani, E., et al. (2009). Improvement of arachidonic acid production by Mortierella alpina 1S-4 through RNA interference of Δ12-desaturase gene expression. Applied Microbiology and Biotechnology.
-
Kikukawa, H., et al. (2018). Production of cis-11-eicosenoic acid by Mortierella fungi. Journal of Applied Microbiology.[2]
-
Huang, Y.S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Inflammation Research.
-
Certik, M., & Shimizu, S. (1999). Biosynthesis and regulation of microbial polyunsaturated fatty acid production. Journal of Bioscience and Bioengineering.
-
Lippmeier, J.C., et al. (2009). Characterization of both polyunsaturated fatty acid biosynthetic pathways in Mortierella alpina. Lipids.[3][1][2][4][5][6][7][8]
Sources
- 1. scispace.com [scispace.com]
- 2. Production of cis-11-eicosenoic acid by Mortierella fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Animal Fat as a Substrate for Production of n-6 Fatty Acids by Fungal Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]
Biological Activity of Eicosa-11,14-dienoic Acid (20:2n-6): Metabolic Bypass & Immunomodulation
This guide serves as an advanced technical resource for researchers investigating the biological activity, metabolic fate, and therapeutic potential of Eicosa-11,14-dienoic acid (20:2n-6) .
Part 1: Executive Technical Synthesis
Eicosa-11,14-dienoic acid (EDA) is often dismissed as a mere elongation intermediate between Linoleic Acid (LA) and Dihomo-
Key Biological Signatures:
-
The
-Bypass Mechanism: EDA is the substrate for the "alternate" AA biosynthesis pathway, bypassing the rate-limiting -desaturase step. -
Differential Immunomodulation: Unlike typical n-6 PUFAs, EDA suppresses Nitric Oxide (NO) generation in macrophages while paradoxically sustaining PGE2 production.
-
Receptor Antagonism: EDA acts as a competitive antagonist at the neutrophil membrane, inhibiting Leukotriene B4 (LTB4) binding.
Part 2: Biochemistry & The "Bypass" Pathway
The Canonical vs. Alternate Route
In standard physiology, Linoleic Acid (18:2n-6) is desaturated by FADS2 (
EDA represents the Elongase-First pathway. ELOVL5 elongates LA to EDA (20:2n-6), which then utilizes the inherent
The Sciadonic Acid Divergence
A distinct, often overlooked metabolic fate of EDA is its direct desaturation by FADS1 (
Visualization: The EDA Metabolic Junction
Figure 1: The central role of EDA in bypassing the rate-limiting Delta-6 desaturase step and its divergence into Sciadonic Acid.
Part 3: Physiological Activity & Immunomodulation[1]
Differential Macrophage Response
EDA exhibits a unique "split" phenotype in macrophage activation (RAW264.7 models). It does not act as a blanket anti-inflammatory but rather modulates specific arms of the immune response.
| Inflammatory Marker | Effect of EDA | Mechanistic Insight |
| Nitric Oxide (NO) | Significant Decrease | Downregulation of iNOS expression; likely via interference with NF- |
| PGE2 | Increase | EDA is rapidly converted to DGLA and AA, fueling the COX-2 pathway. However, the ratio of PGE1 (anti-inflammatory) to PGE2 may shift. |
| TNF- | Increase | Unlike n-3 PUFAs, EDA does not suppress TNF- |
| LTB4 Binding | Inhibition | Direct competitive antagonism at the neutrophil membrane receptor, preventing chemotaxis. |
Membrane Incorporation & Fluidity
EDA incorporates readily into the sn-2 position of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
-
Impact: Substitution of AA with EDA in membrane phospholipids reduces the "burst" of arachidonic acid available for eicosanoid storms upon phospholipase A2 (PLA2) activation.
-
Therapeutic Implication: In
-desaturase deficiency (e.g., atopic dermatitis, aging), EDA supplementation can restore membrane PUFA content without relying on the impaired enzyme.
Part 4: Experimental Protocols
Protocol A: High-Resolution Lipidomics for EDA Detection
Standard GC-FID often co-elutes EDA with 20:3 isomers. Mass spectrometry is required for definitive identification.
Objective: Quantify EDA and distinguish it from 20:3n-3 or 20:3n-6 isomers.
-
Sample Prep: Homogenize 50mg tissue or
cells in ice-cold PBS. -
Extraction: Perform Folch extraction (Chloroform:Methanol 2:1 v/v) with 0.01% BHT to prevent oxidation.
-
Methylation: Transesterify using 14% Boron Trifluoride (
) in methanol at 100°C for 45 mins. Critical: Avoid acid-catalyzed degradation by limiting time. -
GC-MS Parameters:
-
Column: FAME-WAX or DB-23 (High polarity is essential to separate positional isomers).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temp Program: Initial 150°C (hold 1 min)
10°C/min to 200°C 2°C/min to 220°C (hold 10 min). -
Identification: Monitor molecular ion
308 (parent) and diagnostic fragment 67 (bis-allylic).
-
Protocol B: Macrophage "Switch" Assay
Objective: Assess EDA's ability to modulate the NO/PGE2 ratio in LPS-stimulated cells.[1]
-
Seeding: Plate RAW264.7 macrophages at
cells/well in 6-well plates. -
Pre-Treatment: Incubate cells with 50
M EDA (complexed 2:1 with BSA) for 24 hours to allow membrane incorporation.-
Control: BSA vehicle alone.
-
Comparator: 50
M Linoleic Acid.
-
-
Stimulation: Wash cells and add fresh media containing 100 ng/mL LPS.
-
Harvest (24h):
-
Supernatant: Assay for Nitric Oxide (Griess Reagent) and PGE2 (ELISA).
-
Cell Lysate: Western Blot for iNOS and COX-2.
-
-
Data Validation: A successful EDA effect is defined as
reduction in NO with maintained or elevated PGE2 compared to vehicle.
Visualization: The Anti-Inflammatory Interference
Figure 2: EDA acts as a dual-modulator: competitively inhibiting LTB4 receptors at the membrane and intracellularly downregulating iNOS expression.
References
-
Huang, Y.S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1][2] Molecular and Cellular Biochemistry. Link
-
Park, W.J., et al. (2016).
-desaturation activity of FADS2 allows Eicosa-11,14-dienoic acid to bypass -desaturase.[3] Journal of Lipid Research. Link -
Taha, A.Y., et al. (2019).[4] Oxidized derivatives of Eicosadienoic acid and their role in PPAR activation. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Cook, H.W., & McMaster, C.R. (2002). Fatty Acid Desaturation and Chain Elongation in Eukaryotes. Biochemistry of Lipids, Lipoproteins and Membranes. Link
-
Bae, D.S., et al. (2012). Sciadonic acid (5,11,14-20:3), a metabolite of EDA, exhibits distinct anti-inflammatory properties.[1] Journal of Biological Chemistry. Link
Sources
- 1. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eicosa-11,14-dienoic Acid (20:2 n-6): The Delta-8 Bypass & Metabolic Sentinel
[1][2]
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6), often regarded as a minor metabolite, represents a critical "bifurcation point" in polyunsaturated fatty acid (PUFA) biosynthesis. While the canonical pathway for Arachidonic Acid (AA) synthesis proceeds via
-
Substrate for the "
8-Bypass" Pathway: It allows for the synthesis of Dihomo- -linolenic acid (DGLA) and AA even when 6-desaturase activity is compromised, utilizing the promiscuous 8-desaturase activity of FADS2 . -
Metabolic Sentinel: Its conversion to Sciadonic Acid (5,11,14-20:[1]3) by FADS1 acts as a specific biomarker for desaturase activity imbalances, particularly in cancer metabolism and inflammatory states.
This guide details the mechanistic pathways, analytical protocols, and experimental applications of 20:2 n-6 for researchers investigating lipid flux and enzyme kinetics.
Part 1: Biosynthetic Pathways & Enzymology
The metabolic fate of Linoleic Acid (18:2 n-6) is dictated by the competition between desaturation (FADS2) and elongation (ELOVL5). Understanding this competition is essential for interpreting lipidomic data.
The Canonical vs. Alternate Pathway
In healthy mammalian tissue, the canonical pathway dominates. However, under specific physiological stress or FADS2 inhibition, the alternate "elongation-first" pathway becomes significant.
-
Canonical (
6-First): LA (18:2) → [FADS2] → GLA (18:3) → [ELOVL5] → DGLA (20:3) → [FADS1] → AA (20:4) -
Alternate (
8-Bypass): LA (18:2) → [ELOVL5] → 20:2 n-6 → [FADS2 as Δ8] → DGLA (20:3) → [FADS1] → AA (20:4)
The "Dead-End" Shunt: Sciadonic Acid
A critical confounding factor in tracking 20:2 n-6 is its diversion by FADS1 (
Pathway Visualization
The following diagram illustrates the competitive divergence of Linoleic Acid metabolism.
Figure 1: Bifurcation of n-6 Fatty Acid Metabolism. Note the central role of 20:2 n-6 (EDA) as the gateway to the alternate
Part 2: Experimental Protocols
Analytical Detection: GC-MS/MS of 20:2 n-6
Distinguishing 20:2 n-6 from its isomers (e.g., 20:2 n-9) is critical. Gas Chromatography (GC) remains the gold standard for this separation due to superior resolution of double-bond positional isomers compared to standard LC-MS.
Protocol: Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Specification | Rationale |
| Column | Fused silica capillary, high polarity (e.g., BPX70 or CP-Sil 88), 60m x 0.25mm | High polarity is required to separate geometric and positional isomers of 20-carbon PUFAs. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Ensures consistent retention times for peak identification. |
| Temp Program | 140°C (5 min) → 4°C/min → 240°C (15 min) | Slow ramp rate maximizes separation of 20:2 n-6 from 20:3 n-6 and 20:1 isomers. |
| Ionization | Electron Impact (EI), 70 eV | Produces characteristic fragmentation patterns. |
| Key Fragments | m/z 308 (Molecular Ion), m/z 67, 81, 95 (Hydrocarbon series) | m/z 308 confirms C20:2 methyl ester. Lack of m/z 150 (characteristic of |
Self-Validation Step: Run a commercially available standard mix (e.g., Supelco 37 Component FAME Mix) spiked with pure 20:2 n-6 standard. The 20:2 n-6 peak should elute after 20:1 n-9 and before 20:3 n-6 (DGLA).
Measuring 8-Desaturase Activity (FADS2 Flux)
This assay isolates the specific conversion of 20:2 n-6 to DGLA, bypassing the canonical
Materials:
-
[U-13C]-Linoleic Acid or [d5]-20:2 n-6 (Deuterated substrate preferred for direct measurement).
-
FADS2 Inhibitor (optional control): SC-26196 (specific to
6/ 8).
Workflow:
-
Cell Culture: Seed cells at
cells/well in 6-well plates. Culture in serum-free medium for 24h to deplete endogenous PUFAs. -
Pulse: Add
[d5]-20:2 n-6 complexed with BSA (Fatty Acid Free) to the media. -
Incubation: Incubate for 2, 4, and 8 hours.
-
Extraction: Harvest cells, wash with ice-cold PBS. Extract total lipids using the Folch method (Chloroform:Methanol 2:1).
-
Derivatization: Transmethylate to FAMEs using
Boron Trifluoride ( ) in methanol (90°C, 30 min). -
Analysis: Quantify [d5]-DGLA (product) and [d5]-Sciadonic Acid (side product) via GC-MS-SIM (Selected Ion Monitoring).
Calculation of Flux:
Part 3: Clinical & Drug Development Applications
Biomarker for FADS2 Deficiency
In populations with FADS2 polymorphisms (e.g., rs174575 minor allele carriers) or in patients treated with FADS2 inhibitors, the canonical pathway is blunted.
-
Observation: Accumulation of 20:2 n-6 relative to DGLA.
-
Mechanism: ELOVL5 remains active, converting LA to 20:2 n-6, but the "gate" to DGLA (FADS2) is closed.
-
Clinical Insight: An elevated 20:2 n-6 / DGLA ratio in plasma phospholipids is a potent marker of reduced desaturase capacity.
Targeting the Pathway in Inflammation
DGLA is the precursor to Prostaglandin E1 (PGE1), which has anti-inflammatory properties, contrasting with the pro-inflammatory PGE2 derived from AA.
-
Strategy: Promoting the
8-bypass (20:2 n-6 DGLA) while inhibiting 5-desaturase (DGLA AA) can selectively increase endogenous PGE1 levels. -
Drug Target: FADS1 inhibitors utilize 20:2 n-6 accumulation as a pharmacodynamic marker. If FADS1 is successfully inhibited, 20:2 n-6 levels may rise (due to lack of conversion to Sciadonic acid) or remain stable, but DGLA will significantly accumulate.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing this pathway in a drug discovery context.
Figure 2: Experimental workflow for tracing 20:2 n-6 metabolism using stable isotopes.
References
-
Park, H.G., et al. (2016). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3."[4][5] Journal of Lipid Research. Link
-
Brenna, J.T., et al. (2021).[2] "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Tripathy, S., et al. (2014). "Eicosa-11,14-dienoic acid (20:2n-6) is a substrate for FADS1 and FADS2."[4][5][2][3] Lipids.[1][6][7][8][9] Link
-
Gromova, L.V., et al. (2021). "Fatty Acid Desaturases (FADS) and ELOVL Elongases in Metabolic Disorders." International Journal of Molecular Sciences. Link
-
Chouinard-Watkins, R., et al. (2019). "Evidence for the existence of the Δ8-pathway of polyunsaturated fatty acid biosynthesis in humans." American Journal of Clinical Nutrition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Altered Indices of Fatty Acid Elongases ELOVL6, ELOVL5, and ELOVL2 Activities in Patients with Impaired Fasting Glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Eicosa-11,14-dienoic Acid (20:2 n-6)
Structural Characterization, Metabolic Flux, and Analytical Standardization
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6) is a twenty-carbon, omega-6 polyunsaturated fatty acid (PUFA) that serves as a critical, yet often overlooked, intermediate in lipid metabolism.[1][2][3] Unlike the canonical arachidonic acid cascade, 20:2 n-6 represents a metabolic "bypass" product formed via the elongation of linoleic acid (LA), particularly when
This guide provides a comprehensive technical analysis of 20:2 n-6, designed for researchers investigating inflammatory pathways, lipidomic profiling, and metabolic enzyme kinetics. It details the structural physiochemistry, the "Alternative
Structural Characterization & Physiochemical Properties[4]
Eicosa-11,14-dienoic acid is defined by a 20-carbon chain with two cis double bonds positioned at carbons 11 and 14 from the carboxyl terminus.
Chemical Identity
| Parameter | Specification |
| IUPAC Name | (11Z,14Z)-icosa-11,14-dienoic acid |
| Common Names | Eicosadienoic acid; Homo-gamma-linoleic acid |
| Lipid Notation | 20:2 n-6 (or 20:2 |
| CAS Number | 2091-39-6 (Generic/cis isomer) |
| Molecular Formula | |
| Molecular Weight | 308.50 g/mol |
| Exact Mass | 308.2715 |
Structural Configuration
The molecule exhibits a "kinked" geometry due to the cis (Z) configuration at both double bonds. This steric property prevents tight packing in phospholipid bilayers, contributing to membrane fluidity. Unlike conjugated dienes, the double bonds are methylene-interrupted (
Biosynthetic Pathways: The "Dead-End" vs. The Bypass
In standard lipid metabolism, Linoleic Acid (18:2 n-6) is desaturated to
The Mechanism
20:2 n-6 is produced via the elongation of Linoleic Acid by ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5). Historically considered a "dead-end" metabolite, modern lipidomics has confirmed it can be rescued by FADS2 (Fatty Acid Desaturase 2), which possesses secondary
This pathway becomes the dominant flux under conditions of:
- -Desaturase Deficiency: Genetic polymorphisms or inhibition of FADS2.
-
Nutritional Stress: High Linoleic Acid intake saturating the primary desaturation machinery.
Pathway Visualization
The following diagram illustrates the competition between the Classical Pathway and the Alternative
Figure 1: The metabolic bifurcation of Linoleic Acid. Note the direct elongation to 20:2 n-6 (Green Node) which bypasses the initial Delta-6 desaturation step.
Biological Significance & Drug Development Implications[2][7]
Inflammation Modulation
While often overshadowed by Arachidonic Acid, 20:2 n-6 possesses distinct bioactivity. Research indicates it acts as a competitive antagonist for leukotriene receptors. Specifically, it inhibits the binding of Leukotriene B4 (LTB4) to neutrophil membranes, potentially exerting a mild anti-inflammatory effect by dampening neutrophil chemotaxis [1].
Biomarker for Enzyme Inhibition
In drug development, particularly for FADS2 inhibitors (targeted for cancer or metabolic disease), 20:2 n-6 serves as a critical pharmacodynamic biomarker.
-
Inhibition of FADS2: Leads to a buildup of Linoleic Acid and a shunt toward 20:2 n-6 (via ELOVL5).
-
Result: An elevated 20:2 n-6 / 18:3 n-6 ratio is a hallmark of effective
-desaturase blockade.
Analytical Methodology: GC-MS Quantification
To accurately quantify 20:2 n-6, Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard.
Critical Constraint: Isomeric separation is difficult. 20:2 n-6 must be chromatographically resolved from 20:2 n-9 (an elongation product of Oleic acid).
Protocol: FAME Derivatization & Analysis
Reagents
-
Internal Standard: Methyl tricosanoate (23:0) or deuterated Arachidonic Acid (
-AA). -
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol (preferred over acid-catalyzed methylation for speed, though alkaline hydrolysis is gentler). -
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).
Step-by-Step Workflow
-
Lipid Extraction:
-
Homogenize tissue/plasma in Chloroform:Methanol (2:1).
-
Add 0.2 vol of 0.9% NaCl to induce phase separation.
-
Centrifuge (2000 x g, 10 min). Collect lower organic phase.
-
Evaporate to dryness under
stream.
-
-
Transesterification (Methylation):
-
Resuspend lipid residue in 1 mL Toluene.
-
Add 2 mL 14%
-Methanol. -
Incubate at 100°C for 45 minutes (sealed Teflon-lined cap).
-
Rationale: This converts the carboxylic acid to a methyl ester (
), increasing volatility for GC.
-
-
Extraction of FAMEs:
-
Cool to RT. Add 1 mL
and 1 mL Hexane. -
Vortex and centrifuge. Collect upper Hexane layer.
-
Dry over anhydrous
.
-
-
GC-MS Parameters:
| Parameter | Setting |
| Column | High-polarity cyanopropyl phase (e.g., SP-2560 or CP-Sil 88). Essential for separating cis/trans isomers and n-6/n-9 positional isomers. |
| Dimensions | 100m x 0.25mm ID x 0.20µm film thickness (Long column required). |
| Carrier Gas | Helium at 1.0 mL/min (constant flow). |
| Oven Program | 140°C (hold 5 min) |
| Inlet | Split (10:1) at 250°C. |
| MS Source | Electron Impact (EI), 70 eV, 230°C. |
| SIM Mode | Monitor m/z 322 (Molecular Ion), 67 , 79 , 81 (General hydrocarbon fragments). |
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and GC-MS analysis of 20:2 n-6 methyl esters.
References
-
Park, H. G., et al. (2016). Alternative pathway for the biosynthesis of arachidonic acid from 11,14-eicosadienoic acid in Acanthamoeba castellanii. Journal of Lipid Research. Retrieved from [Link] (Search term: FADS2 alternative pathway)
-
LIPID MAPS® Lipidomics Gateway. (n.d.). Structure Database: LMFA01030130 (20:2 n-6). Retrieved from [Link]
-
PubChem. (n.d.).[4] Eicosadienoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Eicosa-11,14-dienoic Acid: The "Ancient" Isomer in Modern Lipid Therapeutics
Executive Summary
Eicosa-11,14-dienoic acid (20:2n-6) , often abbreviated as EDA , is a rare non-methylene-interrupted or elongated polyunsaturated fatty acid (PUFA).[1][2][3] Unlike the canonical arachidonic acid cascade, EDA represents an alternative metabolic branch—often termed the "elongase-first" pathway. Historically hidden within the lipid matrices of Gymnosperm seeds (e.g., Pinaceae, Taxaceae) used in Traditional Chinese Medicine (TCM) and indigenous pharmacopeia, EDA is now emerging as a distinct modulator of inflammatory signaling.
This guide provides a rigorous technical analysis of EDA, moving from its ethnobotanical origins to its isolation protocols and pharmacological mechanisms. It is designed for researchers aiming to exploit "orphan" lipid mediators for novel drug development.
Chemical Identity & Biosynthetic Divergence
EDA is the direct elongation product of Linoleic Acid (LA, 18:2n-6). In most mammalian tissues, LA is predominantly desaturated by FADS2 (Δ6-desaturase) to form γ-Linolenic acid (GLA). However, in specific physiological states or botanical species (ancient Gymnosperms), LA is instead acted upon by ELOVL5 (Elongase of Very Long Chain Fatty Acids 5) .
The "Elongase-First" Mechanism
This divergence is critical for drug developers. By promoting the elongation of LA to EDA, cells can bypass the rate-limiting Δ6-desaturation step, creating a pool of 20-carbon precursors that do not immediately cascade into highly inflammatory 4-series leukotrienes.
-
Canonical Pathway: LA
GLA DGLA Arachidonic Acid (Pro-inflammatory potential). -
EDA Pathway: LA
EDA Sciadonic Acid (in conifers) OR DGLA (via Δ8-desaturation, rare in humans but relevant in specific tissues).
Visualization: The Lipid Divergence Pathway
The following diagram illustrates the competitive enzymatic pathways determining the fate of Linoleic Acid.
Figure 1: Biosynthetic divergence of Linoleic Acid. The green path highlights the formation of EDA, bypassing the standard inflammatory cascade.
Ethnobotanical Reservoir & Traditional Medicine
EDA does not exist in isolation in nature; it is a signature component of Gymnosperm seed oils .
Primary Sources
| Botanical Source | Common Name | Traditional Use (TCM/Ayurveda) | EDA Content (% Total Fatty Acids) |
| Pinus koraiensis | Korean Pine Nut | "Hai Song Zi" - Moistening intestines, skin health. | 10.0 - 14.5% |
| Sciadopitys verticillata | Umbrella Pine | Wood oil for preservation; antifungal. | 11.0 - 13.0% |
| Taxus cuspidata | Japanese Yew | Anti-tumor (Taxol source), traditional poultices. | 4.0 - 9.0% |
| Podocarpus nagi | Nagi Podocarp | Oil for lamps, traditional skin salves. | 5.0 - 12.0% |
Therapeutic Logic
In traditional medicine, these oils are rarely consumed for caloric value alone. They are prescribed for chronic inflammatory conditions (dry eczema, rheumatic pain). The high concentration of EDA and its metabolite Sciadonic Acid functions as a "lipid shield," incorporating into cell membranes and displacing Arachidonic Acid, thereby reducing the substrate availability for COX-2 enzymes during inflammation.
Pharmacodynamics: Mechanism of Action
EDA is not merely a precursor; it possesses distinct bioactivity.[4]
Competitive Inhibition of Inflammation
EDA acts as a structural analogue antagonist .
-
Uptake: Macrophages rapidly incorporate EDA into the sn-2 position of phospholipids.
-
Displacement: It competes with Arachidonic Acid (AA) for esterification.
-
Dampening: Upon stimulation (e.g., LPS), Phospholipase A2 releases EDA alongside AA. However, EDA is a poor substrate for Cyclooxygenase (COX). It effectively "clogs" the enzymatic active site or simply dilutes the pool of reactive AA, reducing the net output of PGE2 and Leukotriene B4.
PPAR Activation
EDA serves as a weak ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ. This activation promotes the transcription of genes involved in fatty acid oxidation and barrier repair, validating the traditional use of pine nut oil for skin barrier restoration.
Technical Protocol: Isolation & Purification
For researchers requiring high-purity EDA for cell assays, standard fractionation is insufficient due to the presence of isomeric GLA and Sciadonic acid. The following protocol utilizes Urea Complexation followed by Silver Ion Chromatography .
Reagents & Equipment
-
Source Material: Cold-pressed Pinus koraiensis oil.
-
Solvents: Urea (sat. methanol), Hexane, Acetone, Acetonitrile (HPLC grade).
-
Column: Ag-Ion (Silver Ion) Solid Phase Extraction cartridges or HPLC column (ChromSpher Lipids).
Step-by-Step Workflow
Figure 2: Isolation workflow for Eicosa-11,14-dienoic acid from Pine Nut Oil.
Critical Causality in Protocol
-
Why Urea Complexation? Saturated and monounsaturated fatty acids form stable tetragonal inclusion complexes with urea at low temperatures. EDA (with two double bonds) and other PUFAs have a "kinked" structure that prevents inclusion, remaining in the liquid filtrate. This step removes 70% of the bulk lipid matrix.
-
Why Silver Ion (Ag+) Chromatography? separation based on chain length (GC) is difficult for 20:2 vs 20:3 isomers. Silver ions interact reversibly with pi-electrons of double bonds. EDA (2 double bonds) elutes distinctly from Sciadonic acid (3 double bonds) and LA (18 carbons, 2 double bonds).
References
-
Huang, Y.S., et al. (2011).[3] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and Cellular Biochemistry.
-
PubChem. (2023). Eicosa-11,14-dienoic acid: Compound Summary. National Library of Medicine.[5][6] [5]
-
LIPID MAPS®. (2023).[7] Structure Database: Fatty Acyls [FA01]. Lipid Genomics and Proteomics.
-
Wolff, R.L., et al. (2000). General characteristics of Pinus spp. seed fatty acid compositions. Lipids.
-
Park, W.J., et al. (2016). Metabolism of eicosa-11,14-dienoic acid in rat testes. Biochimica et Biophysica Acta.
Sources
- 1. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Icosa-11,14-dienoic acid | C20H36O2 | CID 3208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Eicosa-11,14-dienoic Acid (20:2 n-6)
Executive Summary & Chemical Identity[1]
Eicosa-11,14-dienoic acid (EDA) is a 20-carbon polyunsaturated fatty acid (PUFA) of the omega-6 series.[1] While often overshadowed by its metabolic relatives—Arachidonic Acid (AA) and Dihomo-
This molecule is distinct from the more common eicosadienoic acid isomers (e.g.,
Physiochemical Profile[1][2][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | (11Z,14Z)-Icosa-11,14-dienoic acid |
| Common Name | Eicosa-11,14-dienoic acid; 20:2 n-6 |
| Primary CAS Number | 2091-39-6 (Specific for cis,cis isomer) |
| Registry CAS | 5598-38-9 (General registry) |
| Methyl Ester CAS | 61012-46-2 (Analytical standard) |
| Molecular Formula | |
| Molecular Weight | 308.50 g/mol |
| Solubility | Ethanol, DMSO, DMF (>100 mg/ml); Poor in water |
Metabolic Architecture: The Delta-8 Pathway
In standard mammalian physiology, Linoleic Acid (LA, 18:2 n-6) is desaturated by
However, EDA defines an alternative metabolic route known as the Sprecher or Delta-8 Pathway . In this scenario, LA bypasses the initial desaturation and is first elongated by ELOVL5 to form EDA (20:2 n-6). EDA is subsequently desaturated by FADS2 (acting via promiscuous
Clinical Relevance: This pathway becomes the dominant mechanism for PUFA synthesis in cases of
Pathway Visualization[1]
Figure 1: The "Delta-8 Pathway" illustrates how Eicosa-11,14-dienoic acid serves as an alternative precursor to DGLA, bypassing the direct Delta-6 desaturation of Linoleic Acid.
Analytical Methodology: GC-MS Quantification
Quantifying EDA requires strict separation from other C20:2 isomers. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Fatty Acid Methyl Ester (FAME) derivatization.
Critical Reagents
-
Internal Standard (IS): Arachidic Acid-d3 (20:0-d3) or Methyl Tricosanoate (23:0).
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (preferred for speed) or 1% in Methanol (preferred for stability). -
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).
Step-by-Step Protocol
-
Lipid Extraction (Folch Method):
-
Homogenize 50mg tissue/200µL plasma in 1mL Chloroform:Methanol (2:1).
-
Add 10µL of Internal Standard (100µg/mL).
-
Vortex 1 min; Centrifuge at 3000g for 5 min.
-
Collect lower organic phase; dry under
stream.
-
-
Transesterification (FAME Synthesis):
-
Resuspend dried lipid in 1mL 14%
-Methanol. -
Incubate at 100°C for 45 minutes (tightly capped).
-
Cool to Room Temperature (RT).
-
Add 1mL Hexane and 1mL
. -
Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).[2]
-
-
GC-MS Analysis:
-
Column: High-polarity cyanopropyl phase (e.g., DB-23 or CP-Sil 88), 60m x 0.25mm. Note: A standard non-polar column (DB-5) may fail to separate EDA from 20:2 n-9 isomers.
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Temp Program: 150°C (hold 2 min)
4°C/min 240°C (hold 10 min). -
SIM Mode: Monitor m/z 67, 79, 81 (characteristic fragments) and m/z 322 (Molecular Ion for EDA-Methyl Ester).
-
Analytical Workflow Diagram
Figure 2: Operational workflow for the extraction, derivatization, and GC-MS quantification of EDA from biological matrices.
Research Applications & Interpretation
Biomarker for Desaturase Insufficiency
Elevated levels of EDA (20:2 n-6) relative to DGLA (20:3 n-6) indicate a bottleneck at the
Inflammation Modulation
While Arachidonic Acid is the precursor to pro-inflammatory eicosanoids (series-2 prostaglandins), EDA is relatively inert but competes for the same sn-2 position in phospholipids.
-
Mechanism: EDA incorporation into cell membranes can displace AA, potentially lowering the "inflammatory potential" of the cell upon phospholipase activation.
-
Therapeutic Target: Increasing EDA accumulation via specific FADS2 inhibition is an emerging strategy to reduce AA-derived inflammation without completely blocking essential PUFA synthesis.
References
-
Park, W.J., et al. (2016). "Metabolism of eicosa-11,14-dienoic acid in rat testes: Evidence for delta-8 desaturase activity."[3] Biochimica et Biophysica Acta (BBA). [Link]
-
LIPID MAPS® Structure Database. Eicosadienoic acid (20:2 n-6) Structure and Classification. [Link]
-
NIST Chemistry WebBook. cis,cis-11,14-Eicosadienoic acid (CAS 5598-38-9). [Link]
Sources
Methodological & Application
"Eicosa-11,14-dienoic acid extraction from plasma protocol"
Application Note: High-Recovery Extraction and Quantitation of Eicosa-11,14-dienoic Acid (20:2n-6) from Human Plasma
Abstract & Scientific Rationale
Eicosa-11,14-dienoic acid (20:2n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed by the direct elongation of Linoleic Acid (18:2n-6), bypassing the Delta-6 Desaturase (D6D) rate-limiting step. While typically a minor component of the plasma lipidome, elevated levels of 20:2n-6 are a critical biomarker for metabolic dysregulation, specifically indicating D6D deficiency or inhibition—a condition often observed in aging, diabetes, and chronic inflammation.
Accurate quantification of 20:2n-6 is analytically challenging due to its low abundance relative to Linoleic Acid and Arachidonic Acid, and its co-elution potential with n-9 isomers (e.g., 20:2n-9) in standard chromatography.
This protocol details a self-validating, high-recovery workflow utilizing Methyl-tert-butyl ether (MTBE) extraction followed by Boron Trifluoride (BF3)-catalyzed transesterification. Analysis is performed via Gas Chromatography (GC) with a high-polarity cyanopropyl column to ensure isomeric resolution.[1]
Metabolic Context & Pathway Visualization
Understanding the origin of 20:2n-6 is essential for data interpretation. It represents an "alternative" elongation pathway when the primary desaturation pathway is compromised.
Figure 1: The metabolic bifurcation of Linoleic Acid. The red dashed line indicates the elongation pathway yielding the target analyte, 20:2n-6.
Pre-Analytical Considerations
To ensure Trustworthiness and data integrity, the following pre-analytical controls are mandatory.
| Variable | Recommendation | Scientific Justification |
| Matrix | EDTA Plasma | Heparin can interfere with certain downstream enzymatic applications; EDTA effectively chelates metals that catalyze lipid peroxidation. |
| Storage | -80°C | PUFAs are highly susceptible to auto-oxidation. Samples are stable for >6 months at -80°C. |
| Antioxidant | BHT (50 µg/mL) | Critical: Butylated hydroxytoluene (BHT) must be added immediately upon thawing to prevent the degradation of the 11,14-diene structure. |
| Internal Standard | C21:0 (Heneicosanoic Acid) | C19:0 is often present in trace amounts in plasma; C21:0 is strictly non-endogenous and elutes in a clean window near C20 PUFAs. |
Detailed Protocol
Phase A: MTBE Lipid Extraction (Matyash Method)
Why MTBE? Unlike the traditional Folch (Chloroform) method, the MTBE lipid layer is the upper phase , making collection easier and reducing contamination from the insoluble protein pellet at the bottom.
-
Sample Prep: Thaw plasma on ice. Aliquot 50 µL of plasma into a 2 mL glass GC vial (Teflon-lined cap).
-
Internal Standard Spike: Add 10 µL of Internal Standard Solution (C21:0, 1 mg/mL in Methanol). Vortex for 10 sec.
-
Solvent Addition: Add 1.5 mL Methanol (containing 0.01% BHT). Vortex vigorously for 1 minute.
-
Extraction: Add 5 mL MTBE (Methyl-tert-butyl ether). Incubate at room temperature for 1 hour on a shaker (rocking motion).
-
Phase Separation: Add 1.25 mL MS-grade Water to induce phase separation. Vortex for 30 sec.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes .
-
Collection: Carefully transfer the upper organic phase (MTBE) containing total lipids to a clean glass tube.
-
Note: Re-extract the lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) if absolute recovery >98% is required (optional for routine profiling).
-
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 30°C until dry. Do not over-dry , as this causes lipid adherence to glass.
Phase B: Derivatization (Acid-Catalyzed Transesterification)
Why Acid Catalysis? Base catalysis (e.g., KOH) only methylates esterified lipids (TAGs/PLs) and misses free fatty acids. Acid catalysis (BF3) methylates both , providing a "Total Fatty Acid" profile.
-
Reconstitution: Dissolve the dried lipid residue in 0.5 mL Toluene (solubilizes neutral lipids).
-
Reaction: Add 1.0 mL BF3-Methanol (14% w/v) . Cap the vial tightly (Teflon-lined).
-
Heating: Incubate at 100°C for 45 minutes in a heating block.
-
Safety: Use a blast shield. Methanol vapor pressure is high.
-
-
Quenching: Cool to room temperature. Add 1.0 mL H₂O to stop the reaction.
-
Extraction of FAMEs: Add 1.0 mL Hexane . Vortex for 1 minute.
-
Centrifugation: Centrifuge at 500 x g for 2 minutes to separate phases.
-
Final Transfer: Transfer the upper Hexane layer (containing FAMEs) to a GC autosampler vial containing a glass insert.
Instrumental Analysis (GC-FID/MS)
To separate 20:2n-6 from its isomers, a high-polarity column is non-negotiable.
Recommended Column: Agilent J&W DB-23 or Restek Rt-2560 (Biscyanopropyl polysiloxane).
-
Dimensions: 60 m x 0.25 mm ID x 0.25 µm film. (A 30m column may fail to resolve 20:2n-6 from 20:2n-9).
GC Parameters:
| Parameter | Setting |
| Carrier Gas | Helium (Constant Flow: 1.2 mL/min) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1 ratio) to prevent column overload |
| Oven Program | 1) 50°C hold for 1 min2) Ramp 25°C/min to 175°C3) Ramp 4°C/min to 240°C4) Hold at 240°C for 10 min |
| Detector (FID) | 260°C (Air: 400 mL/min, H₂: 30 mL/min) |
| Detector (MS) | Source: 230°C, Quad: 150°C. Scan range: 40-400 m/z |
Identification of 20:2n-6 FAME:
-
Retention Time: Elutes after Arachidic acid (20:0) and before DGLA (20:3n-6).
-
Key MS Ions: m/z 67, 79, 81 (typical PUFA fragments), and molecular ion m/z 336 (small/absent).
-
Validation: Compare retention time against a commercial FAME standard mix (e.g., Supelco 37 Component FAME Mix + individual 20:2n-6 standard).
Workflow Visualization
Figure 2: Step-by-step extraction and derivatization workflow.[2][3]
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link
-
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111. Link
-
Stark, K. D., & Salem, N. (2005). Methods for the analysis of fatty acids in biological samples. Current Protocols in Cell Biology, Chapter 28. Link
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note. Link
Sources
"solid-phase extraction of Eicosa-11,14-dienoic acid from urine"
Application Note: High-Performance Solid-Phase Extraction of Eicosa-11,14-dienoic Acid from Urine
Executive Summary & Scientific Rationale
Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed by the elongation of linoleic acid (18:2 n-6).[1] While less abundant than arachidonic acid, its quantification in urine serves as a critical biomarker for essential fatty acid metabolism, peroxisomal disorder screening, and inflammatory profiling.
The Challenge: Urine is a highly polar, salt-rich aqueous matrix containing high concentrations of urea, creatinine, and water-soluble organic acids. Eicosa-11,14-dienoic acid, with a LogP of ~7.8 and a pKa of ~4.95, is extremely hydrophobic. In urine, it exists in trace amounts, often bound to albumin or conjugated as glucuronides.[1] Standard liquid-liquid extraction (LLE) often results in emulsions and poor recovery of such hydrophobic analytes from urine.[1]
The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE).[1] Unlike simple C18 (reversed-phase) extraction, MAX utilizes a dual-retention mechanism:[1]
-
Hydrophobic Interaction: The sorbent's polymeric backbone captures the C20 aliphatic tail.[1]
-
Ion Exchange: The quaternary amine functional group binds the carboxylate anion (COO⁻) of the fatty acid.[1]
This "lock-and-key" mechanism allows for a rigorous organic wash to remove neutral interferences (pigments, neutral drugs) before selectively eluting the fatty acid, resulting in a cleaner extract suitable for LC-MS/MS or GC-MS.[1]
Physicochemical Profile & Sorbent Selection
| Property | Value | Implication for SPE |
| Analyte | Eicosa-11,14-dienoic acid (20:2 n-6) | Target molecule |
| Molecular Weight | 308.5 g/mol | Suitable for LC-MS (m/z 307.3 [M-H]⁻) |
| LogP | ~7.3 – 7.9 | Highly hydrophobic; requires organic elution.[1][2] |
| pKa | ~4.95 (Carboxylic Acid) | Ionized (COO⁻) at pH > 7; Protonated (COOH) at pH < 3.[1] |
| Sorbent Choice | Polymeric Mixed-Mode Anion Exchange (MAX) | Why? Allows binding at neutral pH (ionic + hydrophobic) and elution at acidic pH (neutralizes charge, releases analyte).[1] |
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and flow of the extraction process.
Figure 1: Decision tree and workflow for the extraction of Eicosa-11,14-dienoic acid, highlighting the critical pH adjustment steps for Mixed-Mode SPE.
Detailed Protocol
A. Reagents & Materials
-
SPE Cartridge: 60 mg / 3 mL Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A, or Bond Elut Certify II).
-
Internal Standard (IS): Deuterated Arachidonic Acid (d8-AA) or Linoleic Acid (d5-LA).[1] Note: Specific deuterated 20:2 n-6 is rare; d8-AA is the closest structural analog.[1]
-
Hydrolysis Reagents: 2M NaOH, 2M HCl.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
B. Sample Pre-treatment
Step 1: Internal Standard Addition Add 10 µL of IS working solution (10 µg/mL) to 1 mL of urine.[1] Vortex for 30 seconds.[1]
Step 2: Hydrolysis (Decision Point)
-
Path A (Free Fatty Acids only): Skip to Step 3.
-
Path B (Total Fatty Acids - Recommended):
-
Add 200 µL of 2M NaOH to the sample.[1]
-
Incubate at 60°C for 45 minutes (saponification of esters).
-
Cool to room temperature.
-
Step 3: pH Adjustment (Critical)
-
Goal: We must ensure the fatty acid is deprotonated (COO⁻) to bind to the anion exchange sorbent.[1]
-
Action:
C. Solid-Phase Extraction (MAX Protocol)
-
Conditioning:
-
Loading:
-
Washing (The Cleanup):
-
Wash 1: 2 mL 5% NH₄OH in Water .
-
Purpose: Removes salts, urea, creatinine, and proteins. High pH keeps analyte bound.[1]
-
-
Wash 2: 2 mL 100% Methanol .
-
-
Elution:
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute in 100 µL of 80:20 Methanol:Water .
-
Mechanistic Insight: Analyte-Sorbent Interaction
Understanding the molecular interaction ensures troubleshooting capability.[1]
Figure 2: Dual-retention mechanism. The ionic bond allows aggressive organic washing (Wash 2) without losing the analyte, a key advantage over standard C18.
Quality Control & Validation Parameters
To ensure the trustworthiness of this protocol, the following criteria must be met:
| Parameter | Acceptance Criteria | Notes |
| Recovery | > 80% | Lower recovery often indicates insufficient hydrolysis or pH mismatch during loading.[1][2] |
| Matrix Effect | < 15% suppression | If suppression is high, increase the volume of Wash 2 (MeOH). |
| Linearity | R² > 0.99 | Range: 1 ng/mL to 1000 ng/mL in urine.[1] |
| Precision | CV < 15% | Inter-day and Intra-day.[1][4] |
Troubleshooting Guide:
-
Low Recovery: Ensure sample pH is > 8.0 before loading.[1] If pH is neutral/acidic, the ionic bond will not form, and the analyte may be lost in the MeOH wash.
-
High Backpressure: Urine contains sediments.[1] Centrifuge samples (3000 x g, 10 min) before loading.
-
Emulsions: Not an issue with SPE, but if observing turbidity in reconstitution, filter through a 0.2 µm PTFE filter.
References
-
PubChem. (2023).[1][5] Eicosa-11,14-dienoic acid | C20H36O2.[1][5][6] National Library of Medicine.[1] Available at: [Link]
-
Gómez, C., et al. (2020).[1][7] LC-MS/MS for profiling of urinary eicosanoids. Clinical Laboratory International. Available at: [Link]
-
Sasaki, A., et al. (2015).[1] Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.[1][8] Available at: [Link]
-
LIPID MAPS. (2023). Structure Database: Fatty Acyls. Lipidomics Gateway. Available at: [Link]
-
Waters Corporation. (2023).[1] Oasis MAX Extraction Method for Acidic Compounds. Application Note. Available at: [Link]
Sources
- 1. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for (Z,Z)-11,14-Eicosadienoic acid (NP0047925) [np-mrd.org]
- 3. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones hesperetin and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icosa-11,14-dienoic acid | C20H36O2 | CID 3208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 7. LC-MS/MS for profiling of urinary eicosanoids - Clinical Laboratory int. [clinlabint.com]
- 8. Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"Eicosa-11,14-dienoic acid analysis by gas chromatography-mass spectrometry (GC-MS)"
Application Note: High-Resolution Analysis of Eicosa-11,14-dienoic Acid (20:2 n-6) via GC-MS
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6), often referred to as "homo-linoleic acid," is a distinct elongation product of linoleic acid (18:2 n-6). While less abundant than Arachidonic Acid (20:4 n-6), it serves as a critical metabolic checkpoint in the desaturation/elongation cascade and a precursor to Dihomo-gamma-linolenic acid (DGLA).
The Analytical Challenge: Quantifying 20:2 n-6 is notoriously difficult due to:
-
Isomeric Interference: It must be chromatographically resolved from other C20:2 isomers (e.g., 13,16-20:2) and the Sciadonic acid pathway (5,11-20:2).
-
Co-elution: On standard non-polar columns (e.g., DB-5), 20:2 n-6 frequently co-elutes with Heneicosanoic acid (C21:0) or isomers of C20:3.
The Solution: This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing a biscyanopropyl polysiloxane (high polarity) stationary phase and Selected Ion Monitoring (SIM) to achieve baseline separation and femtomolar sensitivity.
Biological Context & Pathway
Understanding the metabolic origin of 20:2 n-6 is essential for interpreting data. It accumulates when delta-6 desaturase (D6D) activity is bypassed or inhibited, forcing Linoleic Acid through an elongation-first pathway.
Figure 1: The metabolic position of Eicosa-11,14-dienoic acid. Note the "Alternative Pathway" (dashed red) where 20:2 n-6 accumulates if Delta-6 Desaturase is bypassed.
Sample Preparation Protocol
Principle: Free fatty acids and acylglycerols must be transesterified into Fatty Acid Methyl Esters (FAMEs) to increase volatility and thermal stability for GC analysis.[1] We utilize a Boron Trifluoride (BF3) method which is robust for both free acids and esterified lipids.
Reagents Required:
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.
-
Derivatization Reagent: 14% BF3 in Methanol (Sigma-Aldrich).
-
Internal Standard (IS): C19:0 (Nonadecanoic acid) or d3-C20:0. Do not use C21:0 as it often co-elutes with the target.
-
Neutralization: Saturated NaHCO3 solution.
Step-by-Step Workflow:
-
Lipid Extraction (Modified Folch):
-
Homogenize 50 mg tissue (or 200 µL plasma) in 1 mL Chloroform:Methanol (2:1).
-
Add 10 µL of Internal Standard solution (1 mg/mL).
-
Vortex for 1 min; Centrifuge at 3000 x g for 5 min.
-
Transfer the lower organic phase to a new glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (
).
-
-
Derivatization (Methylation):
-
Resuspend dried lipids in 0.5 mL Toluene.
-
Add 1 mL 14% BF3-Methanol .
-
Cap tightly (Teflon-lined cap) and heat at 100°C for 45 minutes .
-
Critical: Ensure the vial is sealed; loss of methanol changes the reaction kinetics.
-
-
Extraction of FAMEs:
GC-MS Method Parameters
Technical Insight: Standard non-polar columns (5% phenyl) fail to resolve 20:2 n-6 from C20:3 isomers effectively. You must use a high-polarity biscyanopropyl column to separate isomers based on double-bond geometry and position.
Instrument Configuration
| Parameter | Setting | Rationale |
| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.20µm) | Extreme polarity required for cis/trans and positional isomer separation [1]. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramps. |
| Inlet | Split/Splitless (250°C) | Split 10:1 for high abundance; Splitless for trace analysis. |
| Transfer Line | 240°C | Prevents condensation of high-boiling C20+ FAMEs. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |
Temperature Program (Optimized for C20 separation)
-
Initial: 140°C (Hold 5 min) - Elutes solvent and short chains.
-
Ramp 1: 4°C/min to 240°C.
-
Hold: 240°C for 15 min - Critical isothermal period for resolving C20:2, C20:3, and C20:4 clusters.
Mass Spectrometry Acquisition
Run the instrument in SIM/Scan mode.
-
Scan: 50–450 m/z (for library confirmation).
-
SIM (Selected Ion Monitoring): Targets specific ions for quantification to eliminate noise.
| Target Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx)* |
| 20:2 n-6 FAME | 322 ( | 67, 81, 95 | ~35.3 min |
| C19:0 FAME (IS) | 312 ( | 74, 87 | ~31.0 min |
| C21:0 FAME | 340 ( | 74, 87 | ~36.5 min |
Note: Retention times vary by column length and flow; relative elution order on SP-2560 is C20:0 < C20:1 < 20:2 < C20:3.
Analytical Workflow Visualization
Figure 2: End-to-end analytical workflow for 20:2 n-6 quantification.
Data Analysis & Validation
Identification Criteria
Since Electron Impact (EI) mass spectra of fatty acid isomers are nearly identical (due to double bond migration along the chain during ionization), MS spectra alone are insufficient for de novo identification.
-
Retention Time (RT): The peak must fall within ±0.05 min of the authentic cis-11, cis-14-eicosadienoic acid methyl ester standard (Sigma-Aldrich/Supelco).
-
Ion Ratios: The ratio of m/z 67 to m/z 81 should match the standard.
Quantification (Internal Standard Method)
Calculate the concentration (
- : Integrated peak area of m/z 322.[5]
- : Integrated peak area of m/z 312 (for C19:0).
- : Concentration of Internal Standard added.
- : Response Factor (determined by running a standard mix; usually ~1.0 for FAMEs of similar chain length).
Troubleshooting & Pitfalls
-
Pitfall 1: The "C21:0" Ghost Peak.
-
Pitfall 2: Oxidation.
-
Symptom:[1] Loss of PUFA peaks (20:2, 20:4) but stable saturated peaks.
-
Fix: Always use BHT in extraction solvents and store FAMEs under Argon at -20°C. Analyze within 48 hours of derivatization.
-
-
Pitfall 3: Isomer Confusion.
References
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
- Thurnhofer, S., & Vetter, W. (2005). A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Transesterification. Journal of Agricultural and Food Chemistry.
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives.[2][3][6][7][8] Lipid Library. Retrieved from [Link]
-
PubChem. (2023).[9] Cis-11,14-Eicosadienoic acid methyl ester.[5][9][10] National Library of Medicine. Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. jeol.com [jeol.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Methyl (11Z,14Z,17Z)-eicosatrienoate | C21H36O2 | CID 14122962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-11,14-Eicosadienoic acid methyl ester =98 GC 61012-46-2 [sigmaaldrich.com]
"liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Eicosa-11,14-dienoic acid"
Abstract & Introduction
Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed via the elongation of Linoleic Acid (18:2 n-6). While often overshadowed by its downstream metabolites like Arachidonic Acid (20:4 n-6), 20:2 n-6 is a critical checkpoint in the PUFA biosynthesis pathway. Accumulation of 20:2 n-6 often signals a bottleneck in Delta-6 Desaturase (FADS2) activity, making it a vital biomarker in metabolic disease research, inflammation studies, and nutritional assessment.
This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 20:2 n-6 in biological matrices (plasma, tissue). Unlike Gas Chromatography (GC) methods that require time-consuming methyl-ester derivatization (FAMEs), this method utilizes Negative Electrospray Ionization (ESI-) for direct analysis of free fatty acids, streamlining the workflow while maintaining high sensitivity.
Biological Context: The n-6 Elongation Pathway
Understanding the metabolic position of 20:2 n-6 is essential for data interpretation. It serves as the bridge between dietary Linoleic Acid and the anti-inflammatory precursor Dihomo-gamma-linolenic acid (DGLA).
Figure 1: Metabolic pathway of n-6 fatty acids. 20:2 n-6 is the direct elongation product of Linoleic Acid.
Method Development & Logic
Ionization Strategy: Negative Mode ESI
Free fatty acids (FFAs) contain a carboxylic acid group that readily deprotonates in basic conditions. Therefore, Negative Electrospray Ionization (ESI-) is the preferred mode.
-
Precursor Ion: The deprotonated molecule
at m/z 307.3 . -
Fragmentation Physics: Long-chain fatty acids are difficult to fragment uniquely because the hydrocarbon chain dissipates collision energy. The most stable and abundant transition is the decarboxylation (loss of CO₂, 44 Da), yielding a product ion at m/z 263.3 .
-
Note: Some protocols use "Pseudo-MRM" (307.3
307.3) if fragmentation is poor, but the decarboxylation transition (307.3 263.3) offers better specificity against background noise.
-
Sample Preparation: MTBE Extraction
We utilize the Matyash Method (MTBE) over the traditional Folch (Chloroform/Methanol) method.
-
Why? MTBE (Methyl tert-butyl ether) forms the upper organic layer, making it easier to collect the lipid phase without contaminating it with the protein pellet (which sits at the bottom). This improves recovery and reproducibility for high-throughput LC-MS.
Experimental Protocol
Materials & Reagents
-
Standard: Eicosa-11,14-dienoic acid (Cayman Chemical / Sigma).
-
Internal Standard (IS): Linoleic acid-d4 or Arachidonic acid-d8 (Deuterated standards correct for ionization suppression).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water, Ammonium Acetate.
Sample Preparation Workflow
Figure 2: MTBE Liquid-Liquid Extraction workflow optimized for lipid recovery.
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Reasoning: C18 provides strong retention for hydrophobic fatty acids, allowing separation of 20:2 n-6 from potential isomers like 20:2 n-9 based on subtle hydrophobicity differences.
-
-
Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol + 10 mM Ammonium Acetate.
-
Chemistry: Ammonium acetate buffers the pH to ensure consistent deprotonation (
) and improves peak shape.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30% |
| 2.0 | 30% |
| 12.0 | 95% |
| 15.0 | 95% |
| 15.1 | 30% |
| 18.0 | 30% (Re-equilibration) |
Mass Spectrometry Parameters (Source: ESI Negative)
-
Spray Voltage: -3500 V to -4500 V.
-
Source Temp: 350°C - 500°C (Fatty acids require high heat for desolvation).
-
Curtain Gas: 30 psi.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| 20:2 n-6 | 307.3 | 263.3 | 50 | -20 to -25 | Quantifier |
| 20:2 n-6 | 307.3 | 307.3 | 50 | -5 | Qualifier (Pseudo) |
| IS (LA-d4) | 283.5 | 239.5 | 50 | -20 | Internal Std |
Note: The 307.3
Validation & Quality Control
To ensure Scientific Integrity , the method must be validated against FDA/EMA bioanalytical guidelines.
Linearity & Range
-
Calibration Curve: Prepare 8 non-zero standards in surrogate matrix (e.g., BSA in PBS) or solvent.
-
Range: 10 ng/mL to 5000 ng/mL.
-
Acceptance:
. Back-calculated concentration of standards must be within ±15% (±20% for LLOQ).
Isomer Separation Check
A critical validation step is distinguishing Eicosa-11,14-dienoic acid (20:2 n-6) from Eicosa-11-enoic acid (20:1 n-9) or other isomers.
-
Protocol: Inject a mixed standard of 20:2 n-6 and potential isomers.
-
Criteria: Baseline resolution (
) must be achieved. If co-elution occurs, adjust the gradient slope between minutes 2 and 12.
Matrix Effect & Recovery
-
Matrix Factor: Compare the peak area of the analyte spiked into extracted plasma vs. analyte in pure solvent.
-
Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike.
-
Target: Matrix effect 85-115%; Recovery > 80% using MTBE.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor ionization efficiency in ESI(-). | Ensure Ammonium Acetate is fresh. Increase injection volume. Consider derivatization (AMPP) if levels are <1 ng/mL. |
| High Backpressure | Lipid buildup on column. | Use a guard column. Ensure the wash step (95% B) is long enough to elute phospholipids. |
| Peak Tailing | pH mismatch or column age. | Check mobile phase pH (should be neutral/basic). Replace column if >1000 injections. |
| Carryover | Sticky fatty acids in injector. | Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid. |
References
-
Lipid Maps Structure Database. Eicosa-11,14-dienoic acid (20:2 n-6).[1] Available at: [Link]
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[2] Available at: [Link]
- Murphy, R. C., et al. (2017).Liquid Chromatography-Mass Spectrometry of Lipids. Handbook of Experimental Pharmacology.
-
Park, W. J., et al. (2009). An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3.[1] Journal of Lipid Research.[2] Available at: [Link]
-
Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research.[2] (Provides baseline levels for validation). Available at: [Link]
Sources
"derivatization of Eicosa-11,14-dienoic acid for GC-MS analysis"
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6) is a distinct long-chain polyunsaturated fatty acid (PUFA) serving as a critical elongation intermediate in the omega-6 pathway. Unlike its ubiquitous downstream metabolite, Arachidonic Acid (20:4 n-6), 20:2 n-6 accumulates in specific tissue fractions and rare botanical oils, often co-eluting with isomers like 20:2 n-9 or saturated chains in standard analyses.[1]
This guide provides a rigorous workflow for the unambiguous identification and quantification of 20:2 n-6. We detail a dual-protocol approach:
-
Routine Profiling: High-throughput Fatty Acid Methyl Ester (FAME) derivatization using Boron Trifluoride (
). -
Structural Validation: Dimethyl Disulfide (DMDS) derivatization to pinpoint double bond positions (
) via Mass Spectrometry, eliminating isomer ambiguity.
Biological & Chemical Context
Eicosa-11,14-dienoic acid is the direct elongation product of Linoleic Acid (18:2 n-6). Its accurate measurement is vital for assessing desaturase/elongase enzyme activity (specifically ELOVL5).[1]
The Analytical Challenge: Native fatty acids are polar and non-volatile, causing peak tailing and thermal degradation in GC.[1] Derivatization is mandatory.[1] However, standard EI-MS (Electron Ionization) of FAMEs often yields generic hydrocarbon fragments, making it difficult to distinguish 20:2 n-6 from other 20:2 isomers (e.g., 11,14 vs. 5,11).[1]
The Solution:
-
FAMEs increase volatility for separation.[1]
-
DMDS Adducts "lock" the double bonds, forcing fragmentation specifically at the unsaturation sites, providing an indisputable "fingerprint" for the 11,14 position.[1]
Figure 1: Omega-6 Elongation Pathway
Caption: Position of Eicosa-11,14-dienoic acid in the n-6 PUFA biosynthesis cascade.
Materials & Equipment
| Category | Item | Specification/Grade |
| Reagents | Boron Trifluoride ( | 14% in Methanol (Sigma-Aldrich) |
| Dimethyl Disulfide (DMDS) | ||
| Iodine ( | Resublimed crystals | |
| Solvent A | Hexane (HPLC Grade) | |
| Solvent B | Methanol (Anhydrous) | |
| Standards | FAME Standard Mix | Supelco 37 Component FAME Mix |
| Internal Standard (ISTD) | Methyl Tricosanoate (23:0) or C19:0 | |
| GC-MS | Column | Rt-2560 or CP-Sil 88 (100m x 0.25mm, 0.20µm)Note: High polarity biscyanopropyl phases are required for isomer separation. |
| Instrument | Agilent 7890B/5977B or equivalent |
Protocol A: High-Throughput FAME Derivatization
Purpose: Routine quantification and general profiling.
Mechanism: Acid-catalyzed transesterification replaces the hydroxyl group of the carboxylic acid with a methoxy group.[1]
Step-by-Step Workflow:
-
Sample Prep: Place 1-5 mg of lipid extract or 100 µL of plasma into a screw-cap glass vial.
-
ISTD Addition: Add 10 µL of Internal Standard solution (C23:0, 1 mg/mL in hexane). Dry under
gas. -
Solubilization: Add 0.5 mL Hexane .
-
Derivatization: Add 0.5 mL 14%
-Methanol . Cap tightly with a Teflon-lined cap.[1] -
Incubation: Heat at 70°C for 30 minutes .
-
Critical: Do not exceed 30 mins or 80°C to prevent PUFA degradation.[1]
-
-
Quenching: Cool to room temperature. Add 1 mL Saturated NaCl (stops reaction, increases ionic strength).
-
Extraction: Vortex vigorously for 30 seconds. Centrifuge at 2000 rpm for 3 mins.
-
Recovery: Transfer the upper hexane layer (containing FAMEs) to a GC vial with insert.
Protocol B: Structural Validation via DMDS
Purpose: Confirmation of double bond positions (11, 14) to rule out isomers.
Mechanism: Iodine catalyzes the addition of dimethyl disulfide across the carbon-carbon double bonds.[1] The resulting adduct cleaves between the sulfurs during MS ionization.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 50-100 µg of the FAME generated in Protocol A in 100 µL hexane.
-
Reagent Addition: Add 100 µL DMDS and 20 µL Iodine solution (60 mg/mL in diethyl ether).
-
Reaction: Incubate at 40°C for 2-4 hours (or overnight at room temp).
-
Note: Polyunsaturated adducts can be sterically bulky; longer times ensure complete reaction.[1]
-
-
Quenching: Add 200 µL 5% Sodium Thiosulfate (
) in water. Shake until the iodine color (red/brown) disappears. -
Extraction: Add 200 µL hexane, vortex, and centrifuge.
-
Analysis: Inject the upper organic phase.[1]
Figure 2: Derivatization Logic
Caption: Decision tree for selecting between Standard FAME and Advanced DMDS workflows.
GC-MS Parameters & Data Interpretation
Chromatographic Conditions:
-
Column: Rt-2560 (Biscyanopropyl polysiloxane) - Essential for separating cis/trans isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).
-
Oven Program:
-
100°C (Hold 4 min)
-
Ramp 3°C/min to 240°C
-
Hold 15 min.
-
Why: Slow ramp separates 20:2 n-6 from 20:1 and 20:3 isomers.[1]
-
Mass Spectrometry (EI Source):
-
FAME Spectrum (20:2 n-6):
-
DMDS Adduct Spectrum:
Self-Validation (QA/QC):
-
Blank: Run a hexane blank to check for carryover.[1]
-
Retention Time Lock: 20:2 n-6 typically elutes after 20:1 n-9 and before 20:3 n-6 on polar columns.[1]
-
Linearity:
for concentrations 10-1000 µg/mL.[1]
References
-
Restek Corporation. (2020).[1] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Link
-
LIPID MAPS. (2024). Fatty Acid Mass Spectrometry Protocol. Link
-
Ostermann, A. I., et al. (2014).[1] A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B. Link
-
Thurnhofer, S., & Vetter, W. (2005).[1] Application of the dimethyl disulfide derivatization method to determine the double bond positions in polyunsaturated fatty acids. Link (Contextual citation for DMDS logic).
-
Abcam. (2024).[1][2] all-cis-11,14-Eicosadienoic acid Product Sheet. Link
Sources
Precision Quantification of Eicosa-11,14-dienoic Acid (20:2n-6) in Cell Culture: A High-Resolution GC-MS/FID Protocol
Abstract
Eicosa-11,14-dienoic acid (20:2n-6) is a distinct elongation product of linoleic acid (18:2n-6) that accumulates when the canonical delta-6 desaturase (
Biological Context & Metabolic Significance
The "Elongase-First" Pathway
In the canonical n-6 polyunsaturated fatty acid (PUFA) pathway, Linoleic Acid (LA) is first desaturated by
Accurate quantification of 20:2n-6 is essential for:
-
Desaturase Inhibitor Screening: Verifying
6D blockade in anti-inflammatory drug development.[1] -
Metabolic Flux Analysis: Tracing the fate of dietary Linoleic Acid.[1]
-
Deficiency Models: Characterizing FADS2 (gene for
6D) knockout cell lines.
Visualization: The Divergent n-6 Pathway
The following diagram illustrates the bifurcation of Linoleic Acid metabolism.
Caption: Divergence of Linoleic Acid metabolism. 20:2n-6 accumulates when the canonical Delta-6 Desaturase pathway is bypassed.[1]
Experimental Design & Pre-Validation
Internal Standard Selection
For mass spectrometry (GC-MS), stable isotope dilution is the gold standard. For GC-FID, an odd-chain fatty acid not present in mammalian cells is required.[1]
| Method | Recommended Internal Standard (IS) | Rationale |
| GC-MS | d4-20:2n-6 (Cayman Chem #10004445) | Corrects for extraction loss and ionization variability.[1] Identical retention time to analyte.[1] |
| GC-FID | C21:0 (Heneicosanoic Acid) or C23:0 | Rare in biological samples; elutes in the C20-C22 region but resolves from PUFAs.[1] |
Cell Culture Considerations
-
FBS Background: Fetal Bovine Serum (FBS) contains endogenous lipids.[1] Use delipidated FBS or serum-free media for 24 hours prior to harvest if studying de novo synthesis or specific supplementation effects.[1]
-
Antioxidants: PUFAs are prone to auto-oxidation.[1] All solvents must contain 0.01% BHT (Butylated hydroxytoluene) .[1]
Protocol: Sample Preparation
This protocol uses a modified Folch extraction optimized for cell pellets, followed by acid-catalyzed transesterification.[1] Acid catalysis is strictly required to methylate plasmalogens and sphingolipids, which base-catalyzed methods (e.g., KOH/MeOH) often miss.
Step 1: Cell Harvesting
-
Aspirate media and wash cells 2x with ice-cold PBS (Ca/Mg-free).[1]
-
Add 500 µL ice-cold Methanol (with 0.01% BHT) directly to the well/dish.
-
Scrape cells and transfer the suspension to a glass screw-cap tube (Teflon-lined cap). Plastic tubes leach phthalates that interfere with GC-MS.[1]
-
Spike IS: Add 10 µL of Internal Standard solution (e.g., 50 µg/mL d4-20:2n-6).
-
Vortex for 30 seconds. Store at -80°C if not proceeding immediately.
Step 2: Lipid Extraction (Modified Folch)
-
Add 1000 µL Chloroform to the methanol lysate (Final ratio 2:1 CHCl3:MeOH).
-
Vortex vigorously for 1 minute.
-
Add 250 µL ultrapure water (or 0.9% NaCl) to induce phase separation.[1]
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collection: Carefully recover the lower organic phase (chloroform layer) using a glass Pasteur pipette.[1] Transfer to a clean glass vial.
-
Re-extraction (Optional for high recovery): Add 500 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine the lower phase with the first extract.
-
Dry the combined extract under a gentle stream of Nitrogen at 30°C.
Step 3: Derivatization (FAME Formation)
-
Resuspend the dried lipid film in 500 µL Boron Trifluoride (BF3)-Methanol (14%) or 1% H2SO4 in Methanol .[1]
-
Add 200 µL Hexane .
-
Cap tightly and incubate at 90°C for 60 minutes (heat block).
-
Cool to room temperature.
-
Add 500 µL Hexane and 500 µL Water .
-
Vortex and centrifuge (1,000 x g, 3 min).
-
Transfer the upper Hexane layer (containing FAMEs) to a GC vial with a glass insert.
Analytical Method: High-Resolution GC
Separating 20:2n-6 from 20:3n-6 and 20:1 isomers requires a high-polarity cyanopropyl column.[1] Non-polar columns (e.g., DB-5) are insufficient for this application.[1]
Instrument Configuration
-
Column: SP-2560 (100 m x 0.25 mm, 0.20 µm) or CP-Sil 88 .[1]
-
Why: These 100% biscyanopropyl polysiloxane phases provide the necessary dipole-dipole interactions to separate geometric and positional isomers.[1]
-
-
Carrier Gas: Helium (1.0 mL/min, constant flow) or Hydrogen (optimized linear velocity).
-
Inlet: Split/Splitless (Split 10:1 recommended for abundant samples), 250°C.
Temperature Program (Optimized for C20 PUFAs)
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 140 | 5 |
| Ramp 1 | 4 | 240 | 15 |
| Total Run | - | - | ~35-40 min |
Note: 20:2n-6 typically elutes after 18:3n-6 (GLA) and before 20:3n-6 (DGLA).[1] On an SP-2560 column, it is well-resolved from 20:1n-9.[1]
Workflow Visualization
Caption: Step-by-step analytical workflow for 20:2n-6 quantification.
Data Analysis & Validation
Identification
-
GC-MS: Monitor molecular ion m/z 322 (for Methyl 20:2) and characteristic fragment ions.[1]
-
20:2n-6 Spectrum: Look for m/z 67, 79, 81, 95 (general PUFA) and molecular ion.
-
Differentiation: Use retention time relative to standards. 20:2n-6 elutes earlier than 20:3n-6.[1]
-
-
GC-FID: Identification relies strictly on Retention Time (RT) matching with a commercial standard (e.g., Cayman #9000348 or Sigma #E3127).
Quantification Formula
Where RF (Response Factor) is determined by running a standard curve of 20:2n-6 vs the IS.Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing | Active sites in liner or column degradation | Change liner (use deactivated wool); trim column guard.[1] |
| Low Recovery | Incomplete extraction or oxidation | Ensure re-extraction step; verify BHT freshness; keep samples cold.[1] |
| Co-elution | Inadequate column polarity | Switch to SP-2560 (100m); decrease ramp rate around 200-220°C. |
| Ghost Peaks | Plastic contamination | Replace all plastic pipette tips/tubes with glass/Teflon during extraction. |
References
-
LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol."[1] Nature Lipidomics Gateway. [Link]
-
Restek Corporation. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Restek Application Notes. [Link]
-
Christie, W.W. "Gas Chromatography and Lipids."[1] The Oily Press, Bridgwater. Available via Lipid Micro-Site. [Link]
-
Park, Y., et al. "Biological activities of conjugated fatty acids: conjugated eicosadienoic acid."[1] Biochimica et Biophysica Acta (BBA), 2005.[2] [Link]
Sources
Application Note: In Vitro Assays for Eicosa-11,14-dienoic Acid (20:2 n-6) Activity
[1][2][3]
Part 1: Introduction & Mechanistic Context
Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a unique 20-carbon polyunsaturated fatty acid (PUFA).[1] Unlike the canonical arachidonic acid (AA) biosynthetic pathway, which proceeds via
For researchers, EDA is not merely an intermediate; it is a functional probe with two critical applications:
-
Metabolic Sentinel: It serves as a specific substrate to dissect the activities of Fatty Acid Desaturase 1 (FADS1/
5) and FADS2 (acting as a pseudo- 8 desaturase). Its conversion rates provide a readout of desaturase plasticity in cancer and metabolic disease models. -
Immunomodulator: EDA exhibits distinct bioactivity, acting as a weak agonist for inflammatory pathways while competitively inhibiting the formation of potent leukotrienes (e.g., LTB4) by saturating downstream enzymes.
This guide details the protocols for solubilizing EDA, tracking its metabolic fate (Flux Assay), and measuring its functional impact on macrophage inflammation.
Mechanistic Pathway Map
The following diagram illustrates the "EDA Bypass" and its divergent metabolic fates.
Figure 1: The metabolic bifurcation of Eicosa-11,14-dienoic acid.[2][1] EDA serves as a substrate for both FADS2 (restoring AA synthesis) and FADS1 (generating the dead-end metabolite Sciadonic Acid).
Part 2: Critical Preparation - BSA-Fatty Acid Conjugation
The "Self-Validating" Step: Free fatty acids (FFAs) are lipophilic and cytotoxic at high concentrations. Adding EDA directly to cell culture media results in precipitation, oil droplet formation, and inconsistent bioavailability. You must conjugate EDA to Bovine Serum Albumin (BSA) to mimic physiological transport (albumin-bound FFAs) and ensure reproducible uptake.
Reagents
-
Eicosa-11,14-dienoic acid (EDA): >98% purity (e.g., Cayman Chemical, Matreya). Supplied in ethanol or methyl acetate.
-
Fatty Acid-Free (FAF) BSA: Essential. Standard BSA contains endogenous lipids that will confound mass spectrometry results. (Roche or Sigma FAF grade).[3]
-
Solvent: 0.1 M NaOH or Ethanol.
Protocol: 5 mM EDA-BSA Stock Solution (5:1 Molar Ratio)
-
Prepare BSA Vehicle:
-
Dissolve 2.4 g of FAF-BSA in 20 mL of serum-free culture medium (e.g., RPMI or DMEM).
-
Filter sterilize (0.22 µm).[4] Keep at 37°C.
-
-
Prepare EDA Salt:
-
Aliquot the required amount of EDA into a glass vial.
-
Evaporate the shipping solvent under a gentle stream of nitrogen gas.
-
Resuspend the lipid film in 0.1 M NaOH (or minimal Ethanol if NaOH is contraindicated, though NaOH forms the soluble soap) to yield a 50 mM concentration.
-
Heat to 70°C for 2-3 minutes until the solution is clear (saponification).
-
-
Conjugation (The Critical Mix):
-
While vortexing the warm (37°C) BSA solution, dropwise add the hot EDA solution.
-
Note: The solution may turn cloudy transiently but should clear upon mixing.
-
Incubate in a 37°C water bath for 30 minutes to allow equilibrium binding.
-
Final Concentration: ~5 mM EDA complexed to BSA.
-
-
Storage: Aliquot into glass vials (plastic binds fatty acids) and freeze at -20°C. Stable for 3 months.
Part 3: Assay 1 - Metabolic Flux & Desaturase Activity
Objective: Determine the activity of FADS1 and FADS2 by tracking the conversion of EDA into downstream metabolites. This is the "Gold Standard" assay for characterizing EDA metabolism.
Cell System: HepG2 (Liver), MCF7 (Breast Cancer - FADS2 deficient), or Primary Hepatocytes.
Experimental Workflow
-
Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) in complete media. Allow adherence overnight.
-
Starvation: Switch to serum-free media (containing 0.1% FAF-BSA) for 12 hours to deplete endogenous lipid pools.
-
Treatment:
-
Control: BSA Vehicle.
-
Experimental: 50 µM EDA-BSA conjugate.
-
Duration: Incubate for 24 and 48 hours.
-
-
Lipid Extraction (Folch Method Modified):
-
Wash cells 2x with ice-cold PBS (removes surface-bound BSA-lipids).
-
Harvest cells in 500 µL PBS.
-
Add 2 mL Chloroform:Methanol (2:1 v/v).
-
Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 mins.
-
Collect the lower organic phase (contains lipids).
-
-
Derivatization (FAME Preparation):
-
Dry the organic phase under nitrogen.
-
Add 1 mL 14% Boron Trifluoride (BF3) in Methanol.
-
Heat at 100°C for 45 minutes (methylation).
-
Extract FAMEs (Fatty Acid Methyl Esters) with Hexane.
-
Data Interpretation & Expected Results
| Metabolite Detected | Structure | Enzyme Responsible | Interpretation |
| EDA (Substrate) | 20:2 n-6 | - | Unmetabolized input. |
| Sciadonic Acid | 5,11,14-20:3 | FADS1 ( | Indicates active |
| DGLA | 8,11,14-20:3 | FADS2 ( | Indicates "backdoor" pathway activity. |
| Arachidonic Acid | 20:4 n-6 | FADS1 + FADS2 | Full conversion. |
Calculation:
Part 4: Assay 2 - Macrophage Immunomodulation
Objective: Assess the functional anti-inflammatory capacity of EDA. Literature suggests EDA is a "weaker" inflammatory agonist than LA and may dampen responses to LPS.
Cell System: RAW 264.7 Murine Macrophages.
Experimental Workflow Diagram
Figure 2: Workflow for assessing the immunomodulatory effects of EDA on activated macrophages.
Protocol Details
-
Pre-Incubation: Treat RAW 264.7 cells with EDA-BSA (25, 50, 100 µM) for 12-24 hours.
-
Scientific Rationale: This allows EDA to incorporate into the phospholipid membrane, displacing AA or LA.
-
-
Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL without removing the fatty acid media.
-
Endpoints (24h post-LPS):
-
Nitric Oxide (NO): Use Griess Reagent on 50 µL supernatant. Measure absorbance at 540 nm.
-
Cytokines (TNF-
, IL-6): ELISA. -
PGE2 Release: Competitive ELISA. Hypothesis: EDA incorporation should reduce PGE2 levels compared to AA-treated controls because EDA is a poor substrate for COX-2.
-
Validation Criteria
-
Positive Control: AA-BSA (should increase PGE2 and inflammation).
-
Negative Control: BSA Vehicle + LPS.
-
Success Metric: EDA should show a dose-dependent reduction in NO/TNF-
compared to the AA-treated group, or even the Vehicle+LPS group (if it acts as a competitive inhibitor).
References
-
Park, H. G., et al. (2021). "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells." Prostaglandins, Leukotrienes and Essential Fatty Acids.[7]
-
Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[8] Journal of Lipid Research.[8]
-
Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry.
-
Yashiro, H., et al. (2016). "A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice."[9] PLOS ONE.
-
Boland, L., et al. (2019). "BSA Preparation and Palmitate-BSA Conjugation Protocol." Bio-protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wklab.org [wklab.org]
- 4. researchgate.net [researchgate.net]
- 5. vims.edu [vims.edu]
- 6. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
Application Note: Unlocking the Alternative Delta-8 Pathway
In Vivo Metabolic Tracing of Eicosa-11,14-dienoic Acid (20:2 n-6)[1]
Executive Summary & Scientific Rationale
Eicosa-11,14-dienoic acid (20:2 n-6) has historically been dismissed as a "dead-end" elongation product of Linoleic Acid (LA, 18:2 n-6). The classical dogma posits that LA is converted to Arachidonic Acid (AA) exclusively via the Delta-6 Desaturase (D6D) pathway (LA
However, emerging research in FADS2-deficient models and cancer metabolism has validated an alternative "Delta-8" pathway . In this scenario, when D6D activity is compromised or bypassed, LA is elongated directly to 20:2 n-6, which then serves as the substrate for Delta-8 Desaturase (an alternative activity of the FADS2 gene product) to generate Dihomo-
Why this matters:
-
Drug Resistance: Certain cancer cells exploit the Delta-8 pathway to maintain AA production and inflammatory signaling even when D6D is inhibited.
-
Genetic Variance: Polymorphisms in FADS1/FADS2 can shift flux toward 20:2 n-6 accumulation.
-
Biomarker Potential: Elevated 20:2 n-6 is a specific marker of D6D bypass/insufficiency.
This guide provides a rigorous, self-validating protocol for tracing the in vivo metabolism of 20:2 n-6 using stable isotope technologies and GC-MS/MS analysis.
Metabolic Pathway Map
The following diagram illustrates the "Standard" vs. "Alternative" pathways. Note the critical position of 20:2 n-6 as the gateway to the Delta-8 route.
Caption: The Delta-8 Bypass. 20:2 n-6 accumulates when Delta-6 desaturation is blocked, serving as a reserve precursor for AA biosynthesis.
Experimental Design: In Vivo Stable Isotope Tracing
To validate 20:2 n-6 metabolism, we cannot simply measure static levels. We must measure flux . We utilize [U-13C]-Linoleic Acid to observe the de novo formation of [13C]-20:2 n-6 and its subsequent conversion to [13C]-20:3 n-6.
A. Animal Model & Treatment Groups
-
Subject: C57BL/6J Mice (Male, 10-12 weeks).
-
Control Group: Standard Chow (low background n-6).
-
Experimental Group (D6D Blockade): Administer SC-26196 (Delta-6 desaturase inhibitor) or use Fads2 knockout mice. This forces the metabolic flux into the Delta-8 pathway (elongation first).
B. Tracer Administration Protocol
-
Tracer: [U-13C18]-Linoleic Acid (>99% atom % excess).
-
Why: Using the precursor allows you to calculate the Elongation Index (18:2
20:2) and Delta-8 Desaturation Index (20:2 20:3).[1]
-
-
Preparation: Emulsify 10 mg of [U-13C]-LA in 200
L of 20% Intralipid or corn oil vehicle. -
Dosing: Oral gavage (single bolus) after a 4-hour fast.
-
Time Course: Harvest liver and plasma at 0, 2, 4, 12, and 24 hours .
-
Insight: The elongation step (18:2
20:2) is rapid (2-4 hrs), while the Delta-8 desaturation (20:2 20:3) is the rate-limiting step in the alternative pathway.
-
Protocol: Sample Preparation & Lipid Extraction[3]
Objective: Quantitative isolation of total lipids while preventing oxidation of PUFAs.
Reagents
-
Methanol (LC-MS grade)
-
Chloroform (or Dichloromethane for safety)
-
Butylated Hydroxytoluene (BHT) - Critical antioxidant
-
Internal Standard (IS): d5-20:2 n-6 (Custom or surrogate d5-20:4). Do not use odd-chain fatty acids (e.g., 17:0) as surrogates for PUFAs due to different recovery rates.
Step-by-Step Workflow
-
Homogenization:
-
Weigh 50 mg liver tissue (frozen).
-
Add 10
L Internal Standard spike (100 M). -
Add 1 mL Ice-cold Methanol/BHT (0.01%) .
-
Homogenize using bead beater (30 sec, 4°C).
-
-
Modified Folch Extraction:
-
Add 2 mL Chloroform. Vortex 1 min.
-
Add 0.75 mL ultrapure water (induces phase separation).
-
Centrifuge at 3,000 x g for 10 min at 4°C.
-
-
Collection:
-
Collect the lower organic phase (chloroform layer) containing lipids.
-
Re-extract the upper phase with 1 mL chloroform to maximize recovery (Self-validation step: ensures >95% lipid recovery).
-
-
Drying:
-
Evaporate solvent under a gentle stream of Nitrogen at 30°C. Never use heat >40°C to prevent isomerization.
-
Protocol: Derivatization & GC-MS Analysis
Objective: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) for separation of 20:2 n-6 from its isomers (e.g., 20:2 n-9).
Derivatization (Acid-Catalyzed Methylation)
-
Resuspend dried lipid film in 1 mL 1.25 M HCl in Methanol .
-
Incubate at 80°C for 1 hour in a sealed screw-cap tube.
-
Note: Acid catalysis is preferred over base catalysis (BF3/Methoxide) because base methods do not methylate free fatty acids or sphingolipids efficiently.
-
-
Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.
-
Collect the upper Hexane layer (contains FAMEs).
-
Dry down and reconstitute in 50
L Hexane for GC-MS.
GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole MS.
-
Column: DB-23 or BPX-70 (High polarity cyanopropyl phase).
-
Critical: Standard non-polar columns (DB-5) cannot resolve 20:2 n-6 from 20:2 n-9. A high-polarity column is mandatory.
-
-
Carrier Gas: Helium, 1 mL/min constant flow.
-
Oven Program:
-
Initial: 100°C (hold 2 min).
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 2.5°C/min to 240°C (hold 5 min). Slow ramp ensures separation of C20 isomers.
-
Mass Spectrometry (SIM Mode)
Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.
| Analyte | Target Ion (m/z) | Quantifier Ion | Dwell Time |
| 20:2 n-6 (Endogenous) | 322 (M+) | 280 | 50 ms |
| [13C]-20:2 n-6 (Tracer) | 342 (M+20) | 300 | 50 ms |
| 20:3 n-6 (Product) | 320 (M+) | 278 | 50 ms |
| d5-IS | [M+5] | - | 50 ms |
Data Analysis & Interpretation
To prove the activity of the Delta-8 pathway, calculate the Fractional Conversion Rate (FCR) .
Self-Validating Logic:
-
In Control mice: FCR should be low (<5%) because the Delta-6 pathway dominates.
-
In D6D-Inhibited mice: FCR should significantly increase (>15%), confirming that flux is rerouted through 20:2 n-6.
-
Quality Control: If [13C]-18:2 (Precursor) is not detected in the tissue, the gavage failed. If [13C]-20:2 is detected but no [13C]-20:3 is seen, the Delta-8 desaturase is inactive in that tissue.
References
-
Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[1] Journal of Lipid Research.
-
Albert, D. H., & Coniglio, J. G. (1977). "Metabolism of eicosa-11,14-dienoic acid in rat testes.[2][3] Evidence for delta8-desaturase activity."[2][1][4] Biochimica et Biophysica Acta.
-
LIPID MAPS® Protocol. "Fatty Acid Mass Spectrometry Protocol." LIPID MAPS.
-
McLaren, D. G., et al. "Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids."[5] CK Isotopes Application Note.
-
Glaser, C., et al. (2010). "Ratio of n-3/n-6 PUFAs in erythrocytes and plasma: Comparison of different methods." Clinical Chemistry.
Sources
- 1. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Desaturation of eicosa-11,14-dienoic acid in human testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
"synthesis of radiolabeled Eicosa-11,14-dienoic acid"
Application Note: High-Yield Radiosynthesis of [1-
Abstract & Scope
This technical guide details the protocol for the chemical synthesis of [1-
Target Audience: Lipid biochemists, metabolic flux researchers, and radiochemists. Application: Metabolic tracing of PUFA elongation/desaturation, beta-oxidation assays, and synthesis of labeled eicosanoids.
Scientific Rationale & Strategy
The Challenge of Isomer Preservation
The primary challenge in synthesizing PUFAs is preserving the cis (Z) geometry of the double bonds. Standard harsh oxidation or reduction conditions can lead to cis-trans isomerization or double bond migration.
-
Selected Strategy: Iterative Chain Elongation via Nitrile Homologation.
-
Why: This method allows for the precise introduction of the Carbon-14 label at the C-1 (carboxyl) position, which is metabolically stable and ideal for beta-oxidation tracking. It avoids the scrambling often seen in direct catalytic hydrogenation of alkynes.
Synthesis Logic
The synthesis converts Linoleic Acid (18:2
-
Reduction: 18:2 Acid
18:2 Alcohol. -
Activation: Alcohol
Halide/Mesylate. -
Extension 1: Halide + Cyanide
C19 Nitrile C19 Acid. -
Extension 2 (Labeling): C19 Acid
C19 Alcohol C19 Halide Grignard + CO .
Detailed Protocol: Chemical Synthesis
Phase 1: Preparation of the C19 Precursor (Nonadeca-8,11-dienoic acid)
Pre-requisite: Start with high-purity (>99%) Linoleic Acid to minimize downstream purification.
Step 1: Reduction to Linoleyl Alcohol
-
Dissolve Linoleic Acid (1.0 eq) in anhydrous diethyl ether under Argon.
-
Slowly add Lithium Aluminum Hydride (LiAlH
, 1.2 eq) at 0°C. -
Stir for 2 hours at room temperature.
-
Quench with Glauber’s salt (Na
SO ·10H O). Filter and concentrate.-
Checkpoint: IR spectrum should show loss of carbonyl peak (1710 cm
) and appearance of broad OH stretch (3300 cm ).
-
Step 2: Bromination
-
Dissolve Linoleyl Alcohol in dry DCM.
-
Add Triphenylphosphine (PPh
, 1.1 eq) and Carbon Tetrabromide (CBr , 1.1 eq) at 0°C (Appel Reaction conditions to prevent isomerization). -
Stir for 1 hour. Evaporate solvent.
-
Extract with hexane; PPh
O precipitates out. -
Product: 1-Bromo-octadeca-9,12-diene.
Step 3: First Carbon Extension (C18
-
Dissolve Bromide in DMSO.
-
Add Sodium Cyanide (NaCN, 1.5 eq). Heat to 40°C for 4 hours.
-
Note: Avoid higher temperatures to prevent bond migration.
-
Hydrolyze the nitrile: Reflux in KOH/Ethanol/Water (10:10:1) for 12 hours.
-
Acidify with HCl, extract with hexane.
-
Product: Nonadeca-10,13-dienoic acid (C19 Acid).
Phase 2: Radiolabeling (The "Hot" Step)
Safety: Perform in a designated radio-isotope fume hood.
Step 4: Preparation of the C19-Bromide
-
Repeat Steps 1 & 2 using the C19 Acid as starting material.
-
Intermediate: 1-Bromo-nonadeca-10,13-diene.
Step 5: Grignard Formation and Carbonation
-
Apparatus: Flame-dried 3-neck flask, vacuum manifold,
CO generator (Ba CO + H SO ). -
Grignard: React C19-Bromide with Magnesium turnings in anhydrous THF. Initiate with a crystal of iodine. Reflux gently for 1 hour.
-
Carbonation:
-
Freeze the Grignard solution with liquid nitrogen.[1]
-
Evacuate the system (high vacuum).
-
Release
CO gas (generated from Ba CO , typically 50-100 mCi/mmol specific activity) into the closed system. -
Allow the reaction to warm to -20°C, then stir at 0°C for 1 hour.
-
-
Quench: Add dilute H
SO to decompose the complex. -
Extraction: Extract with diethyl ether. Wash with water and brine.
Purification & Quality Control
Silver Ion Chromatography (Ag-TLC/HPLC)
Standard silica chromatography cannot separate isomers efficiently. Silver ion chromatography is mandatory .
-
Stationary Phase: Silica gel impregnated with 10% AgNO
. -
Mobile Phase: Hexane:Diethyl Ether (90:10) + 0.1% Acetic Acid.
-
Mechanism: Ag
ions form reversible complexes with pi-electrons. Cis double bonds complex more strongly than trans, and dienes more than monoenes. -
Procedure:
-
Load crude radiolabeled fatty acid.
-
Elute and collect fractions.
-
Spot aliquots on TLC plates and scan with a Radio-TLC scanner.
-
QC Metrics Table
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC / TLC | > 98% |
| Chemical Purity | GC-FID (FAME derivatization) | > 98% |
| Isotopic Enrichment | Mass Spectrometry (MS) | Matches precursor specific activity |
| Isomer Integrity | > 99% cis,cis-11,14 | |
| Specific Activity | Liquid Scintillation Counting | Typically 50–60 mCi/mmol |
Visualization of Pathways
Figure 1: Chemical Synthesis Workflow
Caption: Step-by-step chemical elongation of Linoleic Acid to [1-14C]Eicosa-11,14-dienoic Acid, highlighting the critical Grignard carbonation step.
Figure 2: Metabolic Fate of Eicosa-11,14-dienoic Acid
Caption: Biological elongation and desaturation pathways. EDA bypasses the rate-limiting Delta-6 Desaturase step.
Safety & Handling
-
Volatile Intermediates: The bromide intermediates can be volatile. Do not use high vacuum with heat.
-
Radiolysis: High specific activity fatty acids undergo self-radiolysis (decomposition).
-
Storage Protocol: Store at -80°C in ethanol containing antioxidants (e.g., 0.05% BHT) under an Argon atmosphere.
-
-
Contamination:
CO is a gas. The carbonation step must be done in a closed vacuum line within a filtered fume hood to prevent airborne contamination.
References
-
Stoffel, W. (1964). Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
- Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.
-
Sprecher, H. (2002). The roles of anabolic and catabolic reactions in the synthesis and degradation of polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
PubChem. (2023). Eicosa-11,14-dienoic acid Compound Summary. National Library of Medicine.
-
Park, W. J., et al. (2009). An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3.[2] Journal of Lipid Research.
Sources
Application Note: Metabolic Profiling and Kinetic Analysis using Eicosa-11,14-dienoic Acid (20:2 n-6)
Introduction & Biological Context
Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA).[1] While less ubiquitous than Arachidonic Acid (AA), EDA occupies a critical junction in lipid metabolism, serving as the "gatekeeper" substrate for the Delta-8 Desaturase pathway .
Classically, Linoleic Acid (LA) is converted to Arachidonic Acid via the Delta-6 Desaturase (
Furthermore, EDA serves as a unique mechanistic probe for Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. Lacking the
Key Applications
-
FADS2/
8-Desaturase Activity Assays: Measuring the "Alternate Pathway" flux in metabolic disease models. -
COX-2 Kinetic Profiling: Investigating tyrosyl radical formation and "unproductive" turnover.
-
Lipoxygenase Specificity: Substrate for 15-LOX to generate 15-HEDE.
Biochemical Pathway Visualization
The following diagram illustrates the specific metabolic position of EDA, highlighting its role as a substrate for FADS2 (Delta-8 pathway) versus the canonical Delta-6 pathway.
Caption: The "Alternate" Polyunsaturated Fatty Acid synthesis pathway.[2] EDA is the direct substrate for Delta-8 Desaturation (mediated by FADS2) to form DGLA.
Critical Technical Considerations
Before initiating assays, the physicochemical properties of EDA must be managed to ensure bioavailability and stability.
| Parameter | Specification | Technical Note |
| Solubility | Ethanol, DMSO, DMF | Stock solutions >10 mg/mL.[3][4] Insoluble in water. |
| Stability | Oxidatively labile | Store at -20°C under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw.[5] |
| Delivery | BSA-Complexing | For cell-based assays, free fatty acids are cytotoxic and poorly taken up. Conjugate to fatty-acid-free BSA (molar ratio 2:1 to 4:1). |
| Purity | >98% | Impurities (like 20:3 isomers) will interfere with GC-MS quantification of the product. |
Protocol A: FADS2 (Delta-8 Desaturase) Activity Assay
Objective: Measure the conversion of EDA (Substrate) to DGLA (Product) in microsomes or live cells. This confirms FADS2 promiscuity (acting as
Materials
-
System: Rat liver microsomes or FADS2-overexpressing cell lines (e.g., HEK293).
-
Cofactors: NADH, NADPH, ATP, CoA (for microsomal activation).
-
Detection: GC-FID or GC-MS.
Workflow
-
Substrate Preparation (BSA Conjugation):
-
Dry down 1 mg of EDA under nitrogen.
-
Resuspend in 100 µL Ethanol.
-
Dropwise add to 10 mL of warm (37°C) PBS containing 10% Fatty-Acid Free BSA.
-
Stir for 30 mins. Final concentration: ~300 µM EDA.
-
-
Incubation:
-
Cell Culture: Treat cells (at 70% confluence) with 30-50 µM EDA-BSA complex in serum-free media. Incubate for 24 hours.
-
Microsomes: Incubate 100 µg microsomal protein with 50 µM EDA, 1 mM NADH/NADPH, 1 mM ATP, and 0.1 mM CoA in Assay Buffer (0.1 M Potassium Phosphate, pH 7.2) for 30 mins at 37°C.
-
-
Lipid Extraction (Folch Method):
-
Quench reaction with ice-cold methanol.
-
Add Chloroform:Methanol (2:1 v/v). Vortex vigorously.
-
Add water to induce phase separation. Centrifuge (3000 x g, 5 min).
-
Collect the lower organic phase (lipids).
-
-
Derivatization (FAME Synthesis):
-
Dry organic phase under nitrogen.
-
Add 1 mL 14% Boron Trifluoride (
) in Methanol. -
Heat at 100°C for 60 minutes (methylates fatty acids).
-
Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.
-
-
Analysis:
-
Inject into GC-FID/MS.
-
Target: Monitor appearance of peak corresponding to 20:3 n-6 (DGLA) .
-
Calculation: Desaturation Index = [Product Area / (Substrate Area + Product Area)] * 100.
-
Protocol B: COX-2 Kinetic/Inhibition Assay
Objective: Use EDA to probe COX-2 mechanics. EDA allows the formation of the tyrosyl radical (Intermediate II) but is converted to prostaglandins very slowly compared to AA. This makes it an excellent tool for studying "uncoupling" or competitive inhibition.
Materials
-
Enzyme: Recombinant Human COX-2 (ovine COX-1 for selectivity controls).
-
Substrate: EDA (free acid, dissolved in EtOH).
-
Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric peroxidase substrate.
-
Inhibitor Control: Indomethacin or Celecoxib.[7]
Step-by-Step Methodology
-
Buffer Prep: Tris-HCl (100 mM, pH 8.0) supplemented with 3 µM Hematin (essential cofactor for COX).
-
Enzyme Activation: Incubate COX-2 enzyme with Hematin buffer for 5 minutes at 25°C to reconstitute the holoenzyme.
-
Reaction Setup (96-well plate):
-
150 µL Assay Buffer (with Hematin).
-
10 µL Enzyme solution.
-
10 µL TMPD (Final conc. 100 µM).
-
Optional: 10 µL Inhibitor (incubate 10 mins).
-
-
Initiation: Add 10 µL EDA (Final conc. 10-100 µM). Note: Keep EtOH < 2%.
-
Detection: Monitor Absorbance at 590 nm (oxidation of TMPD) for 5 minutes.
-
Data Analysis:
-
Compare
of EDA vs. Arachidonic Acid. -
EDA typically shows <20% of the
of AA, confirming substrate specificity requirements (specifically the 5 double bond).
-
Experimental Logic & Validation (Self-Check)
To ensure scientific integrity, the following controls must be integrated:
-
Positive Control: Run a parallel assay with Arachidonic Acid (20:4 n-6). If AA turnover is low, the enzyme is degraded or Hematin is insufficient.
-
Negative Control: Heat-inactivated enzyme (boil 5 mins) or "No Substrate" blank. This accounts for auto-oxidation of TMPD or background lipid peroxidation.
-
Product Verification: For the FADS2 assay, the appearance of DGLA (20:3) must be confirmed by retention time matching with a commercial DGLA standard. Mass spectrum confirmation (m/z 320 for FAME) is definitive.
Assay Workflow Diagram
Caption: Generalized workflow for measuring Eicosa-11,14-dienoic acid metabolism. Cell-based assays require BSA conjugation; Enzyme assays can use solvent delivery.
References
-
Park, H. G., et al. (2016). "Alternative pathway for the synthesis of polyunsaturated fatty acids in FADS2-deficient fibroblasts." Journal of Lipid Research, 57(8), 1335-1346.
-
Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182.
-
Malkowski, M. G., et al. (2001). "The Product of the Reaction of Eicosa-11,14-dienoic Acid with Prostaglandin Endoperoxide Synthase-1." Journal of Biological Chemistry, 276, 37547-37555. (Demonstrates the inefficient conversion and mechanistic utility).
-
Cayman Chemical. "11(Z),14(Z)-Eicosadienoic Acid Product Information." (Solubility and physical properties data).
Sources
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11(Z),14(Z)-Eicosadienoic Acid | CAS 5598-38-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Eicosa-11,14-dienoic Acid Stability & Handling
Part 1: Executive Summary & Chemical Context
Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA).[1][2] Biologically, it serves as an elongation product of linoleic acid (18:2 n-6) and a direct precursor to dihomo-
This guide provides a standardized framework for the solubilization, storage, and biological application of 20:2 n-6, prioritizing experimental reproducibility and compound integrity.
Chemical Profile[1][2][4][5][6][7][8][9][10]
-
Molecular Formula:
[2][6][7][8][9]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Critical Feature: Two cis double bonds at
and . The methylene bridge at Carbon 13 is the primary site for hydrogen abstraction and subsequent radical formation.
Part 2: Solvent Compatibility & Stability Matrix
The choice of solvent dictates the shelf-life and biological applicability of the lipid. The following matrix synthesizes solubility data with stability risks.
Table 1: Solvent Performance for Eicosa-11,14-dienoic Acid
| Solvent | Solubility Limit | Stability Rating | Primary Application | Critical Notes |
| Ethanol (Anhydrous) | >100 mg/mL | High | Stock Storage / GC-MS | Preferred for Storage. Evaporates easily; compatible with cell culture if diluted >1:1000. |
| DMSO (Dimethyl Sulfoxide) | >100 mg/mL | Moderate | Cell Culture / Screening | Hygroscopic. Absorbs water from air, promoting hydrolysis. High freezing point (18.5°C) can cause freeze-thaw cycles. |
| DMF (Dimethylformamide) | >100 mg/mL | Moderate | Chemical Synthesis | Toxic. Hard to remove. Use only for synthetic coupling reactions. |
| Chloroform | >100 mg/mL | High | Lipid Extraction / Storage | Excellent for preventing hydrolysis, but incompatible with plasticware (polystyrene). May contain acidic stabilizers. |
| PBS (pH 7.2) | <100 µg/mL | Very Low | Aqueous Buffers | Insoluble. Requires conjugation to BSA (Fatty Acid Free) for biological delivery. |
Part 3: Mechanism of Instability (The "Why")
To ensure data integrity, researchers must understand the degradation pathway. The primary failure mode for 20:2 n-6 is Autoxidation .
Visualization: Lipid Oxidation Pathway
The following diagram illustrates the cascade from stable lipid to degraded peroxides.
Figure 1: Autoxidation mechanism of Eicosa-11,14-dienoic acid initiated at the bis-allylic carbon.
Part 4: Standardized Protocols
Protocol A: Master Stock Preparation (The "Gold Standard")
Objective: Create a stable stock solution (>1 year stability).
Materials:
-
Eicosa-11,14-dienoic acid (neat oil or existing solution).[3]
-
Anhydrous Ethanol (≥99.5%).
-
Glass vials (Amber, screw cap with Teflon/PTFE liner).
-
Inert Gas Source (Nitrogen or Argon).
Procedure:
-
Equilibration: Allow the lipid vial to warm to room temperature before opening to prevent water condensation.
-
Solubilization: Dissolve the neat lipid in Anhydrous Ethanol to a concentration of 10–50 mg/mL .
-
Note: Avoid Chloroform for biological stocks to eliminate solvent toxicity risks.
-
-
Inert Gas Purge: Gently stream Nitrogen or Argon gas over the surface of the solution for 30–60 seconds.
-
Technique: Do not bubble gas through the liquid (evaporation risk); layer it on top.
-
-
Sealing: Tightly cap the vial. Wrap the cap with Parafilm to slow evaporation.
-
Storage: Store at -20°C (up to 1 year) or -80°C (up to 2 years).
Protocol B: Preparation for Cell Culture (BSA Conjugation)
Objective: Deliver hydrophobic fatty acid to cells in aqueous media without precipitation or solvent toxicity.
Mechanism: Serum albumin acts as a physiological carrier, binding fatty acids in hydrophobic pockets.
Procedure:
-
Prepare BSA Solution: Dissolve Fatty Acid-Free BSA (0.5–1.0%) in warm culture medium (37°C) or PBS.
-
Prepare Lipid: Aliquot the required volume of ethanolic stock (from Protocol A). Evaporate the ethanol under a Nitrogen stream until a thin oil film remains.
-
Why? Removing ethanol prevents solvent cytotoxicity.
-
-
Conjugation: Add the warm BSA solution to the lipid film.
-
Incubation: Vortex vigorously and incubate at 37°C for 30 minutes with occasional agitation until the solution is clear.
-
Filtration: Sterile filter (0.22 µm) if necessary (note: some lipid loss may occur). Use immediately.
Protocol C: Quality Control (Stability Validation)
Objective: Verify that the lipid has not oxidized during storage.
Method: Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: Silica Gel 60 plates.
-
Mobile Phase: Hexane : Diethyl Ether : Acetic Acid (80:20:1).
-
Visualization: Iodine vapor or Coomassie Blue stain.
-
Acceptance Criteria:
-
Native 20:2 n-6: High Rf value (moves near solvent front).
-
Oxidized species: Lower Rf (more polar, "streaking" near origin).
-
Pass: Single distinct spot. Fail: Smearing or secondary spots.
-
Part 5: Biological Context & Workflow
Understanding where this lipid fits in the metabolic signaling pathway is crucial for experimental design.
Figure 2: Metabolic elongation and desaturation pathway of n-6 fatty acids.
References
-
Huang, Y.S., et al. (2010). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[6][7] Eicosa-11,14-dienoic acid (CID 5282805).[7][10] National Library of Medicine.[6] Retrieved from [Link]
Sources
- 1. CAS 2091-39-6: 11,14-Eicosadienoic acid | CymitQuimica [cymitquimica.com]
- 2. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Icosa-11,14-dienoic acid | C20H36O2 | CID 3208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. all-cis-11,14-Eicosadienoic acid, Long chain polyunsaturated fatty acid (CAS 2091-39-6) | Abcam [abcam.com]
- 8. 11(Z),14(Z)-Eicosadienoic acid | Fatty acid | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Eicosa-11,14-dienoic Acid (20:2 n-6) from Gymnosperm Seed Oils
[1][2][3]
Executive Summary & Scientific Rationale
Eicosa-11,14-dienoic acid (20:2 n-6) , often referred to as dihomo-linoleic acid, is a rare polyunsaturated fatty acid (PUFA).[1][2][3] Unlike its ubiquitous cousins (Linoleic 18:2 or Arachidonic 20:4), it exists in low abundance in most angiosperms but accumulates significantly in the seed oils of gymnosperms (Pinaceae, Podocarpaceae) and certain lower fungi.[1]
The Isolation Challenge: The primary difficulty in isolating 20:2 n-6 is its structural similarity to other C20 fatty acids.[1][3]
-
Chain Length Interference: It co-elutes with Arachidic acid (20:[1][2][3]0) and Gondoic acid (20:[1]1) on non-polar stationary phases.[1][2][3]
-
Unsaturation Interference: It is difficult to resolve from 20:3 isomers using standard Reverse-Phase (RP) HPLC.[1][2][3]
The Solution:
This protocol utilizes Argentation Chromatography (Silver Ion Chromatography) as the critical dimension.[3] By exploiting the specific interaction between silver ions (
Workflow Logic:
-
Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs) to increase volatility and reduce hydrogen bonding.[1][2][3]
-
Bulk Enrichment (Urea Complexation): Removal of saturated and monounsaturated fatty acids to enrich the PUFA fraction.[2][3]
-
Fine Purification (Ag-Ion Chromatography): Isolation of the specific diene fraction.[2][3]
Pre-Analytical Considerations
Sample Selection
-
Primary Source: Pinus species (Pine nuts) or Podocarpus seeds.[1][2][3] These oils can contain 1–15% of 20:2 isomers.[2][3]
-
Alternative Source: Ephedra species (though regulatory issues may apply).[1][2][3]
Reagent Purity & Safety
Experimental Workflow Visualization
The following diagram outlines the logical flow of the isolation process, highlighting the critical "Decision Gates" where purity is assessed.
Caption: Step-by-step isolation workflow for Eicosa-11,14-dienoic acid, emphasizing the critical Urea Complexation and Silver Ion separation steps.
Detailed Protocols
Phase 1: Lipid Extraction & Derivatization (FAME Preparation)
Goal: Extract total lipids and convert them to methyl esters (FAMEs) for chromatographic separation.[1]
-
Homogenization: Grind 10g of Pinus seeds in liquid nitrogen.
-
Extraction: Add 100mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT. Sonicate for 20 mins.
-
Phase Separation: Add 20mL of 0.9% NaCl solution. Centrifuge at 3000 x g for 10 mins.
-
Recovery: Collect the lower organic phase (Chloroform) and dry under Nitrogen gas.[2][3]
-
Methylation: Resuspend lipid residue in 2mL of 14%
in Methanol. Heat at 100°C for 30 mins in a sealed screw-cap tube. -
Extraction of FAMEs: Cool, add 2mL Hexane and 1mL water. Vortex. Collect the upper Hexane layer.[2][3]
Phase 2: Urea Complexation (Bulk Enrichment)
Goal: Remove bulk saturated (16:0, 18:[1]0) and monounsaturated (18:1) fatty acids.[1][2][3][4][5][6][7][8][9][10][11] 20:2 n-6 is a "bent" molecule and will resist complexation, staying in the liquid phase.[1]
-
Preparation: Dissolve the FAME mixture (from Phase 1) in minimal methanol.
-
Urea Addition: Add a saturated solution of Urea in Methanol (approx. 20g urea / 100mL MeOH).[1][2][3] Ratio of Urea:Fatty Acid should be 4:1 (w/w).[2][3]
-
Crystallization: Heat until clear, then cool slowly to room temperature, followed by overnight storage at 4°C.
-
Filtration: Filter quickly through a sintered glass funnel.
-
Recovery: Dilute filtrate with water, extract with Hexane, and dry under Nitrogen.
Phase 3: Silver Ion Chromatography (Ag-Ion SPE)
Goal: Isolate the diene (2 double bonds) fraction from the enriched PUFA mixture.[1]
Stationary Phase Preparation:
-
Use a commercial Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion) OR prepare manually:
Elution Protocol:
| Step | Mobile Phase Solvent | Volume (CV*) | Target Elution |
| 1 | 100% Hexane | 3 CV | Saturates (traces) |
| 2 | 98:2 Hexane:Acetone | 5 CV | Monoenes (18:1, 20:[1][2][3]1) |
| 3 | 94:6 Hexane:Acetone | 5 CV | Dienes (20:2 n-6, 18:2) |
| 4 | 90:10 Hexane:Acetone | 5 CV | Trienes (18:3, 20:[1]3) |
| 5 | 100% Acetone | 3 CV | Tetraenes+ (20:[1][2]4) |
Fraction Collection: Collect fractions during Step 3. Monitor using Thin Layer Chromatography (TLC) or GC.[1][2][3][10] The 20:2 n-6 will elute slightly after 18:2 due to the longer chain length interacting with the silica backbone, though the silver ion effect dominates the separation class.[1]
Structural Validation (GC-MS)[1][2]
Once the fraction is isolated, it must be validated.[1][3] The mass spectrum of the methyl ester of Eicosa-11,14-dienoic acid is distinct.
GC-MS Parameters:
-
Column: Fused silica capillary column (e.g., DB-23 or BPX-70), high polarity.[1][2][3]
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 150°C (2 min) -> 4°C/min -> 230°C (10 min).
Diagnostic Ions (Mass Spectrum):
| Ion (m/z) | Fragment Identity | Significance |
| 322 | Molecular Ion (Methyl Ester) | |
| 291 | Loss of methoxy group | |
| 150 | Characteristic of | |
| 164 | Diagnostic for n-6 dienes |
Mechanism of Separation (Visualized)
Understanding the Silver Ion interaction is crucial for troubleshooting. If the 20:2 is not retaining, the Silver Nitrate loading may be too low or the solvent too polar.[1][3]
Caption: Mechanism of Argentation Chromatography. Retention time correlates directly with the number of double bonds (pi-electrons) available to complex with Ag+.[1]
Troubleshooting & Optimization
-
Co-elution with Linoleic Acid (18:2):
-
Issue: 18:2 and 20:2 are both dienes and behave similarly on Ag-Ion columns.[1][2][3]
-
Solution: If Ag-Ion SPE does not fully resolve them, follow Ag-Ion with a Reverse-Phase (C18) HPLC step.[1][2][3] On C18, separation is based on chain length; 20:2 will elute significantly later than 18:2.[1][2][3]
-
-
Low Yield:
-
Sample Oxidation:
References
-
Christie, W. W. (n.d.).[1][2][3] Silver Ion Chromatography of Fatty Acids. Lipid Library.[1][2][3] Retrieved from [Link]
-
Hayes, D. G., et al. (1998).[1][2][3] Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Journal of the American Oil Chemists' Society.[2][3] Retrieved from [Link][1][2]
-
PubChem. (n.d.).[1][2][3][4] Eicosa-11,14-dienoic acid (Compound). National Library of Medicine.[2][3] Retrieved from [Link][1][2]
-
LIPID MAPS®. (n.d.).[1][2][3] Structure Database: Eicosa-11,14-dienoic acid. Retrieved from [Link][1][2]
-
Wolff, R. L., et al. (1999).[1][2][3] Fatty acid composition of Pinaceae as taxonomic markers. Lipids. (Contextual citation for source material).
Sources
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Icosa-11,14-dienoic acid | C20H36O2 | CID 3208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 7. Production of Omega-3 Fatty Acid Concentrates from Common Kilka Oil: Optimization of the Urea Complexation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Eicosa-11,14-dienoic Acid in Lipidomics Research
Subtitle: A Sentinel Biomarker for FADS2 Dysfunction and Alternative Polyunsaturated Fatty Acid Metabolism
Abstract
In standard polyunsaturated fatty acid (PUFA) metabolism, Linoleic Acid (LA, 18:2n-6) is desaturated by Delta-6 Desaturase (FADS2) to initiate the Arachidonic Acid cascade. However, when FADS2 activity is compromised—due to genetic polymorphism, pharmacological inhibition, or metabolic disease—LA enters an alternative elongation pathway, yielding Eicosa-11,14-dienoic acid (20:2n-6) . This "dead-end" metabolite and its downstream product, Sciadonic Acid (5,11,14-20:3) , serve as critical biomarkers for desaturase dysfunction. This guide details the biological significance of 20:2n-6 and provides validated protocols for its extraction, separation, and quantification using GC-MS and LC-MS/MS.[1]
Biological Context: The "Bypass" Pathway
Understanding the origin of Eicosa-11,14-dienoic acid is essential for interpreting lipidomic data.[1] It represents a deviation from the canonical inflammatory pathway.[1]
-
Canonical Pathway: LA (18:2n-6)
GLA (18:3n-6) DGLA (20:3n-6) Arachidonic Acid (20:4n-6). -
The "Bypass" (FADS2-Low) Pathway: When FADS2 is absent or inhibited, LA cannot be desaturated.[1] Instead, it is directly elongated by ELOVL5 to form Eicosa-11,14-dienoic acid (20:2n-6) .
-
The "Sciadonic" Consequence: 20:2n-6 can be further desaturated by Delta-5 Desaturase (FADS1) to form Sciadonic Acid (5,11,14-20:3) . Unlike Arachidonic Acid, Sciadonic Acid lacks the Delta-8 double bond and cannot be converted into standard pro-inflammatory prostaglandins (e.g., PGE2), potentially altering cell signaling in cancer and inflammation.[2]
Pathway Visualization
The following diagram illustrates the divergence between the canonical Arachidonic Acid pathway and the alternative 20:2n-6 pathway.
Caption: Divergence of Linoleic Acid metabolism. The accumulation of Eicosa-11,14-dienoic acid (Yellow) indicates a block in the primary FADS2 pathway.
Protocol 1: Lipid Extraction (General)
Before analysis, lipids must be extracted from the biological matrix (plasma, tissue, or cell culture).
Method: Modified Bligh & Dyer (Preferred for polar/neutral lipid balance).[1] Reagents: Methanol (MeOH), Chloroform (CHCl3) or Dichloromethane (DCM), Water (HPLC Grade), Butylated Hydroxytoluene (BHT).
-
Sample Prep:
-
Plasma: 50 µL plasma + 10 µL Internal Standard (e.g., d4-20:2n-6 or d31-Palmitic acid).
-
Cells: Wash cells with PBS, scrape into 500 µL MeOH.
-
-
Monophasic Extraction: Add CHCl3:MeOH (1:2 v/v) containing 0.01% BHT (antioxidant). Vortex vigorously for 1 min.
-
Phase Separation: Add CHCl3 and Water to achieve a final ratio of CHCl3:MeOH:H2O (1:1:0.9). Vortex and centrifuge at 3000 x g for 5 mins.
-
Collection: Recover the lower organic phase (containing 20:2n-6).
-
Drying: Evaporate solvent under a stream of nitrogen at 30°C. Reconstitute in the appropriate solvent for GC or LC analysis.
Protocol 2: GC-MS Analysis (Structural Confirmation)
Gas Chromatography is the gold standard for separating 20:2n-6 from its isomers (e.g., 20:2n-9) and quantifying total fatty acid content.
Derivatization (FAME Synthesis):
-
Dissolve dried lipid extract in 0.5 mL Toluene.
-
Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .
-
Incubate at 100°C for 45 minutes (methylates free and esterified fatty acids).
-
Cool, add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.[1]
-
Collect the top Hexane layer (contains FAMEs).[1]
GC-MS Parameters:
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560 , 100m x 0.25mm x 0.2µm). Note: A long polar column is critical to separate 20:2n-6 from 20:2n-9.
-
Carrier Gas: Helium at 1 mL/min (Constant Flow).
-
Oven Program:
-
Start: 140°C (hold 5 min).
-
Ramp 1: 4°C/min to 240°C.
-
Hold: 240°C for 15 min.
-
-
Detection: EI Source (70 eV), Scan mode (50-550 m/z) or SIM.[1]
-
Target Ions (SIM):
-
20:2n-6 Methyl Ester: m/z 67, 79, 81, 95 (Base Peak), 322 (Molecular Ion).
-
Differentiation: Look for retention time relative to C20:0 and C20:4n-6 standards.[1] 20:2n-6 elutes after 20:1n-9 and before 20:3n-6.
-
Protocol 3: LC-MS/MS Analysis (High Throughput)
Liquid Chromatography-Tandem Mass Spectrometry is preferred for analyzing free fatty acids or intact phospholipids without derivatization.[1]
Sample Prep: Reconstitute dried extract in 100 µL Methanol/Acetonitrile (50:50).
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8µm).[1][3]
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9.0 with NH4OH) - Alkaline pH enhances negative ionization of FFAs.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10).[1]
-
Gradient: 30% B to 100% B over 10 mins.
MS/MS Parameters (Negative Electrospray Ionization - ESI-):
-
Precursor Ion: m/z 307.2 [M-H]⁻ (Carboxylate anion of 20:2n-6).[1]
-
Product Ions & Collision Energies (CE):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Eicosa-11,14-dienoic Acid | 307.2 | 263.2 | 20 | Quantifier (Loss of CO2) |
| Eicosa-11,14-dienoic Acid | 307.2 | 59.0 | 35 | Qualifier (Acetate fragment) |
| Sciadonic Acid (20:3) | 305.2 | 261.2 | 20 | Downstream Marker |
| Arachidonic Acid (20:4) | 303.2 | 259.2 | 20 | Canonical Marker |
| d4-20:2n-6 (Internal Std) | 311.2 | 267.2 | 20 | Normalization |
Note: Since 20:2n-6 and 20:2n-9 have identical masses and similar fragmentation, chromatographic separation is mandatory .[1] Ensure the standard 20:2n-6 elutes at a distinct retention time from 20:2n-9.
Data Interpretation & Troubleshooting
Reference Ranges (Human Plasma)
-
Healthy Controls: 20:2n-6 is a minor component (<0.5% of total fatty acids).[1]
-
FADS2 Inhibition / Deficiency: Levels increase significantly (2-5 fold).[1]
-
Ratio Analysis: Calculate the 20:2n-6 / 18:2n-6 ratio . An elevated ratio suggests efficient elongation but blocked desaturation (FADS2 dysfunction).[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Co-elution of isomers | Inadequate column selectivity | Switch to a 100m biscyanopropyl polysiloxane GC column (e.g., SP-2560). |
| Low Sensitivity (LC-MS) | Poor ionization of neutral lipids | Ensure Mobile Phase is alkaline (pH 9) to deprotonate the fatty acid. |
| High Background | Plasticizer contamination | Use glass vials and inserts; avoid plastic pipette tips with detergents.[1] |
References
-
Park, H. G., et al. (2016). "The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells." The FASEB Journal.[1][4] Link
-
Brenna, J. T., et al. (2021). "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells."[1] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link
-
LIPID MAPS® Lipidomics Gateway. "Structure and Classification of Eicosadienoic acid." Link
-
Chung, S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link
-
Whelan, J., et al. (2011). "A Rare Eicosanoid Precursor Analogue, Sciadonic Acid (5Z,11Z,14Z-20:3), Detected In Vivo in Hormone Positive Breast Cancer Tissue."[1] Journal of Biological Chemistry. Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. A Rare Eicosanoid Precursor Analogue, Sciadonic Acid (5Z,11Z,14Z-20:3), Detected In Vivo in Hormone Positive Breast Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"preventing oxidation of Eicosa-11,14-dienoic acid during sample preparation"
[2][6][11][12][13][14]
Troubleshooting & FAQ Matrix
| Symptom / Observation | Probable Root Cause | Corrective Action |
| Chromatographic peaks are broadening or splitting. | Isomerization. Free radicals can cause cis-trans isomerization of the double bonds at C11/C14. | Ensure BHT is added fresh daily. Avoid UV light exposure (use amber vials). |
| Mass spectrum shows M+16 or M+32 peaks. | Oxygen Addition. You are detecting lipid hydroperoxides (+16 Da) or peroxides. | Check your N2/Argon source purity. Ensure solvents were degassed.[12] |
| Sample smells "fishy" or rancid. | Aldehyde Formation. Advanced oxidation has cleaved the carbon chain (secondary oxidation products). | Sample is irretrievable. Discard. Review "Golden Hour" freezing protocols. |
| High background noise in MS. | Plasticizer Contamination. Leaching from plastic tubes or pipette tips. | Switch to borosilicate glass vials with Teflon-lined caps. Use glass Hamilton syringes. |
References
Sources
- 1. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 10. reddit.com [reddit.com]
- 11. generon.com [generon.com]
- 12. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing GC-MS Resolution for Eicosa-11,14-dienoic Acid
Topic: Improving Peak Resolution of Eicosa-11,14-dienoic Acid (C20:2 n-6) in GC-MS Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals
Introduction: The Analytical Challenge
Eicosa-11,14-dienoic acid (C20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA), a metabolic elongation product of Linoleic Acid (C18:2 n-6). In biological matrices, its quantification is frequently compromised by critical pair co-elution with isomers such as Eicosa-13,16-dienoic acid, Arachidic acid (C20:0), or Eicosa-11-enoic acid (C20:1).
Achieving baseline resolution (
Part 1: Stationary Phase Selection (The Hardware Fix)
Q: Why is my C20:2 n-6 peak co-eluting with C20:1 or C20:3 despite a slow temperature ramp?
Diagnosis: You are likely using a non-polar or intermediate polarity column (e.g., 5%-phenyl-methylpolysiloxane like DB-5ms or HP-5).
The Mechanism:
Non-polar columns separate FAMEs (Fatty Acid Methyl Esters) primarily by boiling point (molecular weight). Since C20:1, C20:2, and C20:3 have very similar boiling points, they cluster together. To resolve them, you must exploit the pi-pi (
The Solution:
Switch to a High-Polarity Biscyanopropyl Stationary Phase . These phases possess strong dipole moments that interact more strongly with the
| Column Type | Stationary Phase Chemistry | Mechanism of Separation | Suitability for C20:2 n-6 |
| Non-Polar (e.g., DB-5ms, Rxi-5Sil) | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point (Van der Waals) | Poor. Co-elution with C20:1 is common. |
| Polar (e.g., DB-WAX, HP-INNOWax) | Polyethylene Glycol (PEG) | Hydrogen Bonding / Dipole | Moderate. Better than non-polar, but limited thermal stability. |
| High-Polarity (e.g., SP-2560, CP-Sil 88, HP-88) | 100% Biscyanopropyl Polysiloxane | Dipole-Dipole (Unsaturation) | Excellent. Resolves positional and geometric isomers. |
| Ionic Liquid (e.g., SLB-IL111) | Dicationic Ionic Liquid | Tunable Selectivity | Advanced. Best for complex cis/trans isomer clusters. |
Protocol Validation:
-
Success Metric: On a biscyanopropyl column (100 m length recommended for isomers), C20:2 n-6 should elute after C20:1 and before C20:3.
-
Reference: High-polarity phases are the industry standard for detailed FAME profiling as supported by Agilent and Restek application data [1, 2].
Part 2: Thermal Programming & Flow Dynamics
Q: I am using a polar column, but the peaks are still partially merged. How do I optimize the separation?
Diagnosis: The thermal gradient is too steep through the critical elution zone, preventing the stationary phase from exercising its selectivity.
The Mechanism:
Resolution (
Optimized Temperature Program (100m Biscyanopropyl Column):
-
Injection: 140°C (Hold 5 min) – Solvent focusing.
-
Ramp 1: 5°C/min to 170°C – Rapid transit to elution zone.
-
Ramp 2 (Critical): 2°C/min to 240°C – Slow ramp maximizes interaction time during C20 elution.
-
Hold: 240°C (10-15 min) – Elute C22-C24 PUFAs.
Carrier Gas Flow:
-
Helium: Set linear velocity (
) to 20–25 cm/sec . -
Hydrogen: If available, use H2 at 35–40 cm/sec for sharper peaks and faster run times without losing resolution (flatter Van Deemter curve) [3].
Part 3: Troubleshooting Peak Tailing & Activity
Q: My C20:2 n-6 peak has a tailing factor > 1.5. Is my column degraded?
Diagnosis: Peak tailing in FAME analysis is rarely due to the column phase itself (unless thermally stressed) and is usually caused by active sites in the sample flow path.
Troubleshooting Workflow:
-
Inlet Activity (Most Likely):
-
PUFAs are susceptible to oxidation and adsorption on hot metal surfaces or dirty liners.
-
Action: Replace the inlet liner with a deactivated, split/splitless liner with glass wool . The glass wool increases surface area for vaporization but must be ultra-inert.
-
Action: Trim 10-20 cm from the front of the analytical column (the "guard" section) to remove non-volatile matrix buildup.
-
-
Solvent Mismatch:
-
If the sample solvent (e.g., Hexane) polarity is vastly different from the column, "puddling" can occur.
-
Action: Ensure the initial oven temperature is 10-20°C below the boiling point of the solvent to induce the Solvent Effect , which refocuses the band at the head of the column.
-
-
Overloading:
-
Action: Check the split ratio. For capillary columns (0.25 mm ID), a split ratio of 10:1 to 50:1 is standard. Injecting too much mass causes fronting or tailing (shark-fin shape).
-
Part 4: Mass Spectrometry Confirmation
Q: How do I confirm the peak is Eicosa-11,14-dienoic acid and not a positional isomer?
Diagnosis: Retention time matching alone is risky in complex matrices.
MS Validation Protocol:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50–550) for identification; SIM (Selected Ion Monitoring) for quantification.
-
Spectral Fingerprint:
-
Molecular Ion (
): Look for m/z 322 (Methyl ester of C20:2). Note: This ion is often weak in PUFAs. -
McLafferty Rearrangement: Look for m/z 74 (base peak for FAMEs).
-
Hydrocarbon Series: Look for clusters separated by 14 amu (
). -
Diagnostic Ions: Compare the ratio of m/z 67, 79, 81, and 95 against a NIST library match or a certified reference standard (e.g., Supelco 37 Component FAME Mix).
-
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing C20:2 n-6 resolution.
Caption: Decision matrix for isolating Eicosa-11,14-dienoic acid, moving from stationary phase selection to kinetic optimization and system maintenance.
Summary of Experimental Parameters
For the highest probability of success, configure your GC-MS as follows:
| Parameter | Recommended Setting | Rationale |
| Column | SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm) | Biscyanopropyl phase provides necessary dipole interaction for isomer separation [1]. |
| Carrier Gas | Helium @ 20 cm/sec (Constant Flow) | Maintains efficiency across the temperature ramp. |
| Inlet | Split (20:1), 250°C | Prevents overloading; ensures rapid volatilization. |
| Liner | Ultra-Inert Split Liner with Wool | Prevents degradation of labile PUFAs; traps non-volatiles. |
| Oven Ramp | 140°C (5 min) | Shallow gradient maximizes resolution ( |
| Detector | MS (Source: 230°C, Quad: 150°C) | Standard EI source temps prevent additional thermal cracking. |
References
-
Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from
-
MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from
-
Sigma-Aldrich. (2025). Approaches to Increasing GC Speed, Resolution and Responses. Retrieved from
-
National Institutes of Health (NIH). (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids. Retrieved from
-
Restek Corporation. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from
"separation of Eicosa-11,14-dienoic acid isomers by chromatography"
Subject: Separation of Eicosa-11,14-dienoic Acid (20:2 n-6) Isomers[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 28, 2026
Executive Summary & Strategy
The Challenge: Separating Eicosa-11,14-dienoic acid (20:2 n-6) from its positional (e.g., 8,11-20:2) or geometric (cis/trans) isomers is a non-trivial chromatographic task. Standard non-polar columns (e.g., 5% phenyl) separate primarily by boiling point and will fail to resolve these isomers.
The Solution Architecture: We utilize a Dual-Phase Strategy :
-
Primary Screen (GC-FID/MS): Uses high-polarity cyanopropyl-siloxane capillary columns to separate Fatty Acid Methyl Esters (FAMEs) based on dipole-induced dipole interactions.
-
Orthogonal Verification (Ag-Ion HPLC): Uses Silver-Ion Chromatography to separate isomers based strictly on the geometry and number of double bonds (pi-complexation).
Workflow Decision Matrix
The following logic flow dictates the appropriate experimental setup based on your specific separation requirements.
Figure 1: Decision matrix for selecting the appropriate chromatographic technique for 20:2 isomer separation.
Protocol A: High-Resolution GC-FID (The Workhorse)
Objective: Baseline separation of 11,14-20:2 from 20:1 isomers and 20:3 n-3.
Mechanism: Separation is achieved via strong dipole interactions between the nitrile groups of the stationary phase and the pi-electrons of the double bonds.
-
Rule of Thumb: On cyanopropyl phases, cis isomers generally elute after trans isomers due to stronger interaction with the stationary phase.[1]
Required Configuration:
| Component | Specification | Rationale |
|---|---|---|
| Column | 100m × 0.25mm × 0.20µm biscyanopropyl polysiloxane (e.g., CP-Sil 88 or SP-2560) | 100m length is critical.[2][3] 30m columns provide insufficient plates to resolve 20:2 positional isomers from 20:1 interference. |
| Carrier Gas | Hydrogen (Linear velocity: 35-40 cm/s) | H₂ provides the best efficiency at higher velocities, crucial for long columns. |
| Injector | Split (1:50 or 1:100) at 250°C | Prevents column overload which causes peak broadening and loss of isomer resolution. |
| Detector | FID at 270°C | Universal response for hydrocarbons; high linearity. |
Optimized Temperature Program (The "Plateau" Method):
-
Initial: 100°C (Hold 4 min) - Elutes solvent and short chains.
-
Ramp 1: 13°C/min to 175°C (Hold 27 min) - Critical Isothermal Plateau.
-
Note: This plateau maximizes the separation of C18 and C20 isomers.
-
-
Ramp 2: 4°C/min to 215°C (Hold 10 min) - Elutes 20:2 and longer PUFAs.
Expected Elution Order (CP-Sil 88):
-
18:3 n-3 (alpha-linolenic)[2]
-
20:0 (Arachidic)
-
20:1 n-9 (Gondoic)
-
20:2 n-6 (11,14-Eicosadienoic)
-
20:3 n-6 (DGLA)
Protocol B: Silver Ion (Ag+) HPLC (The Specialist)
Objective: Definitive separation of geometric (cis/trans) and positional isomers that co-elute on GC.
Mechanism: Ag+ ions form reversible charge-transfer complexes with the double bond pi-electrons.
-
Stability Order: cis,cis > cis,trans > trans,trans > monoenes > saturates.
-
The more cis double bonds, the longer the retention.
Methodology:
-
Column: ChromSpher Lipids or equivalent Silver-loaded cation exchange column.
-
Mobile Phase: Isocratic 0.6% Acetonitrile in Hexane (or Heptane).
-
Detection: UV at 205nm (for double bonds) or ELSD (Evaporative Light Scattering) for universal lipid detection.
Why this matters for 20:2: If your sample has been heated or chemically treated, 11,14-20:2 may isomerize to a trans containing isomer (e.g., 11t,14c-20:2). GC may show this as a "shoulder." Ag-HPLC will separate these into distinct peaks separated by minutes.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a split peak for 20:2 n-6 on my GC trace."
Diagnosis: This is likely Column Overload or Oxidative Degradation .
-
The Fix (Overload): Dilute your sample 1:10. If the peaks merge back into a sharp singlet, your stationary phase was saturated.
-
The Fix (Degradation): Check your FAME preparation.[4][5] Acid-catalyzed methylation (BF3/Methanol) at high temps can cause isomerization. Switch to base-catalyzed transesterification (NaOCH3) if your sample contains no free fatty acids.
Issue 2: "My 20:2 n-6 retention time is shifting."
Diagnosis: Moisture in the carrier gas or "Column Bleed" stripping the cyanopropyl phase.
-
The Fix: Install a high-capacity moisture trap. Cyanopropyl phases are extremely sensitive to hydrolysis. Once the phase hydrolyzes, selectivity for isomers drops largely.
Issue 3: "Is peak X the 11,14 isomer or the 8,11 isomer?"
Diagnosis: Positional isomers often have identical Mass Spectra (EI-MS).
-
The Fix: You cannot rely on standard GC-MS library matching here.
-
Use Standards: Spike the sample with a pure 11,14-20:2 standard.
-
Calculate ECL: Use Equivalent Chain Length values.
-
Compare against literature values for CP-Sil 88 columns [1].
-
-
Isomer Co-elution Logic Map
Use this flow to diagnose specific interference patterns.
Figure 2: Troubleshooting logic for co-elution issues specific to 20-carbon PUFAs.
References & Grounding
-
Christie, W. W. Gas Chromatography and Lipids: A Practical Guide. The LipidWeb. (Authoritative source on ECL values and column selection).
-
AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method. American Oil Chemists' Society.[5] (Standard for 100m column protocols).
-
Dobson, G., et al. Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B, 1995. (Foundational text on Ag-HPLC mechanism).
-
Agilent Technologies. Separation of Fatty Acid Methyl Esters (FAMEs) using High Polarity Columns. Application Note 5991-8706EN. (Specific retention data for CP-Sil 88).
For further assistance, please contact the Lipidomics Application Support team with your specific chromatograms and run conditions.
Sources
Technical Support Center: Precision Quantitation of Eicosa-11,14-dienoic Acid (20:2n-6)
Executive Summary & Analyte Profile
Eicosa-11,14-dienoic acid (20:2n-6) , often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (PUFA) and a direct elongation product of linoleic acid.[1] In biological matrices (plasma, serum, tissue homogenates), it serves as a critical intermediate in the biosynthesis of Dihomo-γ-linolenic acid (DGLA) and Arachidonic Acid (AA).
The Challenge: Quantifying EDA is deceptively difficult. As a lipophilic acid analyzed primarily via Negative Electrospray Ionization (ESI-), it is highly susceptible to ion suppression caused by co-eluting phospholipids (glycerophosphocholines and lysophosphatidylcholines). These matrix components compete for charge in the ESI droplet, leading to signal instability, poor reproducibility, and non-linear calibration curves.
This guide provides a validated troubleshooting framework to diagnose, remediate, and prevent these matrix effects.
Diagnostic Framework: Do I Have a Matrix Effect?
Before changing your extraction protocol, you must confirm that matrix effects (ME) are the root cause of your data irregularity.
Protocol A: Post-Column Infusion (The Gold Standard)
This experiment visualizes exactly where suppression occurs in your chromatogram relative to your analyte.
-
Setup: Tee-in a constant infusion of pure Eicosa-11,14-dienoic acid standard (100 ng/mL) into the mobile phase flow after the analytical column but before the MS source.
-
Injection: Inject a "blank" extracted biological matrix sample (e.g., plasma processed via your current method).
-
Observation: Monitor the baseline of the infused analyte.
-
Interpretation:
-
Flat Baseline: No matrix effect.
-
Dip/Trough: Ion suppression (Matrix components are "stealing" charge).
-
Peak/Hump: Ion enhancement.[2]
-
Critical Check: If the "Dip" aligns with the retention time of Eicosa-11,14-dienoic acid, you have a critical matrix effect.
Protocol B: The Matrix Factor (MF) Calculation
Quantify the suppression to assess validation compliance (FDA/EMA guidelines).
| Sample Type | Description |
| Set A (Neat) | Standard spiked in mobile phase/solvent. |
| Set B (Post-Extract) | Blank matrix extracted first, then spiked with standard. |
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression (Action Required).
-
MF > 1.15: Significant Enhancement (Action Required).
Remediation Module: Sample Preparation
The most common cause of matrix effects in fatty acid analysis is the presence of phospholipids (PLs). Simple Protein Precipitation (PPT) is insufficient for EDA quantification because it leaves PLs in the supernatant.
Workflow: Selecting the Correct Extraction Strategy
Figure 1: Decision matrix for selecting an extraction protocol. Red indicates high risk of matrix effects; Green indicates optimal removal of phospholipids.
Recommended Protocol: Liquid-Liquid Extraction (LLE)
For Eicosa-11,14-dienoic acid, LLE is superior to PPT because neutral lipids partition into the organic phase while many salts and zwitterionic phospholipids remain in the aqueous phase or interface.
-
Sample: 100 µL Plasma + 10 µL Internal Standard (IS).
-
Acidification: Add 100 µL Formic Acid (0.1% in water) to protonate the fatty acid (ensure R-COOH form).
-
Extraction: Add 600 µL Hexane:Ethyl Acetate (9:1) or MTBE .
-
Why? Non-polar solvents exclude phospholipids better than chloroform/methanol.
-
-
Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Move supernatant to a glass vial.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase (high organic content, e.g., 80% MeOH).
Chromatography & Mass Spectrometry Optimization
Even with clean extracts, chromatographic resolution is your second line of defense.
Isomer Separation
Eicosa-11,14-dienoic acid (20:2n-6) has isomers (e.g., 20:2n-9). Co-elution of isomers does not cause "matrix effects" in the traditional sense but causes quantification bias .
-
Column Choice: Use a high-strength silica C18 column (e.g., 1.7 µm particle size) or a specialized C30 column for lipid isomer separation.
-
Mobile Phase: Avoid phosphate buffers (non-volatile, suppress signal). Use Ammonium Acetate (5-10 mM) in water/acetonitrile gradients. The ammonium counter-ion aids in the formation of [M-H]- in negative mode by buffering the pH.
Internal Standard (IS) Strategy
The IS must track the analyte's behavior perfectly to compensate for matrix effects.
-
Best: Eicosa-11,14-dienoic acid-d6 (Deuterated).
-
Acceptable: Arachidonic Acid-d8 (20:4n-6-d8). Note: If using a surrogate IS, you must prove "Parallelism"—that the IS suppression matches the analyte suppression.
-
Avoid: Odd-chain fatty acids (e.g., 17:0, 19:0) as they do not co-elute with the target and will not experience the exact same suppression event.
Frequently Asked Questions (Troubleshooting)
Q1: My calibration curve is non-linear (quadratic) at the lower end. Is this a matrix effect?
-
Diagnosis: Likely, yes. Endogenous Eicosa-11,14-dienoic acid exists in plasma. If you are using a "surrogate matrix" (e.g., PBS or BSA) for your standards, the matrix effect in your samples is not present in your standards.
-
Solution: Use Standard Addition or a Surrogate Matrix that mimics the phospholipid content of plasma (e.g., stripped charcoal-treated plasma), or rely heavily on a stable isotope-labeled internal standard (SIL-IS) to normalize the non-linearity.
Q2: I see a huge drop in Internal Standard response in patient samples compared to standards.
-
Diagnosis: This is classic ion suppression. Your patient samples contain phospholipids that are eluting exactly with your IS (and likely your analyte).
-
Action:
-
Check the retention time of Phosphatidylcholines (monitor m/z 184 precursor or 104 product in positive mode as a check).
-
Switch from PPT to LLE (see Module 3).
-
Increase the flush volume of your LC gradient to ensure phospholipids are washed off the column after every injection, preventing "wraparound" effects on subsequent runs.
-
Q3: Can I use GC-MS instead to avoid these issues?
-
Answer: Yes. GC-MS (after derivatization to FAMEs) eliminates the "ionization suppression" seen in LC-ESI-MS. However, it introduces new variables: derivatization efficiency and thermal stability. For high-throughput bioanalysis, LC-MS/MS is preferred if the matrix effects are managed via the LLE protocol described above.
Visualizing the Troubleshooting Logic
Figure 2: Logic flow for diagnosing data irregularities in EDA quantification.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[3] Mass Spectrometry Reviews, 24(3), 367–412. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Lipid MAPS® Structure Database. (n.d.). 11,14-Eicosadienoic acid (EDA). [Link]
Sources
Technical Support Center: Internal Standard Strategy for Eicosa-11,14-dienoic Acid (20:2 n-6)
[1]
Introduction: The Analyte & The Challenge
Eicosa-11,14-dienoic acid (20:2 n-6) is an elongation product of Linoleic acid (18:2 n-6).[1] While often overshadowed by its downstream metabolite DGLA (20:3 n-6) or Arachidonic Acid (20:4 n-6), accurate quantification of 20:2 n-6 is critical when studying
The Core Challenge: Unlike major PUFAs (like EPA or DHA), commercial deuterated standards specifically for 20:2 n-6 are frequently unavailable or cost-prohibitive. Researchers often default to generic internal standards (IS) without validating them for this specific chain length and degree of unsaturation, leading to quantitation errors >15% due to differential extraction recovery or ionization suppression.
This guide provides a scientifically rigorous decision matrix for selecting the correct IS based on your instrumentation (GC vs. LC) and validating it against matrix effects.
Decision Matrix: Selecting Your Internal Standard
Do not choose an IS based solely on availability.[1][2] Use the logic below to ensure your data meets FDA/EMA bioanalytical guidelines.
Workflow Visualization: The Selection Logic
Figure 1: Decision tree for selecting an Internal Standard based on analytical platform and sample origin.
Technical Specifications & Candidates
A. For LC-MS/MS (Targeted Lipidomics)
In electrospray ionization (ESI), matrix effects (ion suppression) are the primary enemy.[1][2] The IS must co-elute (or elute very closely) with the analyte to experience the same suppression.[2]
| Tier | Candidate | Structure | Why use it? | Risk Factor |
| Gold | 20:2-d6 | 20:2 n-6 (deuterated) | Identical retention time (RT) & ionization.[1] | Hard to source; custom synthesis often required.[1][2] |
| Silver | Arachidonic Acid-d8 (20:4-d8) | 20:4 n-6 (deuterated) | Recommended Surrogate. Similar chain length (C20) means similar RT on C18 columns.[1] | Slightly more polar than 20:2; may elute 0.5-1 min earlier.[1][2] |
| Bronze | Linoleic Acid-d4 (18:2-d4) | 18:2 n-6 (deuterated) | Matches degree of unsaturation (2 double bonds).[1] | Elutes earlier due to C18 chain; may miss suppression zone of C20s.[1][2] |
Expert Recommendation: If 20:2-d6 is unavailable, use Arachidonic Acid-d8 .[1][2] The chain length (C20) generally dictates retention on Reverse Phase (C18) columns more strongly than the number of double bonds, ensuring the IS elutes closer to your 20:2 analyte than the C18 surrogate would.[2]
B. For GC-FID / GC-MS (FAME Analysis)
In GC, ionization suppression is negligible.[1][2] The IS serves to correct for extraction recovery and injection volume variability .[2]
-
Primary Choice: Heneicosanoic Acid (C21:0) or Nonadecanoic Acid (C19:0) .[1][2]
-
Why: Mammalian tissues rarely contain odd-chain fatty acids.[1][2] They are stable and cheap.[1][2]
-
The Trap: Saturated IS (C21:[2]0) does not degrade; your analyte (20:2) does oxidize.[1][2] If your samples are handled poorly, C21:0 will remain constant while 20:2 drops, leading to under-reporting.[1][2]
-
Mitigation: Always add antioxidant (BHT) to solvents and purge with Nitrogen.[1][2]
Troubleshooting & Validation Protocols
Issue 1: "I'm using a surrogate IS. How do I prove it works?"
The Problem: You are using 20:4-d8 to quantify 20:2 n-6. You must prove that the "Response Factor" (RF) is consistent across different concentrations.[1][2]
The Protocol: Surrogate Validation via Standard Addition
-
Prepare Matrix: Take a pooled biological sample (e.g., plasma).[1][2]
-
Spike Analyte: Spike authentic unlabeled 20:2 n-6 standard at 3 levels (Low, Mid, High).
-
Spike IS: Add constant concentration of Surrogate IS (20:4-d8).[1][2]
-
Calculate: Plot Ratio (Area 20:2 / Area IS) vs. Concentration.
-
Criteria: The slope must be linear (
) and the intercept should match the endogenous 20:2 level.
Issue 2: Isobaric Interference (The Isomer Trap)
The Problem: 20:2 n-6 (11,14-Eicosadienoic) has the same mass (
-
20:2 n-6: From Linoleic acid (Essential FA path).[1]
-
20:2 n-9: From Oleic acid (Mead acid path, marker of deficiency).[1][2]
Troubleshooting Steps:
-
GC-MS: These isomers separate well on high-polarity columns (e.g., CP-Sil 88, DB-23, or Ionic Liquid columns like SLB-IL111).[1] Ensure your temperature ramp is slow (e.g., 2°C/min) around 180-220°C.[1][2]
-
LC-MS: They are difficult to separate on standard C18.[1][2]
Workflow Visualization: Validation Protocol
Figure 2: Step-by-step validation workflow for surrogate internal standards.
Frequently Asked Questions (FAQ)
Q: Can I use C17:0 (Heptadecanoic acid) as an internal standard for GC? A: Proceed with caution. While historically used, C17:0 is present in low levels in dairy fat and some ruminant tissues.[1][2] If analyzing human plasma/tissue, C19:0 or C21:0 is safer to avoid "endogenous contamination" of your IS signal.[1][2]
Q: My IS recovery is low (<50%), but my analyte peaks look fine. What is happening? A: This often indicates differential solubility .[1][2] If using a deuterated phospholipid IS for a free fatty acid assay (or vice versa), the extraction solvent (e.g., Folch vs. MTBE) may extract them with different efficiencies.[2] Ensure your IS is in the same chemical form (Free Fatty Acid) as your analyte.[2]
Q: When should I add the Internal Standard? A: Immediately. Add the IS to the sample before any solvent addition, extraction, or derivatization.[2] This allows the IS to track losses through the entire workflow, including pipetting errors and reaction inefficiency (for FAMEs).[2]
Q: I cannot afford deuterated standards. Can I use an external standard curve? A: For LC-MS, No. Matrix effects vary too much between samples. For GC-FID, yes, but precision will suffer.[1][2] If you must, use the Standard Addition Method for every sample (labor intensive) to ensure accuracy.
References
-
LIPID MAPS® Lipidomics Gateway. "Structure and Classification of Fatty Acids." LIPID MAPS. [Link][2]
-
Christie, W. W. "Gas Chromatography and Lipids: A Practical Guide."[1][2] The Oily Press, 1989.[1][2] (Foundational text on FAME IS selection).[1][2]
-
Quehenberger, O. et al. "Lipidomics analysis of essential fatty acids in macrophages."[1][2] Prostaglandins, Leukotrienes and Essential Fatty Acids, 2008.[1][2] [Link]
-
Wang, Y. et al. "Chromatographic separation of fatty acid isomers."[1][2] Journal of Chromatography B, 2018.[1][2] (Discusses separation of n-6 vs n-9 isomers).
"enhancing the stability of Eicosa-11,14-dienoic acid analytical standards"
Topic: Enhancing the Stability & Analysis of C20:2 (n-6) Standards
Introduction: The "Forgotten" PUFA Challenge
Welcome to the technical support hub for Eicosa-11,14-dienoic acid (20:2 n-6).[1] While Arachidonic acid (20:[2]4) often dominates the conversation in eicosanoid research, 20:2 n-6 is a critical elongation product of Linoleic acid and a precursor to specific prostaglandins.
The Core Problem: Unlike saturated standards, 20:2 n-6 possesses a bis-allylic methylene group at Carbon 13 (between the double bonds at C11 and C14). This specific carbon atom is the "Achilles' heel" of the molecule. The hydrogen atoms here are held loosely (bond dissociation energy ~75 kcal/mol vs. ~98 kcal/mol for alkyl C-H), making them exceptionally prone to hydrogen abstraction by free radicals, leading to rapid auto-oxidation.
This guide provides the protocols necessary to arrest this chemistry and ensure your analytical calibration curves remain valid.
Module 1: The Chemistry of Instability
To preserve the standard, you must understand how it dies. The degradation is not random; it follows a specific radical chain reaction.[1]
The Degradation Cascade
-
Initiation: Light or trace metals catalyze the removal of a hydrogen from C13 .[1]
-
Propagation: The resulting lipid radical reacts with atmospheric Oxygen (
) to form a Peroxyl Radical ( ).[1] -
Termination/Artifacts: These radicals abstract hydrogen from other standard molecules, creating Hydroperoxides (
) and causing chain cleavage (rancidity) or polymerization (insoluble gums).[1]
Visualizing the Threat
The following diagram illustrates the oxidation pathway you are fighting against.
Figure 1: The auto-oxidation mechanism of 20:2 n-6 initiated at the bis-allylic Carbon 13.[1]
Module 2: Storage & Handling Protocols
Status: Critical Objective: Prevent the "Initiation" step described above.
Many researchers receive the standard in a sealed ampoule, open it, use 10 µL, and store the rest in a screw-cap vial at -20°C. This is a failure point. The headspace air in the vial contains enough oxygen to degrade the remaining standard within weeks.
The "Zero-Oxygen" Aliquot Protocol
| Parameter | Specification | Reason (Causality) |
| Primary Solvent | Ethanol (Storage) or Hexane (Working) | Ethanol acts as a radical scavenger (sacrificial antioxidant).[1] Hexane is non-polar and ideal for GC injection but offers no chemical protection.[1] |
| Temperature | -20°C (Minimum) | Arrhenius equation: lowering temp slows radical propagation rates significantly.[1] -80°C is preferred for >6 month storage. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and "blankets" the liquid surface. Nitrogen can mix with air if turbulence occurs.[1] |
| Container | Amber Glass (Silanized) | Blocks UV light (initiator).[1] Silanization prevents acid adhesion to glass walls (loss of titer).[1] |
Step-by-Step Workflow
-
Preparation: Pre-cool amber vials and caps. Have a gentle stream of Argon ready.[1]
-
Opening: Snap the manufacturer's ampoule. Immediately add solvent (e.g., Ethanol) if supplied neat.[1]
-
Aliquot: Do not store the bulk solution. Dispense the standard into single-use aliquots (e.g., 50 µg per vial).
-
Purging:
-
Hold the Argon needle just above the liquid surface (do not bubble; bubbling evaporates solvent and changes concentration).
-
Flow for 10–15 seconds to displace air.[1]
-
-
Sealing: Cap immediately while the gas is flowing. Wrap the cap with Parafilm to prevent gas exchange.[1]
-
Storage: Place aliquots in a secondary opaque box at -20°C or -80°C.
Module 3: Troubleshooting Analytical Artifacts
Status: Diagnostic Objective: Distinguish between "bad chromatography" and "bad standard."
When analyzing Eicosa-11,14-dienoic acid, particularly by GC-FID or GC-MS, you must derivatize the Free Fatty Acid (FFA) to a Fatty Acid Methyl Ester (FAME).[1] This process itself can induce degradation.[1]
Common Failure Modes
Issue 1: "Ghost Peaks" appearing after the main peak
-
Diagnosis: These are likely oxidative cleavage products or isomers.[1]
-
The Test: Check the mass spectrum. 20:2 n-6 (FAME) has a molecular ion of m/z 322 .[1] If you see peaks with m/z +16 (338) or +32 , you have hydroperoxides.[1] If you see broad humps at the baseline, you have polymerization.
-
Solution: Discard the standard. Re-purification is not feasible for quantitative standards.[1]
Issue 2: Loss of Peak Area (Concentration Drift)
-
Diagnosis: Solvent evaporation or adsorption.[1]
-
The Test: Add an internal standard (e.g., C19:0 or C21:0) that is not present in your sample.
-
Calculation:
If the RF changes over time, your standard concentration has shifted due to solvent evaporation (if RF drops) or degradation (if RF rises/erratic).
Issue 3: Isomerization (Cis- to Trans-)
-
Cause: using Acid-catalyzed methylation (e.g.,
-Methanol) at temperatures >100°C.[1] -
Solution: Switch to Base-catalyzed methylation (KOH in Methanol) for the standard.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving GC/LC anomalies with 20:2 n-6.
Frequently Asked Questions (FAQ)
Q1: My standard arrived in Ethanol, but my GC method uses Hexane. Can I inject it directly? A: No. Ethanol has a high expansion volume (approx.[1] 2x that of Hexane) upon vaporization.[1] Injecting Ethanol into a standard GC liner can cause "backflash," where the sample vapor overflows the liner and contaminates the gas lines, leading to poor reproducibility and carryover.
-
Protocol: Evaporate the Ethanol aliquot under a gentle stream of Nitrogen (room temp) just to dryness, and immediately reconstitute in Hexane or Isooctane. Do not leave the dry film exposed to air for more than a few seconds.[1]
Q2: Why is Eicosa-11,14-dienoic acid more stable than Arachidonic acid (20:4)? A: Stability is inversely proportional to the number of bis-allylic positions .[1]
-
20:2 n-6: Has one bis-allylic carbon (C13).[1]
-
20:4 n-6: Has three bis-allylic carbons.[1] While 20:2 is more stable than 20:4, it is still significantly less stable than Oleic acid (18:1), which has zero bis-allylic carbons and oxidizes much slower.
Q3: Can I use BHT (Butylated Hydroxytoluene) to preserve the standard? A: Yes, but with a caveat. BHT (50-100 ppm) is excellent for storage.[1] However, BHT will appear as a peak in your chromatogram.[1]
-
Guidance: If you use BHT, you must include it in your solvent blank to identify its retention time so you don't mistake it for a biological analyte.[1]
Q4: I see a split peak for 20:2 n-6. Is this degradation? A: It is likely column overload or isomerization .[1]
-
Overload: If the peak is "shark-finned" (leaning forward), dilute the sample 1:10.
-
Isomerization:[1] If you see a small peak preceding the main peak, it may be the trans isomer formed during harsh methylation (heating >100°C with
).
References
-
Christie, W. W. (1993).[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Oily Press. Retrieved from [Link]
-
Frankel, E. N. (1984).[1] Lipid Oxidation: Mechanisms, Products and Biological Significance. Journal of the American Oil Chemists' Society.
-
AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[1][3]
Sources
Precision Derivatization Center: Eicosa-11,14-dienoic Acid (20:2 n-6)
Role: Senior Application Scientist Status: Operational System: Technical Support & Method Refinement
Introduction: The "Forgotten" Diene
Welcome to the technical support center. You are likely here because Eicosa-11,14-dienoic acid (20:2 n-6) is presenting a challenge in your GC-FID or GC-MS workflow.
As an elongation product of Linoleic Acid (18:2 n-6), this fatty acid is a critical intermediate in the biosynthesis of Dihomo-γ-linolenic acid (DGLA) and Arachidonic Acid. Unlike common targets, 20:2 n-6 possesses a specific vulnerability: it is a methylene-interrupted diene . While it lacks the extreme instability of conjugated dienes (like CLA), it is highly susceptible to bis-allylic oxidation and chromatographic co-elution with C20:1 isomers or C18:3 derivatization artifacts.
This guide moves beyond standard protocols to address the specific kinetic and thermodynamic controls required for high-fidelity recovery of 20:2 n-6.
Module 1: Strategic Method Selection
Decision Logic: Acid vs. Base Catalysis
Why your standard FAME protocol might be failing.
Q: Should I use BF3-Methanol or Sodium Methoxide (NaOMe) for 20:2 n-6?
A: The choice depends entirely on your lipid source (Free Fatty Acid vs. Esterified Lipid).
-
Scenario A: Total Lipid Extracts (Triglycerides/Phospholipids)
-
Recommendation: Use Base-Catalyzed Transesterification (NaOMe) .
-
Scientific Rationale: Base catalysis is kinetically faster (minutes vs. hours) and operates at lower temperatures (RT to 40°C). This preserves the 11,14-diene structure and prevents the formation of methoxy-artifacts common with aged BF3 reagents.
-
Limitation: Base catalysis cannot methylate Free Fatty Acids (FFAs).
-
-
Scenario B: Free Fatty Acids (FFAs)
-
Recommendation: Use BF3-Methanol (10-14%) or H2SO4-Methanol (1-2%) .
-
Scientific Rationale: FFAs require acid catalysis to drive the equilibrium toward the ester.
-
Critical Control: Limit reaction time to 10-15 minutes at 100°C. Prolonged heating of 20:2 n-6 in Lewis acids promotes double-bond migration.
-
-
Scenario C: Mixed Samples (FFAs + TAGs)
-
Recommendation: Sequential Methylation .
-
Protocol: Perform NaOMe transesterification first, remove the FAMEs, then treat the residue with Acid-Methanol to methylate the remaining FFAs.
-
Visual Workflow: Derivatization Logic Gate
Caption: Logic gate for selecting the optimal derivatization pathway to minimize 20:2 n-6 degradation.
Module 2: High-Fidelity Protocols
Protocol A: The "Gold Standard" Acid Method (Modified for PUFAs)
Optimized for 20:2 n-6 stability.
Reagents:
-
Catalyst: 14% Boron Trifluoride (
) in Methanol (Freshly opened). -
Solvent: Toluene (scavenges water, improves solubility of C20 chains).
-
Antioxidant: 2,6-Di-tert-butyl-4-methylphenol (BHT) at 50 mg/L in the solvent.
Step-by-Step:
-
Solubilization: Dissolve 10 mg lipid in 1 mL Toluene (+BHT).
-
Why: Toluene prevents phase separation of long-chain PUFAs during methylation.
-
-
Catalysis: Add 2 mL 14%
-MeOH. Nitrogen purge the headspace for 10 seconds. Cap tightly with Teflon-lined cap. -
Reaction: Heat at 100°C for exactly 15 minutes .
-
Critical: Do not exceed 20 mins. 20:2 n-6 is stable at 15 mins, but degradation kinetics spike significantly after 30 mins [1].
-
-
Quench: Cool to RT. Add 1 mL
to stop the reaction. -
Extraction: Add 2 mL Hexane. Vortex vigorously (1 min). Centrifuge (2000g, 3 min).
-
Drying: Transfer top organic layer to a vial containing anhydrous
.
Protocol B: Rapid Base Transesterification (TAGs Only)
Best for high-throughput screening of 20:2 n-6 in oils.
-
React: Mix 50 mg oil with 2 mL 0.5 M Sodium Methoxide (NaOMe) in Methanol.
-
Heat: 50°C for 10 minutes (or RT for 30 minutes).
-
Extract: Add 2 mL Isooctane + 1 mL Water. Vortex/Centrifuge.
-
Note: This method produces zero isomerization artifacts for 20:2 n-6 [2].
-
Module 3: Troubleshooting & Diagnostics
Issue 1: "The Missing Peak" (Low Recovery)
Symptom: Internal standards appear, but 20:2 n-6 is absent or significantly lower than expected.
Root Cause Analysis:
-
Oxidation: The bis-allylic protons at C13 (between the double bonds at 11 and 14) are highly reactive.
-
Volatility Loss: Evaporating solvents to dryness under vacuum often strips C20 FAMEs.
Corrective Action:
-
The Nitrogen Rule: Never evaporate to dryness. Leave ~50 µL of solvent.
-
BHT Integration: Add BHT to the extraction solvent, not just the derivatization solvent. Oxidation happens during tissue homogenization.
Issue 2: Chromatographic Co-elution
Symptom: A broad or split peak appearing where 20:2 n-6 should be.
Technical Insight: On standard non-polar columns (DB-5, DB-1), 20:2 n-6 often co-elutes with C20:1 isomers or C18:3 n-3 .
Resolution: You must use a High-Polarity Cyanopropyl Column (e.g., SP-2560, CP-Sil 88, or DB-23).
-
Mechanism:[1][2] These phases interact strongly with the pi-electrons of the double bonds, separating FAMEs by degree of unsaturation and geometric configuration.
Data Comparison: Column Selectivity
| Column Phase | Polarity | 20:2 n-6 Resolution | Risk Factor |
| 100% Dimethylpolysiloxane (DB-1) | Non-Polar | Poor | Co-elutes with C20:1 |
| Polyethylene Glycol (DB-Wax) | Polar | Moderate | Co-elutes with C22:0 |
| Bis-cyanopropyl polysiloxane (SP-2560) | High Polar | Excellent | Baseline separation achieved |
Visual Troubleshooting: The "Ghost Peak" Loop
Caption: Diagnostic loop for identifying artifacts caused by reagent degradation or thermal stress.
FAQ: Expert Insights
Q: Can I use TMSH (Trimethylsulfonium hydroxide) for 20:2 n-6? A: Yes, but with caution. TMSH is a "pyrolytic methylation" reagent injected directly into the hot injector port.
-
Pros: Instant, no extraction needed.
-
Cons: Incomplete reaction for PUFAs is common if the injector temp is too low. It often leads to dirty liners. For precise quantification of 20:2 n-6, traditional FAME methods (Module 2) are superior [3].
Q: My 20:2 n-6 peak area decreases over the course of a sequence. Why? A: This is likely injector liner activity . Polyimides or glass wool in the liner can become active sites that degrade PUFAs.
-
Fix: Change the liner every 50-100 injections. Use deactivated glass wool.
References
-
Christie, W. W. (1993).[1][3][4] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.
-
AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[5]
-
Ostermann, A. I., et al. (2014).[6] Comparison of sample preparation methods for the quantitative analysis of Eicosanoids. Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Restek Corporation . (2023). FAMEs Analysis: Column Selection Guide.
Sources
- 1. aocs.org [aocs.org]
- 2. welchlab.com [welchlab.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Christie, W.W. (1993) Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology, 2, 69-111. - References - Scientific Research Publishing [scirp.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Signal Integrity in Eicosa-11,14-dienoic Acid Analysis
Topic: Reducing Background Noise in Eicosa-11,14-dienoic Acid (20:2 n-6) Mass Spectra Document ID: TS-LIPID-202-N6 Last Updated: 2025-05-15 Status: Active[1][2]
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6) is a metabolic intermediate in the desaturation/elongation pathway between Linoleic Acid (18:[1][2]2) and Dihomo-γ-linolenic acid (20:3).[1][2] In mass spectrometry (MS), "noise" when analyzing this target rarely stems from random electronic fluctuation.[1][2] Instead, it is almost exclusively chemical noise derived from three sources:[1]
-
Plasticizer Contamination: Phthalates (m/z 149) that mimic lipid isobars.[1][2]
-
Isomeric Overlap: Inadequate separation from C20:1 or C20:3 isomers.[1][2]
-
Oxidative Degradation: Spontaneous fragmentation of the divinyl-methane structure during extraction.[1][2]
This guide provides a self-validating workflow to isolate and eliminate these noise sources.
Module 1: Pre-Analytical Hygiene (The Root Cause)
Objective: Eliminate chemical noise before it enters the instrument.
The most common "background noise" in lipidomics is actually signal from contaminants. Eicosa-11,14-dienoic acid is a trace lipid; if your baseline is elevated by plasticizers, the signal-to-noise (S/N) ratio drops to undetectable levels.[1][2]
Protocol 1: The "Zero-Plastic" Extraction
Why this matters: Phthalates (e.g., DEHP) fragment to produce a dominant ion at m/z 149 .[1][2] In low-resolution MS, or when analyzing fatty acids as methyl esters (FAMEs), these peaks can obscure the C20:2 molecular ion region or cause suppression in the source.[1]
The Rule: No plastic ever touches the sample.
-
Glassware: Use only borosilicate glass tubes with Teflon-lined caps.
-
Pipettes: Use positive-displacement glass capillary pipettes or solvent-washed tips.[1][2] Standard yellow/blue tips release plasticizers into organic solvents like hexane or chloroform.[1][2]
-
Solvents: Use only LC-MS grade solvents. HPLC grade is insufficient for trace lipidomics.[1][2]
Protocol 2: Oxidative Noise Suppression
Why this matters: C20:2 contains a bis-allylic methylene group (C13), which is highly prone to hydrogen abstraction.[1][2] Oxidation creates hydroperoxides that fragment randomly in the MS source, raising the chemical baseline (grass).
-
Step: Add Butylated Hydroxytoluene (BHT) to your extraction solvent at 50 µg/mL.[1][2][3]
-
Mechanism: BHT acts as a radical scavenger, preserving the integrity of the C20:2 chain during the heated derivatization steps.
Module 2: GC-MS Optimization (FAME Analysis)
Objective: Chromatographic resolution of chemical noise.
Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs) is the gold standard for C20:2. The primary noise source here is column bleed and isomeric co-elution .[2]
Column Selection Strategy
Do not use a standard non-polar column (e.g., DB-5). You require a High Polarity column (e.g., biscyanopropyl polysiloxane, such as SP-2560 or CP-Sil 88).[1][2]
| Parameter | Non-Polar (e.g., DB-5) | High Polarity (e.g., SP-2560) | Impact on Noise |
| Elution Order | Boiling Point | Unsaturation | Polar columns elute C20:2 away from saturated interferences.[1][2] |
| Bleed | Low | High | Risk: High bleed at >240°C mimics background noise.[1][2] |
| Resolution | Poor for Isomers | Excellent | Essential to separate 20:2 n-6 from 20:2 n-9 (rare isomer). |
Workflow Visualization: Noise Elimination Logic
Figure 1: Decision tree for isolating the source of background noise in fatty acid analysis.
Module 3: Mass Spectrometry Parameters
Objective: Improving Signal-to-Noise (S/N) Ratio.
Ion Selection (SIM vs. Scan)
For trace detection of Eicosa-11,14-dienoic acid methyl ester:
-
Avoid Full Scan if quantification is the goal.[2] The total ion current (TIC) accumulates noise from every ion in the source.
-
Use SIM (Selected Ion Monitoring):
Source Temperature
-
Setting: 230°C - 250°C.
-
Causality: If the source is too cool, high-boiling matrix components (sterols, phospholipids) condense, causing "ghost peaks" in subsequent runs.[1][2] If too hot, thermal degradation of the PUFA occurs.[2]
Troubleshooting & FAQs
Q1: I see a massive peak at m/z 149 that dwarfs my C20:2 signal. What is it?
Diagnosis: Phthalate contamination.[1][2][4] Immediate Action:
-
Check your vial caps.[1][2] Are they simple rubber/plastic? Switch to Teflon-lined caps.
-
Did you use parafilm to seal a beaker during extraction? Parafilm is a major source of phthalates.[1][2] Ban parafilm from the lipidomics bench.
-
Check the GC inlet septum.[2][5] If it is cored, it releases siloxanes and plasticizers.[1][2] Replace with a "low-bleed" septum.
Q2: My C20:2 peak has a "shoulder" or looks split.
Diagnosis: Isomeric overlap or column overload. Solution:
-
Check Load: Dilute the sample 1:10. If the peak shape improves, you were overloading the column (common with FAMEs).[2]
-
Isomers: You may be co-eluting with Eicosa-11-enoic acid (20:[1][2]1) or an n-9 isomer.[1][2] Reduce the GC oven ramp rate to 1°C/min around the elution time of C20:2 to improve resolution.
Q3: The baseline rises sharply at the end of the run, burying the C20:2 peak.
Diagnosis: Column Bleed. Context: C20:2 elutes late on polar columns. Solution:
-
Ensure your final oven temperature is 20°C below the column's maximum rated temperature (e.g., if Max is 250°C, run at 230°C).
-
Perform a "column bake-out" (disconnect from MS, heat to max temp for 30 mins) to remove accumulated matrix.[1][2]
References
-
National Institute of Standards and Technology (NIST). cis-11,14-Eicosadienoic acid, methyl ester Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]
-
Lipid Maps Structure Database. Fatty Acids and Eicosanoids: MS Standards and Protocols.[1][2][Link]
-
Christie, W. W. Gas Chromatography and Lipids: A Practical Guide.[1][2] The Oily Press, Bridgwater.[2] (Methodology for FAME preparation and BHT addition). [Link]
Sources
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Methyl 11,14,17-eicosatrienoate | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
"optimization of fungal culture conditions for Eicosa-11,14-dienoic acid production"
Technical Support Center: Fungal Lipid Production
Topic: Optimization of Eicosa-11,14-dienoic Acid (20:2
Diagnostic Hub: Triage Your Fermentation
Before adjusting parameters, identify your primary failure mode. This guide treats the production of Eicosa-11,14-dienoic acid (20:2n-6) , a rare elongation product of Linoleic acid (LA), often overshadowed by the more common Arachidonic Acid (ARA) pathway.
| Symptom | Probable Cause | Immediate Action |
| Low Total Biomass (<10g/L) | Carbon source depletion or Nitrogen toxicity. | Check C:N ratio. If C:N < 20:1, biomass grows but lipids do not accumulate. |
| High Lipid, Low 20:2 (High 18:2) | Elongase Bottleneck. The | Supplement with Mg²⁺ (cofactor). Verify adequate Malonyl-CoA supply (citrate cleavage). |
| High Lipid, Low 20:2 (High 20:3/20:4) | Desaturase Overactivity. The cell is rapidly converting 20:2 into DGLA (20:3) via | CRITICAL: Lower oxygenation ( |
| High 18:3 (GLA) detected | Wrong Pathway Dominance. The | Change strain to a |
The Biosynthetic Logic (The "Why")
To optimize for 20:2, you must understand that it is an intermediate in the "Alternative" (Elongase-dependent) Pathway . Most oleaginous fungi (e.g., Mortierella alpina, Mucor, Rhizopus) prefer the standard
The Engineering Goal: Force the flux through the Elongation step while inhibiting the subsequent
Visualizing the Pathway Conflicts
Caption: The metabolic fork. To accumulate 20:2 (Green), one must promote Δ9-Elongase while suppressing Δ6-Desaturase (Standard Path) and Δ8-Desaturase (Leakage).
Troubleshooting Guides & Protocols
Protocol A: The "Nitrogen Switch" for Lipid Induction
Issue: "I have plenty of fungal mycelium, but the lipid content is <15% DCW (Dry Cell Weight)." Mechanism: Lipid accumulation is triggered by Nitrogen exhaustion in the presence of excess Carbon. This stops cell division and shunts Citrate into the fatty acid synthesis cycle.
-
Inoculum Stage (Growth):
-
Media: Potato Dextrose Broth (PDB) or Yeast Extract high-N media.
-
Duration: 48 hours.
-
Goal: Maximize biomass density.
-
-
Production Stage (Lipidogenesis):
-
Media C:N Ratio: Adjust to 60:1 .
-
Carbon Source: Glucose (50 g/L) or Glycerol.
-
Nitrogen Source: Yeast Extract (low concentration) or Ammonium Nitrate.
-
Trace Metals:
(1.5 g/L ) is vital for the acetyl-CoA carboxylase complex.
-
Protocol B: Oxygen Modulation to Arrest Desaturation
Issue: "My GC-MS shows high DGLA (20:3) and ARA (20:4), but trace 20:2."
Mechanism: Desaturases (
Step-by-Step:
-
Phase 1 (0-72h): High Aeration (
). Agitation 200 RPM. Maintain DO > 40%. -
Phase 2 (72h-120h): Induce Hypoxia.
-
Drop agitation to 100 RPM.
-
Reduce airflow or cap flasks tighter.
-
Target DO: < 10%.
-
Result: The lack of
stalls the 8-desaturase, causing 20:2 to accumulate in the triacylglycerol (TAG) fraction.
-
Protocol C: Temperature Shift Strategy
Issue: "I cannot control oxygen precisely in my shake flasks." Mechanism: Fungal desaturases are often upregulated at low temperatures (to maintain membrane fluidity). Conversely, higher temperatures can destabilize desaturase mRNA or protein, while elongation remains relatively robust.
-
Standard PUFA Protocol: 25°C
12°C (Promotes ARA/EPA). -
20:2 Optimization Protocol: Maintain 28°C constant .
-
Note: If the strain struggles at 28°C, cycle 25°C (growth)
28°C (lipid phase). This thermal stress discourages further desaturation of 20:2.
-
Frequently Asked Questions (FAQs)
Q1: Can I feed Linoleic Acid (18:2) directly to increase yield? A: Yes, but with caution. Adding 18:2 (0.5% - 1.0% v/v) acts as a direct precursor. However, free fatty acids can be toxic.
-
Technique: Add 18:2 in the form of Methyl Esters or saponified salts, emulsified with Tween-80. Add at 48h (transition phase). This bypasses the de novo synthesis bottleneck.
Q2: Which fungal strain is best? A: While Mortierella alpina is the industry standard for ARA, it is "too efficient" at desaturation.
-
Recommendation: Look for
5-desaturase defective mutants (often labeled as M. alpina 1S-4 or similar in literature). Alternatively, Pythium species or Rhizopus stolonifer often have naturally slower desaturation rates under N-limiting conditions [1].
Q3: How do I verify that I have 20:2 and not 20:1 (Gondoic acid)? A: This is a common analytical error.
-
GC-MS Check: 20:1 is a mono-ene. 20:2 is a di-ene. They have distinct retention times and mass fragmentation patterns.
-
FAME Analysis: Ensure your standard mix includes C20:2 cis-11,14 . Many standard "FAME 37" mixes exclude this rare fatty acid. You must buy the specific standard (e.g., Sigma/Cayman) to validate retention time.
Analytical Validation Workflow
Don't guess. Validate.
Caption: Analytical workflow for confirming Eicosa-11,14-dienoic acid. Acid-catalyzed methylation is preferred over base-catalyzed to ensure total lipid conversion.
References
-
Al-Hawary, S.I., et al. (2020). "Production and Identification of Omega-6 Fatty Acid (11,14-Eicosadienoic Acid) Using Fungi as a Model." Journal of Physics: Conference Series. Link
-
Kikukawa, H., et al. (2015).[1][2] "Production of cis-11-eicosenoic acid by Mortierella fungi." Journal of Applied Microbiology. Link
-
Certik, M., & Shimizu, S. (1999). "Biosynthesis and regulation of microbial polyunsaturated fatty acid production." Journal of Bioscience and Bioengineering. Link
-
Sakuradani, E., et al. (2013). "Metabolic engineering for the production of polyunsaturated fatty acids by oleaginous fungus." Journal of Bioscience and Bioengineering. Link
Sources
"improving extraction efficiency of Eicosa-11,14-dienoic acid from complex matrices"
Topic: Improving Extraction Efficiency of Eicosa-11,14-dienoic Acid (20:2n-6) from Complex Matrices Role: Senior Application Scientist | Department: Lipidomics Technical Support
Technical Support Center: High-Efficiency PUFA Extraction
Status: Operational Ticket Focus: Eicosa-11,14-dienoic acid (20:2n-6) Recovery & Resolution Applicable Matrices: Plasma, Tissue (Liver/Brain), Cell Culture, Plant Seeds
Executive Summary: The Challenge of C20:2n-6
Eicosa-11,14-dienoic acid (20:2n-6) is a unique elongation product of Linoleic acid. Unlike the more abundant Arachidonic acid (20:4n-6), it is often present in trace quantities, making it highly susceptible to matrix masking and isomer co-elution .
Users frequently report "low recovery," but the root cause is often oxidative degradation during homogenization or incomplete methylation of the free fatty acid pool. This guide moves beyond standard protocols to address the specific physicochemical stability of dienoic long-chain fatty acids.
Module 1: Matrix Stabilization & Pre-Treatment
Q: My 20:2n-6 peak area decreases significantly if I don't analyze immediately. How do I stabilize the matrix?
A: The double bonds at positions
Protocol Adjustment: Do not add antioxidants after extraction. They must be present when the cell membrane is disrupted.
-
BHT Spiking: Prepare your homogenization buffer or solvent with 50 µM Butylated Hydroxytoluene (BHT) .
-
Why? BHT acts as a radical scavenger. At 50 µM, it inhibits peroxidation without interfering with standard GC-FID/MS baselines [1].
-
-
Temperature Control: All steps must be performed at 4°C .
-
Flash Freezing: If storage is required, flash freeze in liquid nitrogen and store at -80°C. Degradation kinetics accelerate significantly at -20°C due to unfrozen water pockets in the matrix [2].
Module 2: Extraction Method Selection
Q: Should I use Folch, Bligh & Dyer, or MTBE for C20:2 extraction?
A: It depends on your matrix water content and lipid class target.
-
Scenario A: Solid Tissue (Liver, Brain, Muscle)
-
Recommendation: Modified Folch Method (Chloroform:Methanol 2:1).
-
Reasoning: The higher solvent-to-sample ratio (20:1) breaks strong protein-lipid associations essential for releasing membrane-bound 20:2n-6.
-
-
Scenario B: Plasma/Serum or High-Throughput
-
Reasoning: The lipid-rich phase is the upper layer, preventing contamination from the protein pellet during aspiration. This is critical for automation, though recovery of polar phospholipids (where 20:2n-6 often resides) can be slightly lower than Folch [3].
Comparative Efficiency Table:
| Feature | Folch (CHCl3/MeOH) | Bligh & Dyer (CHCl3/MeOH) | Matyash (MTBE/MeOH) |
| Phase Separation | Lipids in Bottom Phase | Lipids in Bottom Phase | Lipids in Top Phase |
| 20:2n-6 Recovery | High (>95%) | Moderate (85-90%) | Good (90-95%) |
| Toxicity | High (Neurotoxic) | High (Neurotoxic) | Low (Less volatile) |
| Best For | Solid Tissues, Total Lipids | Biological Fluids (High H2O) | Plasma, Routine Screening |
Module 3: Visualizing the Workflow
The following decision tree illustrates the critical path for optimizing extraction based on sample type.
Figure 1: Decision matrix for selecting the optimal extraction and derivatization pathway for Eicosa-11,14-dienoic acid.
Module 4: Derivatization & Chromatography Troubleshooting
Q: I see the 20:2n-6 peak, but it co-elutes with other C20 isomers. How do I resolve this?
A: Standard non-polar columns (like DB-5 or HP-5) separate primarily by boiling point (carbon chain length). They cannot resolve the subtle geometric differences between Eicosa-11,14-dienoic acid and its isomers (e.g., cis-8,11-20:2 or trans variants).
The Solution: High Polarity Columns You must use a Cyanopropyl-siloxane stationary phase (e.g., SP-2560, CP-Sil 88, or SLB-IL111).
-
Mechanism: These phases interact strongly with the
-electrons of the double bonds. -
Protocol:
-
Column: 100m x 0.25mm x 0.20µm bis-cyanopropyl polysiloxane.
-
Carrier Gas: Hydrogen (for sharper peaks) or Helium.
-
Oven Ramp: Isothermal hold at 170°C is often insufficient. Use a slow ramp:
-
Start: 100°C (hold 4 min)
-
Ramp 1: 10°C/min to 175°C (hold 30 min) — Critical for C18/C20 separation
-
Ramp 2: 4°C/min to 240°C (hold 10 min) [4].
-
-
Q: My recovery is low, but I used Folch. What went wrong?
A: Check your derivatization chemistry.
-
Issue: If you used Base-Catalyzed Transesterification (e.g., KOH in Methanol), you only methylated the esterified lipids (Triglycerides, Phospholipids). You missed the Free Fatty Acid (FFA) pool.
-
Fix: Use Acid-Catalyzed Methylation (14% BF3 in Methanol or 1% H2SO4 in Methanol).
-
Warning: BF3 can degrade PUFAs if heated too long. Limit incubation to 100°C for 10 minutes or 60°C for 30 minutes.
-
References
-
Hall, L. M., et al. (2014). "Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation."[3][4] Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Patterson, R. E., et al. (2016). "State of art and best practices for fatty acid analysis in aquatic sciences." ICES Journal of Marine Science. Link
-
Alshehry, Z. H., et al. (2019). "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers in Nutrition. Link
-
Delmonte, P., et al. (2012). "Separation of fatty acid methyl esters by GC-FID using capillary columns of different polarity." Lipid Technology.[5] Link
Sources
- 1. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 3. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"common pitfalls in the analysis of polyunsaturated fatty acids"
Topic: "Common Pitfalls in the Analysis of Polyunsaturated Fatty Acids" Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting & Optimization Guide
Status: Operational | Ticket Priority: High Subject: Troubleshooting Common Pitfalls in Polyunsaturated Fatty Acid (PUFA) Analysis
Welcome to the Technical Support Center. This guide is designed to address the "silent failures" in PUFA analysis—errors that often go undetected until data processing. Below you will find field-proven solutions to the most frequent support tickets we receive regarding sample stability, derivatization artifacts, and chromatographic resolution.
📂 Ticket Category 1: Pre-Analytical Stability (The "Silent Killer")
User Query: "My PUFA concentrations (especially EPA and DHA) are significantly lower than literature values, and I see high variability between technical replicates. Is my extraction inefficient?"
Diagnosis: Before suspecting extraction efficiency, you must rule out oxidative degradation . PUFAs are highly susceptible to autoxidation due to their bis-allylic protons (hydrogens located between two double bonds). This process begins immediately upon sample collection, not just during storage.
Troubleshooting Protocol:
-
Immediate Antioxidant Protection:
-
The Fix: You must add an antioxidant at the moment of collection, not just during extraction.
-
Protocol: Add Butylated Hydroxytoluene (BHT) to a final concentration of 50 mg/L (0.005%) in your solvent or storage buffer.
-
Why: BHT acts as a radical scavenger, terminating the propagation step of lipid peroxidation.
-
Caution: Avoid BHT interference in chromatograms by ensuring your GC temperature ramp separates BHT (elutes early) from C14:0.
-
-
Storage Temperature Hierarchy:
-
Gold Standard: -80°C (Stable for >1 year).
-
Acceptable: -20°C (Stable for weeks only if BHT is present).
-
Critical Failure: 4°C or Room Temp (Significant degradation within 24-48 hours).
-
Visualizing the Threat: The following diagram illustrates the oxidation cascade and where your intervention stops it.
Figure 1: Mechanism of PUFA oxidation and the critical intervention point of BHT.
📂 Ticket Category 2: Derivatization Chemistry (Artifacts & Missing Peaks)
User Query: "I used a rapid base-catalyzed methylation method. My phospholipid peaks look great, but my Free Fatty Acid (FFA) recovery is near zero. Also, I see unknown peaks near my CLA isomers."
Diagnosis: You have encountered two distinct chemical pitfalls:
-
Selectivity of Base Catalysis: Base-catalyzed transesterification (e.g., KOH/Methanol) cannot methylate Free Fatty Acids. It only works on esterified lipids (Triglycerides, Phospholipids). FFAs are converted to soaps (salts) and lost in the aqueous wash.
-
Isomerization by Acid: If you switched to acid catalysis to fix the FFA issue, you likely used conditions that were too harsh (high temp/long time), causing cis-to-trans isomerization of Conjugated Linoleic Acid (CLA).
Decision Matrix: Choosing the Right Derivatization
| Method | Target Analytes | Pros | Cons |
| Base-Catalyzed (NaOCH3 or KOH in MeOH) | Triglycerides, Phospholipids, Cholesteryl Esters | Fast (10 min), mild (room temp), no isomerization. | Does NOT methylate Free Fatty Acids. |
| Acid-Catalyzed (BF3-MeOH, HCl-MeOH) | Total Lipids (including FFAs) | Methylates everything. | Slower (heating req.), risk of isomerization (CLA) and artifacts if BF3 is old. |
| TMS-Diazomethane | Free Fatty Acids | Mild, rapid, no heat required. | Hazardous reagent (explosive/toxic), expensive. |
| Combined Method (Base then Acid) | Total Fatty Acid Profile | Gold standard for accuracy. | Labor intensive (2 steps). |
The "Self-Validating" Protocol (Combined Method): To ensure total recovery without isomerization:
-
Step 1 (Base): React sample with 0.5M NaOCH3 at 50°C for 10 min. (Converts acylglycerols).
-
Step 2 (Acid): Add BF3-Methanol (or HCl-MeOH) to the same vessel and heat at 80°C for 10 min. (Converts FFAs).
-
Validation Check: If your CLA isomers (e.g., c9,t11-CLA) split into multiple peaks or shift retention times compared to a standard, your acid step is too aggressive. Lower the temperature to 60°C.
-
📂 Ticket Category 3: Chromatographic Resolution (The "Critical Pairs")
User Query: "I cannot separate C18:1 cis/trans isomers, and my EPA (C20:5n3) is co-eluting with C22:1. I'm using a standard DB-5 column."
Diagnosis: A non-polar column (like DB-5 or DB-1) separates primarily by boiling point (carbon chain length). It lacks the selectivity to resolve positional isomers (omega-3 vs omega-6) or geometric isomers (cis vs trans), which are critical for PUFA analysis.
Troubleshooting Protocol:
-
Column Selection Rule: You must use a high-polarity column containing biscyanopropyl polysiloxane stationary phases.
-
Recommended Phases: SP-2560, HP-88, CP-Sil 88.
-
Why: The cyano groups interact strongly with the pi-electrons of the double bonds, retarding the elution of unsaturated fatty acids relative to saturated ones. This allows separation based on the number and position of double bonds.
-
-
The "Critical Pair" Check: Run a standard mix containing C18:3n-3 (alpha-linolenic) and C20:1n-9 .
Analytical Workflow Diagram:
Figure 2: Step-by-step PUFA analysis workflow with mandatory quality control checkpoints.
📂 Ticket Category 4: Quantification (Internal Standard Errors)
User Query: "I'm using C17:0 (Heptadecanoic acid) as my internal standard, but I'm detecting it in my blank plasma samples. How do I quantify accurately?"
Diagnosis: C17:0 is a common biological fatty acid (present in dairy fat and some fish). Using it as an internal standard (IS) in biological samples leads to "endogenous interference," causing underestimation of your recovery and overestimation of your analyte concentrations.
The Fix:
-
Switch Internal Standards:
-
Best Practice: Use C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid) . These odd-chain fatty acids are virtually non-existent in mammalian tissues.
-
Alternative: Use isotopically labeled standards (e.g., U-13C-Palmitic Acid) if using GC-MS (Mass Spectrometry).
-
-
Timing is Everything:
-
The IS must be added before extraction , not just before injection. This allows the IS to correct for losses during the extraction and derivatization steps.
-
📚 References
-
Rapid Analysis of Fatty Acids:
-
Title: A simplified method for analysis of polyunsaturated fatty acids.
-
Source: National Institutes of Health (PMC).
-
URL:[Link]
-
-
Derivatization Methods Comparison:
-
Column Selection Guide:
-
Title: Guide to GC Column Selection and Optimizing Separations.
-
Source: Restek Corporation.
-
URL:[Link]
-
-
Storage Stability & BHT:
Sources
- 1. Effects of storage time and added antioxidant on fatty acid composition of red blood cells at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. researchgate.net [researchgate.net]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Eicosa-11,14-dienoic Acid (EDA) vs. Arachidonic Acid (AA) in Inflammatory Signaling
[1][2]
Executive Summary: The "Silent" Modulator vs. The "Storm" Driver
In the study of inflammation, Arachidonic Acid (AA, 20:4n-6) is the canonical driver—the primary substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that generate the eicosanoid storm.[1][2] However, Eicosa-11,14-dienoic acid (EDA, 20:2n-6), often dismissed as a mere elongation intermediate, has emerged as a critical modulator of this pathway.[1]
The Core Distinction:
-
Arachidonic Acid (AA): Acts as a high-affinity "fuel" for acute inflammation, rapidly converting into potent mediators like Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).[1][3]
-
Eicosa-11,14-dienoic Acid (EDA): Acts as a "metabolic brake" or competitive inhibitor.[1][3] It accumulates when
5-desaturase activity is limited, displaces AA from membrane phospholipids, and is metabolized into Sciadonic Acid (5,11,14-20:3), a fatty acid that mimics AA structurally but fails to trigger the same inflammatory amplitude.[1]
This guide details the metabolic divergence, mechanistic competition, and experimental protocols required to differentiate these two fatty acids in drug development pipelines.
Structural & Metabolic Divergence[1][2]
To understand the functional difference, one must map the biosynthetic routes. AA is typically formed via the "Classic"
The Metabolic Shunt (Graphviz Diagram)[1]
The following diagram illustrates how the precursor Linoleic Acid (LA) splits into two fates. Note the "Bottleneck" at FADS1 (
Caption: Figure 1. The bifurcation of Linoleic Acid metabolism. EDA acts as a reservoir that can bypass the classical inflammatory cascade or generate Sciadonic Acid (SCA), which competes with AA.[1]
Mechanisms of Action: The Clash
Substrate Competition (The "Musical Chairs" Effect)
Inflammation begins when Phospholipase A2 (PLA2) liberates fatty acids from the sn-2 position of membrane phospholipids.[1][3]
-
AA: Has high affinity for sn-2 incorporation.[1][3] Once released, it is the preferred substrate for COX-2.[1][3]
-
EDA: When cellular levels rise (e.g., via supplementation or metabolic block), EDA competes with AA for acylation into phospholipids.[1]
Enzymatic Inhibition & Modulation
Recent transcriptomic and lipidomic profiling (Huang et al., 2011) has clarified EDA's direct effects:
-
NO Suppression: EDA significantly inhibits Nitric Oxide production in LPS-stimulated macrophages, likely by modulating iNOS expression.[1][3][4][5]
-
LTB4 Blockade: EDA and its metabolites interfere with the binding of Leukotriene B4 (LTB4) to neutrophils, preventing chemotaxis.[1][3]
-
Metabolic Decoy: EDA is desaturated to Sciadonic Acid (5,11,14-20:3) .[1][3][4][5] Sciadonic acid lacks the
8 double bond required for efficient conversion to PGE2.[1][3] It effectively "clogs" the COX machinery or simply fails to activate it, acting as a dead-end metabolite.[1][3]
Experimental Data Comparison
The following table summarizes the comparative biological activity of AA and EDA in murine macrophage models (RAW264.7).
| Feature | Arachidonic Acid (AA) | Eicosa-11,14-dienoic Acid (EDA) |
| Primary Metabolite | Prostaglandin E2 (PGE2) | Sciadonic Acid (SCA) / DGLA |
| COX-2 Interaction | High-affinity Substrate ( | Competitive Inhibitor / Poor Substrate |
| Effect on NO Production | Potent Stimulator | Inhibitor (via iNOS suppression) |
| Membrane Incorporation | Rapid (sn-2 preference) | Slower (Displaces AA at high conc.)[1][3] |
| Inflammatory Phenotype | Acute / Pro-inflammatory | Modulatory / Mildly Anti-inflammatory |
| Biomarker Utility | Marker of Acute Inflammation | Marker of Essential Fatty Acid Deficiency / FADS1 Blockade |
Validated Experimental Protocols
To objectively compare these fatty acids in your own drug development assays, you must use a self-validating Lipidomics workflow.[1][3] Standard colorimetric assays are insufficient due to cross-reactivity.[1]
Protocol A: Differential Lipidomics (GC-FID/MS)
Objective: To quantify the displacement of AA by EDA in cellular membranes.[1]
Reagents:
-
Internal Standard: C21:0 (Heneicosanoic acid) or d8-AA.[1][3]
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).[1][3]
Step-by-Step Workflow:
-
Cell Treatment: Treat macrophages (e.g.,
cells) with BSA-conjugated AA or EDA (10-50 ) for 24 hours.[1][3] -
LPS Stimulation: Stimulate with LPS (100 ng/mL) for 6 hours to trigger remodeling.[1][3]
-
Quenching: Wash cells 2x with ice-cold PBS. Scrape into 1 mL cold PBS.
-
Lipid Extraction (Folch Method):
-
Derivatization (FAMEs):
-
GC Analysis:
Protocol B: Functional Mediator Profiling (LC-MS/MS)
Objective: To measure the "Inflammatory Index" (PGE2 vs. SCA).[1]
-
Supernatant Collection: Collect media from treated cells (Protocol A).[1][3]
-
SPE Cleanup: Use C18 solid-phase extraction cartridges.[1][3] Elute with Methyl Formate.[1][3]
-
LC-MS/MS Settings:
-
Data Interpretation: A reduction in the PGE2/AA ratio in EDA-treated cells confirms competitive inhibition.[1][3]
Therapeutic Implications
For drug developers, EDA represents a novel target mechanism:[1]
-
FADS1 Inhibitors: Drugs that inhibit FADS1 will cause a buildup of DGLA and EDA.[1][3] This shifts the balance away from AA-derived eicosanoids toward less potent EDA/DGLA metabolites.[1]
-
Nutraceutical Formulation: Supplementation with oils rich in EDA (rare, but found in certain gymnosperms) or precursors that bypass
6-desaturase could dampen chronic inflammation without the gastric side effects of NSAIDs (COX inhibitors).[1][3] -
Biomarker Strategy: In clinical trials for anti-inflammatory lipids, monitoring the EDA/AA ratio in erythrocyte membranes serves as a robust index of compliance and metabolic integration.[1][3]
References
-
Huang, Y. S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1][3] Molecular and Cellular Biochemistry.[1][3]
-
Park, Y., et al. (2016). Comparison of the effects of arachidonic acid and eicosapentaenoic acid on inflammatory responses in RAW 264.7 macrophages. Lipids in Health and Disease.[1][3][6]
-
Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases.[1] Annual Review of Nutrition.[1]
-
Brenner, R. R. (1974). The oxidative desaturation of unsaturated fatty acids in animals.[1][3] Molecular and Cellular Biochemistry.[1][3]
-
Chilton, F. H., et al. (1996). Mechanisms by which botanical lipids affect inflammatory disorders.[1][3] American Journal of Clinical Nutrition.[1]
Sources
- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Arachidonic (AA) 20:4 n6 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Comparison: Metabolic Fate and Kinetics of Linoleic Acid vs. Eicosa-11,14-dienoic Acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the context of lipid metabolism and inflammatory signaling, Linoleic Acid (LA, 18:2n-6) and its elongation product Eicosa-11,14-dienoic Acid (20:2n-6) represent two distinct nodes in the omega-6 polyunsaturated fatty acid (PUFA) cascade. While LA is the canonical essential fatty acid and primary substrate for desaturation, 20:2n-6 has historically been dismissed as a "dead-end" metabolite.
However, recent kinetic profiling reveals 20:2n-6 as a critical intermediate in the Delta-8 Desaturation Pathway , a bypass mechanism that becomes biologically significant under conditions of FADS2 (Delta-6 desaturase) deficiency or inhibition. For drug development professionals targeting metabolic enzymes (e.g., FADS2 inhibitors in oncology), distinguishing the accumulation of 20:2n-6 from standard LA metabolism is a vital biomarker of target engagement.
This guide objectively compares the metabolic trajectories, enzymatic kinetics, and analytical signatures of these two fatty acids.
Part 1: Biochemical Pathways & Enzymatic Kinetics
The fundamental difference between these two fatty acids lies in their utilization of the Fatty Acid Desaturase 2 (FADS2) enzyme.
The Canonical vs. The Delta-8 Bypass
-
Linoleic Acid (18:2n-6): The primary substrate for FADS2. It undergoes Delta-6 desaturation to form Gamma-Linolenic Acid (GLA, 18:3n-6).
-
Eicosa-11,14-dienoic Acid (20:2n-6): Formed when LA escapes desaturation and is instead elongated by ELOVL5 . Crucially, 20:2n-6 can serve as an alternative substrate for FADS2, which exhibits Delta-8 desaturase activity on 20-carbon chains, converting it directly to Dihomo-Gamma-Linolenic Acid (DGLA, 20:3n-6).
Visualization: The Dual-Path Mechanism
The following diagram illustrates the competition between the standard Delta-6 route and the Delta-8 bypass.
Figure 1: Metabolic bifurcation of Linoleic Acid. Note the "Delta-8 Route" where FADS2 acts on 20:2n-6, a pathway that becomes prominent when Delta-6 activity is compromised.
Kinetic Comparison
Experimental data indicates that while FADS2 can utilize both substrates, it has a distinct preference.
| Feature | Linoleic Acid (18:2n-6) | Eicosa-11,14-dienoic Acid (20:2n-6) |
| Primary Enzyme | FADS2 (Delta-6 Desaturase) | FADS2 (Delta-8 Desaturase activity) |
| Substrate Affinity | High. FADS2 prefers 18-carbon substrates by ~7-fold over 20-carbon substrates [1].[1] | Low. Requires higher concentration or FADS2 overexpression to proceed efficiently. |
| Metabolic Fate | Rapid conversion to GLA -> DGLA -> AA. | Accumulates in tissues; slow conversion to DGLA or Sciadonic Acid. |
| Inflammatory Role | Precursor to AA (Pro-inflammatory). | Weak anti-inflammatory; inhibits LTB4 binding [2]. |
| Beta-Oxidation | High rate (primary energy source). | Moderate rate; preferentially incorporated into phospholipids. |
Part 2: Experimental Protocols (GC-MS Analysis)
To accurately differentiate 20:2n-6 from its isomers and parent compounds, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. 20:2n-6 often co-elutes with other 20-carbon fatty acids if the column temperature ramp is not optimized.
Protocol: Differential Lipidomics Analysis
Objective: Quantify the ratio of 20:2n-6 to 18:2n-6 in plasma or tissue samples.
1. Sample Preparation & Extraction
-
Reagents: Chloroform:Methanol (2:1 v/v), 0.9% NaCl.
-
Method: Modified Folch extraction.
-
Homogenize 50mg tissue in 1mL Chloroform:Methanol.
-
Vortex 1 min; add 200µL 0.9% NaCl to induce phase separation.
-
Centrifuge (3000g, 5 min). Collect lower organic phase.
-
Dry under Nitrogen gas.
-
2. Derivatization (Methylation)[2]
-
Critical Step: Use 14% Boron Trifluoride (BF3) in Methanol .
-
Procedure:
-
Resuspend dried lipids in 500µL Toluene.
-
Add 1mL BF3-Methanol reagent.
-
Incubate at 100°C for 45 minutes (Ensure tight cap to prevent evaporation of volatile 18:2 FAMEs).
-
Cool, add 1mL Hexane and 1mL H2O.
-
Collect upper Hexane layer containing Fatty Acid Methyl Esters (FAMEs).
-
3. GC-MS Parameters
-
Column: High-polarity fused silica capillary column (e.g., CP-Sil 88 or SP-2560), 100m x 0.25mm. Why: 100m length is required to separate 20:2n-6 from 20:3 isomers.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temperature Program:
-
Start: 140°C (hold 5 min).
-
Ramp 1: 4°C/min to 240°C.
-
Hold: 240°C for 15 min.
-
-
Detection: Electron Impact (EI) at 70eV.[3]
4. Identification Logic
-
Linoleic Acid (18:2n-6): Elutes earlier. Key ions: m/z 67, 81, 95 (hydrocarbon series), Molecular Ion (M+) 294.
-
Eicosa-11,14-dienoic Acid (20:2n-6): Elutes after 20:1n-9 but before 20:3n-6.[4] Molecular Ion (M+) 322. Look for characteristic fragment m/z 150 (indicative of double bond position in extended chain) [3].
Workflow Diagram
Figure 2: Analytical workflow for isolating and quantifying 20:2n-6 accumulation.
Part 3: Implications for Drug Development
20:2n-6 as a Biomarker for FADS2 Inhibition
In oncology and metabolic disease research, FADS2 is a frequent therapeutic target.
-
Mechanism: Inhibiting FADS2 blocks the conversion of LA to GLA.
-
Result: The cellular pool of LA is diverted to ELOVL5, increasing the synthesis of 20:2n-6.
-
Data Interpretation: A rising 20:2n-6 / 18:3n-6 (GLA) ratio is a definitive marker of effective FADS2 target engagement in vivo.
The "Delta-8" Escape Route
Researchers must be aware that 20:2n-6 is not inert. If FADS2 is not completely inhibited, the enzyme can slowly convert the accumulated 20:2n-6 into DGLA via the Delta-8 mechanism, potentially restoring downstream arachidonic acid production and maintaining inflammatory signaling despite treatment.
-
Recommendation: When testing FADS2 inhibitors, monitor DGLA levels alongside 20:2n-6. If 20:2n-6 rises but DGLA does not drop commensurately, the Delta-8 bypass is active.
References
-
Park, W. J., et al. (2009).[5] "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[1] Journal of Lipid Research, 50(6), 1195–1202. Link
-
Huang, Y. S., et al. (2011).[4] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry, 358(1-2), 85-94. Link
-
Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Methyl Esters - Mono- and Di-enes." Lipid Maps, Lipidomics Gateway. Link
-
Stoffel, W., et al. (2008). "Delta6-desaturase (FADS2) deficiency unveils the role of omega3- and omega6-polyunsaturated fatty acids." The EMBO Journal, 27(17), 2281–2292. Link[5]
Sources
- 1. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of cis vs. trans isomers of Eicosa-11,14-dienoic acid"
Biological Activity Guide: cis vs. trans Isomers of Eicosa-11,14-dienoic Acid
Executive Summary
Eicosa-11,14-dienoic acid (20:2n-6) is a 20-carbon polyunsaturated fatty acid (PUFA).[1] Its biological significance is strictly dictated by its stereochemistry. The all-cis isomer (cis,cis-11,14-20:2) is a naturally occurring metabolite in the omega-6 pathway, serving as a critical elongation product of linoleic acid and a reservoir substrate for alternative eicosanoid synthesis. In contrast, trans isomers (e.g., trans-11,cis-14 or cis-11,trans-14) are typically xenobiotic or ruminant-derived contaminants that disrupt membrane lipid packing and competitively inhibit desaturase enzymes.
This guide provides a technical comparison of these isomers, focusing on their metabolic fates, membrane biophysics, and signaling potentials, designed for researchers in lipidomics and drug discovery.
Structural & Physicochemical Profile
The stereochemistry of the double bonds at positions 11 and 14 governs the molecule's three-dimensional shape, which directly dictates its behavior within the phospholipid bilayer.
| Feature | cis,cis-11,14-Eicosadienoic Acid | trans-Isomers (e.g., t11,c14) |
| Common Source | Elongation of Linoleic Acid (Endogenous) | Partial hydrogenation, Ruminant biohydrogenation |
| Molecular Shape | U-shaped / Kinked (creates free volume) | Linear / Rod-like (mimics saturated fats) |
| Membrane Effect | Increases fluidity; disrupts packing | Decreases fluidity; enhances rigid packing |
| Melting Point | Low (Liquid at physiological temp) | High (Semi-solid/Solid behavior) |
| Enzymatic Fit | High affinity for | Low affinity; acts as competitive inhibitor |
| Lipid Raft Affinity | Excluded from ordered rafts (L_o phase) | Partitions into ordered rafts (L_o phase) |
Metabolic Fate & Biosynthesis Pathways
The biological activity of 20:2n-6 is defined by its position in the omega-6 cascade.[1] It acts as a metabolic "junction," capable of proceeding down standard or alternative pathways depending on enzyme availability.
The "Dead End" vs. Alternative Pathway
-
Standard Pathway: Linoleic Acid (18:[1][2]2)
-Linolenic Acid (18:3) Dihomo- -linolenic Acid (DGLA, 20:[3]3) Arachidonic Acid (20:4).[3][4] -
Elongation Shunt: If
6-desaturase is bypassed, 18:2 is elongated to cis-20:2n-6 .-
Fate A (Storage): Incorporated into neutral lipids.
-
Fate B (Alternative Desaturation):
8-desaturase converts cis-20:2n-6 directly to DGLA (20:3n-6). -
Fate C (Sciadonic Pathway):
5-desaturase converts cis-20:2n-6 to 5,11,14-20:3 (Sciadonic acid isomer) , a compound that displaces arachidonic acid in membranes but does not produce inflammatory prostaglandins.
-
Trans-Isomer Interference
trans-isomers of 20:2 cannot be efficiently processed by
Visualization: Metabolic Junction & Isomer Interference
Caption: Metabolic routing of 20:2n-6 showing the standard vs. alternative desaturation pathways and points of trans-isomer inhibition.
Biological Activity Profile
Membrane Fluidity & Signaling
-
Cis-Isomer: The cis-11,14 double bonds introduce a permanent kink, preventing tight acyl chain packing. This increases membrane fluidity, facilitating the lateral mobility of receptors (e.g., Insulin Receptor, G-Protein Coupled Receptors).
-
Trans-Isomer: The linear structure allows trans-20:2 to pack tightly with cholesterol and saturated fatty acids. High incorporation leads to rigidified membranes, potentially impairing signal transduction and reducing cellular sensitivity to insulin and growth factors.
Inflammatory Modulation
-
Cis-20:2n-6: Acts as a pro-resolving precursor reservoir . By converting to DGLA (precursor to PGE1, an anti-inflammatory prostaglandin), it balances the pro-inflammatory effects of Arachidonic Acid (PGE2 precursor).
-
Trans-20:2: Acts as a metabolic disruptor . It cannot be converted to functional eicosanoids. Furthermore, specific trans isomers have been identified in patent literature as potential inhibitors of 5
-reductase , suggesting a unique anti-androgenic activity not seen in the cis form.
PPAR Activation
Both isomers bind Peroxisome Proliferator-Activated Receptors (PPARs), but with distinct outcomes:
-
Cis-20:2: Functions as a partial agonist for PPAR
, promoting fatty acid oxidation genes (e.g., CPT1A). -
Trans-20:2: Often exhibits weaker affinity or antagonistic properties, failing to induce the conformational change required for full co-activator recruitment, thereby dampening the lipid-lowering effects associated with n-6 PUFAs.
Experimental Protocols
Protocol A: Differential Separation of Cis/Trans Isomers (GC-MS)
Standard GC columns (e.g., DB-5) cannot resolve cis/trans 20:2 isomers effectively. A high-polarity column is required.
-
Lipid Extraction: Extract total lipids from tissue/cells using the Folch method (Chloroform:Methanol 2:1).
-
Methylation: Transesterify to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (
) in methanol at 100°C for 10 mins. Note: Avoid acid-catalyzed methylation if conjugated isomers are suspected; use Sodium Methoxide instead. -
GC Configuration:
-
Column: BPX-70 or CP-Sil 88 (100m highly polar cyanopropyl phase).
-
Carrier Gas: Helium at 20 cm/sec constant flow.
-
Temp Program: 140°C (5 min)
ramp 2°C/min 240°C (15 min).
-
-
Identification:
-
Cis-11,14-20:2 elutes earlier than trans variants on polar columns.
-
Verify with authentic standards (e.g., Sigma 20:2n-6 cis standard vs. synthetic trans mix).
-
Protocol B: Cellular Incorporation & Desaturation Assay
To determine if a tissue utilizes the Delta-8 alternative pathway.
-
Cell Culture: Seed HepG2 or macrophage cells in lipid-deficient medium (1% FBS) for 24h to starve endogenous pools.
-
Treatment:
-
Group A: Vehicle (Ethanol).
-
Group B: 50
M cis-11,14-20:2. -
Group C: 50
M trans-isomer (custom synthesis or purified fraction).
-
-
Incubation: Incubate for 24–48 hours.
-
Analysis:
-
Extract lipids and perform GC-MS (Protocol A).
-
Key Metric: Calculate the ratio of 20:3n-6 (DGLA) to 20:2n-6 .
-
Interpretation: A high ratio indicates active
8-desaturase activity. Inhibition in Group C confirms trans-isomer interference.
-
Visualization: Experimental Workflow
Caption: Workflow for isolating and quantifying biological effects of 20:2 isomers.
References
-
Christie, W. W. (2023).[5] Eicosadienoic acid: Structure, Occurrence, and Biochemistry. Lipid Library. [Link]
-
Park, Y., et al. (2005). "Biological activities of conjugated fatty acids: conjugated eicosadienoic... and other metabolites of conjugated linoleic acid." Biochimica et Biophysica Acta (BBA). [Link]
-
Cook, H. W., & McMaster, C. R. (2002). "Fatty Acid Desaturation and Chain Elongation in Eukaryotes." Biochemistry of Lipids, Lipoproteins and Membranes. [Link]
-
Brenner, R. R. (2013).[6] "Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects." Journal of Lipids. [Link]
-
Kaluza, J., et al. (2009). "Red Blood Cell Fatty Acid Patterns and Acute Coronary Syndrome." PLOS ONE. [Link][7]
Sources
- 1. Foundation Foods Documentation | USDA FoodData Central [fdc.nal.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 5. skinident.world [skinident.world]
- 6. Eicosapentaenoic Acid Induces the Inhibition of Adipogenesis by Reducing the Effect of PPARγ Activator and Mediating PKA Activation and Increased COX-2 Expression in 3T3-L1 Cells at the Differentiation Stage [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
Benchmarking Quantification Strategies for Eicosa-11,14-dienoic Acid (20:2n-6): GC-FID vs. LC-MS/MS
Executive Summary: The Isomeric Challenge
Eicosa-11,14-dienoic acid (20:2n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed via the elongation of linoleic acid (18:2n-6). While often overshadowed by its metabolic downstream products like Dihomo-gamma-linolenic acid (DGLA) and Arachidonic acid (AA), 20:2n-6 serves as a critical biomarker in desaturase activity studies and specific inflammatory pathways.
The Analytical Problem: The quantification of 20:2n-6 is plagued by isomeric interference. It is structurally similar to Eicosa-11,14-dienoic acid (20:2n-9) and other positional isomers. Standard C18 LC columns often fail to resolve these isomers, leading to co-elution and overestimation.
This guide objectively compares the two dominant methodologies:
-
GC-FID/MS (FAME Analysis): The gold standard for isomeric resolution.
-
LC-MS/MS (Targeted Lipidomics): The alternative for high-throughput, low-volume biological fluids.
Analytical Decision Matrix
Before selecting a protocol, researchers must evaluate their sample matrix and sensitivity requirements. The following decision tree outlines the logical selection process.
Figure 1: Analytical decision tree for selecting between GC and LC methodologies based on isomeric resolution needs and sample volume.
Method A: GC-FID (The Gold Standard)[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) remains the reference method. The key to success is the column stationary phase . Non-polar columns (e.g., DB-5) cannot sufficiently separate 20:2n-6 from its isomers.
Protocol: FAME Derivatization & Separation
Principle: Fatty acids are converted to volatile Fatty Acid Methyl Esters (FAMEs) to lower boiling points and improve peak shape.
-
Internal Standard Addition:
-
Add 10 µL of C21:0 (Heneicosanoic acid) or C19:0 (odd-chain FAs are rare in mammalian tissue) to the sample before extraction to account for recovery losses.
-
-
Lipid Extraction:
-
Perform a Folch extraction (Chloroform:Methanol 2:1 v/v).
-
Expert Insight: Use BHT (Butylated hydroxytoluene) (50 mg/L) in solvents to prevent oxidation of the diene structure.
-
-
Transmethylation (Acid-Catalyzed):
-
Reagent: 14% Boron Trifluoride (
) in Methanol. -
Incubate at 100°C for 10 minutes.
-
Caution: Avoid alkaline hydrolysis alone, as it does not methylate free fatty acids effectively, only esterified lipids (TAGs/PLs).
-
-
GC Parameters (Critical):
-
Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 µm).
-
Why: These highly polar biscyanopropyl columns rely on dipole-dipole interactions to separate isomers based on double bond position and geometry (cis/trans).
-
Carrier Gas: Hydrogen (for speed) or Helium (for safety/separation).
-
Oven Program: 140°C (hold 5 min) -> ramp 4°C/min -> 240°C (hold 15 min).
-
Method B: LC-MS/MS (High Sensitivity Alternative)
Liquid Chromatography-Tandem Mass Spectrometry is preferred when sample volume is limited or when derivatization is undesirable.
Protocol: Targeted MRM Analysis
Principle: Separation on a Reversed-Phase column followed by negative electrospray ionization (ESI-).
-
Sample Prep:
-
Protein precipitation with ice-cold Acetonitrile (1:4 v/v).
-
Spike with 20:2n-6-d11 (Deuterated internal standard).
-
-
LC Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase:
-
A: Water + 10mM Ammonium Acetate (pH 9).
-
B: Acetonitrile/Isopropanol (50:50).
-
-
Expert Insight: High pH (Ammonium Acetate) enhances ionization of the carboxylic acid group in negative mode.
-
-
MS/MS Transitions (MRM):
-
Precursor Ion: m/z 307.2 [M-H]⁻
-
Product Ion: m/z 263.2 [M-H-CO₂]⁻ (Quantifier)
-
Secondary Ion: m/z 59.0 [Acetate]⁻ (Qualifier)
-
Comparative Performance Data
The following table summarizes validation data derived from comparative studies (e.g., analyzing human plasma spiked with 20:2n-6).
| Parameter | GC-FID (FAME) | LC-MS/MS (ESI-) |
| Isomer Resolution | Excellent (Baseline separation of n-6 vs n-9) | Moderate (Partial co-elution common) |
| Linearity ( | > 0.999 (10 - 1000 µg/mL) | > 0.995 (0.1 - 100 µg/mL) |
| LOD (Limit of Detection) | ~1.0 µg/mL | ~0.05 µg/mL (20x more sensitive) |
| Precision (RSD) | < 2.0% | < 5.5% |
| Throughput | Low (45-60 min run time) | High (8-12 min run time) |
| Matrix Effects | Negligible (Extraction removes proteins) | Moderate (Ion suppression possible) |
Validation Framework (ICH Q2)
To ensure scientific integrity, the chosen method must be validated according to ICH Q2(R1) guidelines.
Workflow: The Self-Validating System
Figure 2: The ICH Q2(R1) validation cycle ensuring continuous method reliability.
Key Validation Experiments:
-
Specificity (Selectivity):
-
Protocol: Inject a "blank" matrix (e.g., charcoal-stripped plasma) and a standard solution.
-
Acceptance: No interfering peaks > 20% of the LLOQ at the retention time of 20:2n-6.
-
-
Linearity:
-
Protocol: Prepare 6 non-zero standards covering 80% to 120% of the expected biological range.
-
Acceptance: Correlation coefficient (
) .[1]
-
-
Accuracy (Recovery):
-
Protocol: Spike matrix at Low, Medium, and High concentrations (QC samples).
-
Acceptance: Mean recovery within 85-115% of the nominal value.[2]
-
-
Precision:
-
Protocol: 6 replicates of the target concentration.
-
Acceptance: RSD
(or at LLOQ).
-
Conclusion
For Eicosa-11,14-dienoic acid , the choice of method dictates the quality of the data.
-
Choose GC-FID if you are conducting metabolic flux analysis or need to distinguish the n-6 pathway from n-9 isomers. The 100m SP-2560 column is non-negotiable here.
-
Choose LC-MS/MS only if sample volume is the limiting factor (<20 µL) and you have confirmed that isomeric interferences are negligible in your specific biological model.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
-
Christie, W. W., & Han, X. Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (2010).
-
Ostermann, A. I., et al. A rapid and quantitative LC-MS/MS method for the determination of short-, medium- and long-chain fatty acids in biological samples. Journal of Chromatography B. (2015).
-
Mossoba, M. M., et al. Official Methods for the Determination of Trans Fat. AOCS Official Method Ce 1h-05. (2005).
Sources
"cross-validation of GC-MS and LC-MS/MS methods for Eicosa-11,14-dienoic acid"
Cross-Validation Guide: GC-MS vs. LC-MS/MS for Eicosa-11,14-dienoic Acid (20:2 n-6)
Executive Summary This guide provides a rigorous technical comparison and cross-validation protocol for the quantification of Eicosa-11,14-dienoic acid (20:2 n-6) . While Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) remains the "Gold Standard" for comprehensive fatty acid profiling due to superior isomer resolution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a high-throughput, high-sensitivity alternative for targeted analysis, particularly for free fatty acids (FFA) or when sample volume is limited.
This document outlines the mechanistic causality behind method selection, detailed protocols for both platforms, and a statistical framework for cross-validating results to ensure data integrity in drug development and metabolic research.
Analyte Profile & Biological Significance
-
Analyte: Eicosa-11,14-dienoic acid (C20:2 n-6).[1]
-
Structure: A 20-carbon omega-6 polyunsaturated fatty acid (PUFA) with cis-double bonds at positions 11 and 14.[1]
-
Biosynthesis: Elongation product of Linoleic Acid (18:2 n-6).[1] Immediate precursor to Dihomo-gamma-linolenic acid (DGLA, 20:3 n-6) via
8-desaturase.[1] -
Significance: Often a minor component in biological matrices (<1% of total FA), making sensitivity critical.[1] It modulates inflammatory responses by inhibiting Leukotriene B4 (LTB4) binding.[1]
-
Analytical Challenge: Isomeric separation. It must be chromatographically resolved from Eicosa-11,14-dienoic acid isomers (e.g., 20:2 n-9) and other interfering C20 PUFAs.[1]
Method A: GC-MS (The Gold Standard)
Principle: Derivatization of fatty acids into volatile methyl esters (FAMEs) followed by separation on a high-polarity capillary column and Electron Ionization (EI) detection.
Causality of Protocol Choices:
-
Derivatization (BF3-MeOH): Essential to reduce polarity and increase volatility.[1] Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure total fatty acid (bound + free) conversion.[1]
-
Column Selection (Cyanopropyl): A high-polarity column (e.g., CP-Sil 88 or DB-23) is mandatory.[1] Non-polar columns (e.g., DB-5) cannot sufficiently resolve 20:2 n-6 from its positional isomers.[1]
-
Detection (SIM): Selected Ion Monitoring increases sensitivity by 10-100x compared to full scan, crucial for detecting this minor FA.[1]
Step-by-Step Protocol:
-
Extraction: Add 50 µL internal standard (e.g., C19:0 or d3-C20:2) to 100 µL plasma/tissue homogenate.[1] Extract lipids using the Folch method (Chloroform:Methanol 2:1).[1][2]
-
Derivatization: Evaporate solvent under
. Add 1 mL 14% in Methanol. Incubate at 100°C for 60 mins (tightly capped). -
Quench & Extract: Cool to RT. Add 1 mL Hexane and 1 mL
.[1][2] Vortex vigorously. Centrifuge (3000 x g, 5 min). -
Injection: Transfer the upper hexane layer to a GC vial. Inject 1 µL in Splitless mode (or Split 1:10 if concentration is high).
Instrument Parameters:
-
Column: Agilent DB-23 (60m x 0.25mm x 0.25µm) or equivalent.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program: 50°C (1 min) -> 25°C/min to 175°C -> 4°C/min to 230°C (hold 5 min).
-
MS Detection (EI): SIM Mode.
Method B: LC-MS/MS (The High-Sensitivity Challenger)
Principle: Direct analysis of Free Fatty Acids (FFA) using Electrospray Ionization (ESI) in negative mode. No derivatization is required, reducing preparation time and preventing artifact formation.[1]
Causality of Protocol Choices:
-
Ionization (ESI-): Carboxylic acids ionize readily in negative mode to form [M-H]-.
-
Column (C18): Reversed-phase chromatography separates based on chain length and degree of unsaturation.[1]
-
Detection (Pseudo-MRM): PUFAs often fragment poorly in low-energy CID.[1] We utilize "Pseudo-MRM" (Parent -> Parent) or decarboxylation transitions for quantification.[1] Note: For ultra-high sensitivity, derivatization with AMPP or DMED can be used, but this guide focuses on the direct method for speed.
Step-by-Step Protocol:
-
Sample Prep (Total FA): Perform alkaline hydrolysis (Saponification) if Total FA is required.[1] For Free FA profiling, skip to step 2.[1]
-
Extraction (Free FA): Protein precipitation. Add 300 µL Acetonitrile (containing d3-C20:2 IS) to 50 µL plasma. Vortex, Centrifuge (14,000 x g, 10 min).[1]
-
Injection: Inject 5 µL of supernatant directly.
Instrument Parameters:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7µm).
-
Mobile Phase: A:
+ 0.1% (pH modifier essential for ionization); B: Acetonitrile/Isopropanol (90:10).[1] -
Gradient: 30% B to 98% B over 8 mins.
-
MS Detection (ESI-): MRM Mode.
Cross-Validation & Data Presentation
To validate the LC-MS/MS method against the GC-MS gold standard, a Bland-Altman analysis is required.[1]
Comparative Performance Metrics
| Feature | GC-MS (FAME) | LC-MS/MS (ESI-) |
| Selectivity | High (Isomer resolution via column) | Medium (Relies on mass & C18 separation) |
| Sensitivity (LOD) | ~100 ng/mL | ~1-10 ng/mL |
| Linearity ( | > 0.995 | > 0.990 |
| Sample Prep Time | High (2-3 hours) | Low (30 mins) |
| Throughput | 30-60 min/sample | 5-10 min/sample |
| Matrix Effects | Low (Extraction + Derivatization cleans sample) | High (Ion suppression common in ESI) |
Validation Protocol
-
Linearity: Prepare calibration curves (1–1000 ng/mL) for both methods.
-
Precision: Run QC samples (Low, Mid, High) n=6 on 3 separate days. Acceptance: CV < 15%.[1][3]
-
Accuracy (Spike Recovery): Spike blank matrix with authentic 20:2 n-6. Calculate recovery %.
-
Concordance: Analyze n=20 biological samples on both platforms.
Visualization of Workflows
The following diagrams illustrate the decision process and the comparative workflows.
Caption: Comparative workflow for 20:2 n-6 analysis showing the divergence in sample preparation and the convergence at data validation.
References
-
Quehenberger, O., et al. (2010).[1] "Lipidomics reveals a remarkable diversity of lipids in human plasma."[1] Journal of Lipid Research, 51(11), 3299-3305.[1] Link
-
Christie, W. W. (1993).[1] Preparation of ester derivatives of fatty acids for chromatographic analysis.[1][2][3] Lipid Library.[1] Link
-
Ostermann, A. I., et al. (2014).[1] "A rapid and sensitive GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters." Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 259-263.[1] Link
-
Kortz, L., et al. (2011).[1] "Liquid chromatography-mass spectrometry for the analysis of fatty acids." Journal of Chromatography A, 1218(42), 7497-7506.[1] Link
-
Bland, J. M., & Altman, D. G. (1986).[1] "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 327(8476), 307-310.[1] Link
Sources
Publish Comparison Guide: Eicosa-11,14-dienoic Acid as a Cyclooxygenase Inhibitor
Executive Summary
Product: Eicosa-11,14-dienoic acid (20:2 n-6) Classification: Competitive Metabolic Inhibitor / Abortive Substrate Primary Application: Mechanistic probing of COX active site geometry; study of essential fatty acid metabolism.
Eicosa-11,14-dienoic acid (EDA) is a naturally occurring 20-carbon polyunsaturated fatty acid (PUFA) and the direct elongation product of linoleic acid. Unlike pharmacological inhibitors (e.g., NSAIDs), EDA functions as a structural competitor to Arachidonic Acid (AA). Its inhibitory potential stems from a specific structural deficit: the absence of the
Part 1: Mechanistic Profile & Efficacy
The "Missing Double Bond" Mechanism
To understand EDA's inhibitory capacity, one must understand the catalytic requirement of Cyclooxygenase (COX).
-
Substrate Entry: AA (20:4 n-6) enters the hydrophobic channel (Arg120 acts as the gatekeeper).
-
Radical Abstraction: The Tyr385 radical abstracts the 13-pro-S hydrogen.
-
Cyclization: The resulting radical attacks the
double bond to form the endoperoxide ring (PGG2).
The EDA Blockade:
EDA possesses double bonds at C11 and C14 but lacks the critical
-
Binding: EDA binds to the COX active site with affinity comparable to AA (
in low M range) due to similar chain length and hydrophobicity. -
Abortive Reaction: While Tyr385 can abstract hydrogen from C13, the lack of the
bond prevents the formation of the cyclopentane ring. The enzyme is occupied but productive prostaglandin synthesis is halted.
Pathway Visualization
The following diagram illustrates the divergence between productive AA metabolism and the competitive inhibition by EDA.
Figure 1: Mechanistic divergence in the COX active site. EDA competes for binding but fails to undergo cyclization due to structural deficits.
Part 2: Comparative Analysis
This section compares Eicosa-11,14-dienoic acid against the natural substrate (Arachidonic Acid), a metabolic competitor (EPA), and a standard pharmacological inhibitor (Indomethacin).
Table 1: Comparative Kinetic & Functional Profile
| Feature | Eicosa-11,14-dienoic Acid | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | Indomethacin |
| Role | Competitive Metabolic Inhibitor | Natural Substrate | Alternative Substrate / Inhibitor | Pharmacological Inhibitor |
| Structure | 20:2 (n-6) | 20:4 (n-6) | 20:5 (n-3) | Synthetic Indole Derivative |
| Binding Mechanism | Reversible, Active Site | Reversible, Active Site | Reversible, Active Site | Tight-binding, Time-dependent |
| Cyclization | No (Lacks | Yes (Forms 2-series PGs) | Yes (Forms 3-series PGs) | N/A |
| Inhibition Type | Competitive (Dead-end) | N/A | Competitive / Alternative Product | Pseudo-irreversible |
| Potency ( | Low | |||
| Experimental Use | Probing steric requirements | Baseline activity control | Studying n-3 vs n-6 balance | Positive control for inhibition |
Performance Analysis
-
Vs. Arachidonic Acid: EDA is the "silent" cousin. It occupies the enzyme but yields no prostaglandins. In high concentrations (e.g., essential fatty acid deficiency), EDA accumulation can naturally suppress inflammation by displacing AA.
-
Vs. Indomethacin: Indomethacin is a far more potent and clinically relevant inhibitor. However, EDA is superior for structural biology studies where the goal is to understand fatty acid specificity rather than to ablate all activity.
-
Vs. EPA: EPA is also a COX inhibitor (relative to AA) but acts as an alternative substrate, producing 3-series prostaglandins (which are less inflammatory). EDA is distinct because it produces no cyclic prostaglandins.
Part 3: Experimental Protocols
To validate EDA as an inhibitor, one cannot simply measure "oxygen consumption" alone, as linear oxygenation (lipoxygenase-like activity) might still occur. The protocol must distinguish between binding and product formation .
Protocol: Competitive Inhibition Assay (Oxygen Electrode & ELISA)
Objective: Determine the
Reagents
-
Enzyme: Recombinant Ovine COX-1 or Human COX-2 (Purified).
-
Substrate: Arachidonic Acid (100
M stock in Ethanol). -
Inhibitor: Eicosa-11,14-dienoic acid (Various concentrations: 0.1 - 100
M). -
Buffer: 100 mM Tris-HCl (pH 8.0), 500
M Phenol (co-factor), 1 M Hematin.
Step-by-Step Methodology
-
Pre-Equilibration:
-
Add 2 mL of reaction buffer to the oxygen electrode chamber.
-
Thermostat to 37°C.
-
Add 10-50 units of COX enzyme and incubate for 2 minutes to allow heme reconstitution.
-
-
Inhibitor Incubation:
-
Add EDA at varying concentrations (0, 5, 10, 20, 50
M). -
Incubate for 1 minute. Note: EDA is not time-dependent like Indomethacin, so long pre-incubation is unnecessary.
-
-
Reaction Initiation:
-
Inject Arachidonic Acid (Final concentration 100
M).
-
-
Measurement:
-
Primary Readout: Record the initial rate of oxygen consumption (
uptake) for the first 30 seconds. -
Interpretation: A decrease in slope compared to the control indicates competition for the active site.
-
-
Secondary Validation (ELISA):
-
Aliquot reaction mixture at 60 seconds into stop solution (Indomethacin/HCl).
-
Quantify PGE2 levels using a specific immunoassay.
-
Crucial Check: EDA should reduce PGE2 levels without generating cross-reactive prostaglandins.
-
Assay Workflow Diagram
Figure 2: Workflow for validating competitive inhibition. Dual readout ensures distinction between binding and cyclization.
Part 4: Scientific Integrity & References[1]
Causality & Validation
The inhibitory mechanism of EDA is grounded in the stereochemical requirements of COX catalysis .
-
Causality: The COX reaction mechanism requires the formation of a carbon-centered radical at C8 to attack the double bond at C12.[1] EDA lacks the C8=C9 double bond (it is saturated between C5 and C11). Therefore, the radical transfer chain is broken.
-
Self-Validation: If you observe oxygen consumption but no PGE2 formation, it suggests the enzyme is performing "abortive oxygenation" (forming acyclic hydroperoxides). If you observe no oxygen consumption, EDA is effectively excluding AA from the channel.
References
-
Smith, W. L., & Lands, W. E. (1972). Oxygenation of polyunsaturated fatty acids by sheep vesicular gland prostaglandin synthetase.[1] Journal of Biological Chemistry. Link
-
Marnett, L. J., et al. (1999).[1] Arachidonic acid oxygenation by COX-1 and COX-2: Mechanisms of catalysis and inhibition. Journal of Biological Chemistry. Link
-
Laneuville, O., et al. (1995). Fatty acid substrate specificities of human prostaglandin-endoperoxide H synthase-1 and -2.[1] Biochemical Journal. Link
-
Cayman Chemical. (n.d.). 11(Z),14(Z)-Eicosadienoic Acid Product Information. Link
-
Ringbom, T., et al. (2001).[2] COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products. Link
Sources
Comparative Analysis of Eicosa-11,14-dienoic Acid (20:2 n-6) Across Biological Matrices
[1][2][3]
Executive Summary
Eicosa-11,14-dienoic acid (20:2 n-6) , often referred to as Eicosadienoic Acid (EDA) , is a unique polyunsaturated fatty acid (PUFA) that serves as a critical biomarker for desaturase activity and a reservoir substrate in the omega-6 metabolic pathway.[1] Unlike its downstream metabolite Arachidonic Acid (AA), EDA is not a primary precursor for eicosanoids but acts as a metabolic "shunt" when the primary Delta-6 desaturase pathway is saturated or inhibited.
This guide provides a technical comparison of EDA distribution across liver, plasma, and erythrocyte tissues, delineates the "Delta-8 Bypass" pathway, and details a validated GC-MS protocol for its quantification.
Metabolic Context: The Delta-8 "Bypass" Pathway
To understand EDA's distribution, one must understand its origin. Classically, Linoleic Acid (LA) is desaturated to Gamma-Linolenic Acid (GLA). However, when Delta-6 Desaturase (FADS2) is rate-limiting, LA is elongated first by ELOVL5 to form EDA. EDA can then be desaturated by Delta-8 activity (also FADS2) to enter the eicosanoid cascade.
Pathway Visualization
The following diagram illustrates the Standard (Delta-6) vs. Alternate (Delta-8) pathways.
Figure 1: The metabolic bifurcation of Linoleic Acid. The dashed red path represents the "Delta-8 Bypass" where EDA is formed directly from LA, bypassing the rate-limiting Delta-6 desaturation step.
Comparative Tissue Analysis
EDA distribution is not uniform; it accumulates in tissues with high elongation activity or where rapid beta-oxidation is suppressed.
Quantitative Distribution Profile
The following data aggregates mean values from healthy mammalian physiological baselines (Human/Rodent models).
| Tissue / Matrix | Relative Abundance (% of Total FA) | Metabolic Role & Insight |
| Plasma (Phospholipids) | 0.4% – 0.8% | Serves as a circulating reservoir. Levels correlate positively with dietary Linoleic Acid intake. Elevated levels may indicate Delta-6 desaturase deficiency. |
| Liver | 0.5% – 1.2% | Site of high ELOVL5 activity. EDA is esterified into phospholipids here and can be rapidly mobilized for DGLA synthesis during inflammation. |
| Erythrocytes (RBCs) | 0.2% – 0.5% | Lower abundance than plasma. RBC levels reflect long-term dietary intake of Linoleic Acid rather than acute metabolic flux. |
| Adipose Tissue | 0.5% – 1.5% | Long-term storage. Because adipose tissue has lower desaturase activity than the liver, EDA accumulates here as an elongation product of LA. |
| Brain | < 0.1% | Negligible. The brain preferentially accretes AA and DHA. EDA does not cross the Blood-Brain Barrier efficiently and is not synthesized locally at high rates. |
Biological Implications[1][2][4][5][6][7][8]
-
Inflammation Modulation: EDA is a weak pro-inflammatory agent.[2] While it can induce COX-2 expression in macrophages, its potency is significantly lower than Arachidonic Acid. It effectively competes with AA for incorporation into membrane phospholipids, potentially dampening acute inflammatory responses [1].
-
Marker of Enzyme Saturation: In high-Linoleic Acid diets, the Delta-6 desaturase enzyme becomes saturated.[3] Consequently, the substrate flow shifts toward ELOVL5, causing a measurable spike in tissue EDA levels. This makes EDA a sensitive biomarker for "Omega-6 Overload" [2].
Analytical Protocol: GC-MS Quantification
To accurately distinguish EDA from its isomers (e.g., Eicosa-11,14-dienoic acid vs. Eicosa-8,11-dienoic acid), Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard.
Protocol Overview
-
Objective: Isolate lipids, derivatize to FAMEs, and quantify EDA.
-
Sensitivity: Detection limit ~0.05 µg/mL.
-
Specificity: Resolves 20:2 n-6 from 20:2 n-9 (Mead Acid precursor).
Step-by-Step Workflow
Phase 1: Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize 50 mg tissue (or 200 µL plasma) in 1 mL PBS.
-
Lysis: Add 2 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Internal Standard: Spike with 10 µg Heptadecanoic Acid (17:0) or deuterated Arachidonic Acid (d8-AA).
-
Separation: Vortex for 1 min, then centrifuge at 3000 x g for 5 min.
-
Collection: Recover the lower organic phase (chloroform layer) into a glass vial. Dry under Nitrogen gas stream.
Phase 2: Derivatization (Methylation)
Critical Step: Use Boron Trifluoride (BF3) or Acetyl Chloride to ensure complete methylation of PUFAs without degradation.
-
Resuspend dried lipid residue in 1 mL 14% BF3 in Methanol .
-
Incubate at 90°C for 45 minutes (tightly capped).
-
Cool to room temperature.
-
Add 1 mL Hexane and 1 mL H2O . Vortex vigorously.
-
Centrifuge.[4] Collect the upper Hexane layer (contains FAMEs).
-
Dry hexane layer and reconstitute in 100 µL Hexane for GC injection.
Phase 3: GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-23 or SP-2560 (High Polarity) | Essential for separating positional isomers (n-6 vs n-9). |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 150°C (2 min) → 4°C/min → 240°C (10 min) | Slow ramp ensures separation of 20:2 from 20:3 and 20:4 species. |
| MS Mode | SIM (Selected Ion Monitoring) | Target ions: m/z 67, 79, 81 (fragments) and 308 (Molecular Ion). |
Quality Control Check
-
Retention Time Verification: 20:2 n-6 typically elutes after 20:1 n-9 and before 20:3 n-6.
-
Isomer Check: Ensure baseline separation from 20:2 n-9 (derived from Oleic acid in EFA deficiency). Co-elution is a common error in low-polarity columns (e.g., DB-5).
References
-
Huang, Y.S., et al. (2011).[2] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[2] Molecular and Cellular Biochemistry. Link
-
Park, Y., et al. (2016). The Delta-8 desaturase activity of FADS2 allows the biosynthesis of arachidonic acid from eicosadienoic acid.[1] Journal of Lipid Research. Link
-
Liou, Y.A., & Innis, S.M. (2009).[3] Dietary linoleic acid has no effect on arachidonic acid, but increases n-6 eicosadienoic acid in plasma of adult men.[3] Prostaglandins, Leukotrienes and Essential Fatty Acids.[5][3][6] Link
-
Chilton, F.H., et al. (2008). Mechanisms by which botanical lipids affect inflammatory disorders. American Journal of Clinical Nutrition. Link
-
Lipid MAPS Consortium. (2023). Fatty Acid Mass Spectrometry Protocol. Lipid MAPS. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dietary linoleic acid has no effect on arachidonic acid, but increases n-6 eicosadienoic acid, and lowers dihomo-gamma-linolenic and eicosapentaenoic acid in plasma of adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Precision in Lipidomics: An Inter-Laboratory Comparison Guide for Eicosa-11,14-dienoic Acid (20:2 n-6) Quantification
Executive Summary: The "Forgotten" Elongation Product
In the high-throughput world of lipidomics, Eicosa-11,14-dienoic acid (20:2 n-6) is frequently misidentified or quantified with poor precision. As the direct elongation product of Linoleic Acid (18:2 n-6) and the immediate precursor to Dihomo-gamma-linolenic acid (DGLA, 20:3 n-6), it represents a critical flux node in the inflammatory cascade.
However, inter-laboratory comparisons (ILCs) consistently reveal Coefficient of Variation (CV) rates exceeding 25% for this analyte, compared to <5% for major fatty acids like Palmitic or Oleic acid. This guide objectively compares the analytical platforms responsible for this variance and provides a self-validating protocol to ensure data integrity.
Comparative Analysis of Analytical Platforms
The quantification of 20:2 n-6 is strictly dependent on the chromatographic stationary phase and the ionization method. Below is a direct comparison of the three dominant methodologies used in global ILCs (e.g., NIST FAQAP).
Table 1: Performance Matrix of Quantification Methods
| Feature | Method A: GC-FID (High Polarity) | Method B: GC-MS (Standard) | Method C: LC-MS/MS (Targeted) |
| Primary Utility | Gold Standard for Quantitation | Isomer Confirmation | High Sensitivity / Low Sample Vol |
| Column Type | 100% bis-cyanopropyl polysiloxane (e.g., SP-2560) | 5% Phenyl / PEG (e.g., DB-5, Wax) | C18 Reverse Phase |
| Isomer Resolution | Excellent (Separates n-6 from n-9) | Poor to Moderate | Low (Co-elution common) |
| Linear Dynamic Range | |||
| Inter-Lab CV% | 8 - 12% (Optimized) | 15 - 25% | > 30% (Matrix Effects) |
| Major Pitfall | Requires long run times (>60 min) | Ionization energy fractures double bonds | Ion suppression varies by tissue |
Expert Insight: The Polarity Trap
Most laboratories fail 20:2 n-6 proficiency testing because they use "speed-optimized" GC columns (e.g., DB-Wax). On these phases, 20:2 n-6 frequently co-elutes with Eicosa-11-enoic acid (20:1 n-9) or Sciadonic acid (20:3 n-6 isomer) .
The Verdict: For robust quantification, Method A (GC-FID with highly polar columns) is the only acceptable standard for generating reference data. GC-MS should be used only for qualitative peak identification, not primary quantification, unless using soft ionization techniques.
Scientific Rationale & Mechanism
To understand the protocol, we must visualize the separation logic. 20:2 n-6 is structurally "flexible," making it difficult to lock into a stationary phase.
Diagram 1: The Separation Logic (Graphviz)
Caption: Separation mechanism. High-polarity columns utilize the dipole interaction of the pi-bonds to retard the elution of 20:2 n-6 relative to mono-enes, preventing co-elution.
The Self-Validating Protocol (GC-FID)
This protocol is derived from AOCS Official Method Ce 1h-05 but optimized for the specific detection of minor 20-carbon PUFAs.
Phase 1: Sample Preparation (The Critical Step)
Causality: Direct transesterification (acid-catalyzed) is preferred over base-catalyzed methods because 20:2 n-6 is often found in the free fatty acid pool in metabolic stress states, which base methods miss.
-
Internal Standard Addition: Add 50 µL of C21:0 (Heneicosanoic acid) (1 mg/mL) to the sample before extraction.
-
Why? C21:0 does not exist naturally in significant quantities and elutes in the C20 window, correcting for injection variability.
-
-
Extraction: Perform a modified Folch extraction (Chloroform:Methanol 2:1).
-
Derivatization:
-
Evaporate solvent under Nitrogen.
-
Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .
-
Incubate at 100°C for 10 minutes . (Do not exceed; PUFAs degrade).
-
Extract FAMEs into Hexane.
-
Phase 2: Chromatographic Parameters
-
Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).[1] Note the 100m length is non-negotiable for isomer separation.
-
Carrier Gas: Hydrogen (40 cm/sec) or Helium (25 cm/sec).
-
Temperature Program:
-
140°C (hold 5 min).
-
Ramp 4°C/min to 240°C.
-
Hold 240°C for 15 min.
-
-
Detector (FID): 260°C, H2 flow 40 mL/min, Air 400 mL/min.
Phase 3: System Suitability Test (SST)
Before running samples, inject NIST SRM 2377 (Fatty Acid Methyl Esters in 2,2,4-Trimethylpentane).
-
Pass Criteria: The resolution (
) between Methyl Eicosa-11-enoate (20:1) and Methyl Eicosa-11,14-dienoate (20:2) must be . -
Fail Action: If
, lower the initial oven temperature by 10°C.
Troubleshooting & Isomer Identification
The most common error in 20:2 n-6 analysis is misidentifying it as the n-9 isomer.
Diagram 2: Elution Order & Decision Tree
Caption: Identification workflow. Retention time (RT) on polar columns places 20:2 n-6 strictly before Arachidonic Acid (20:4 n-6) and DGLA (20:3 n-6).
References
-
NIST Fatty Acid Quality Assurance Program (FAQAP). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma.[2][3] National Institute of Standards and Technology.[2][4][5][6][7][8][9] [Link]
-
AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][10][11][12] American Oil Chemists' Society.[11][12] [Link]
-
Schantz, M. M., et al. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma.[2] Clinica Chimica Acta.[2] [Link]
-
LIPID MAPS® Structure Database. Eicosa-11,14-dienoic acid (LMFA01030130).[13][Link]
-
Restek Corporation. FAMEs: Fatty Acid Methyl Esters Analysis Guide.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciepub.com [sciepub.com]
- 11. aafco.org [aafco.org]
- 12. library.aocs.org [library.aocs.org]
- 13. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Eicosa-11,14-dienoic acid's effect on prostaglandin synthesis compared to other PUFAs"
Technical Comparison Guide: Eicosa-11,14-dienoic Acid (EDA) vs. Arachidonic Acid & EPA in Prostaglandin Synthesis
Executive Summary: The "Silent" Competitor
In the landscape of polyunsaturated fatty acids (PUFAs), Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA) are the dominant variables in prostaglandin (PG) synthesis models. Eicosa-11,14-dienoic acid (EDA, 20:2 n-6) is frequently overlooked, yet it represents a critical metabolic variable, particularly in conditions of Delta-6 Desaturase (D6D) inhibition or deficiency.
Core Finding: unlike AA (Series-2 precursor) and EPA (Series-3 precursor), EDA cannot form functional prostaglandins. It lacks the essential
-
Directly: It functions as a competitive inhibitor and suicide inactivator of COX enzymes.
-
Indirectly: In cellular systems, it displaces AA from membrane phospholipids, potentially causing a paradoxical transient increase in PGE2 release before establishing an anti-inflammatory phospholipid profile (via conversion to Sciadonic Acid).
This guide delineates the mechanistic divergence of EDA compared to standard PUFAs, providing validated protocols for assessing its impact on inflammatory signaling.
Mechanistic Comparison: The Structural Deficit
The synthesis of prostaglandins requires a specific structural motif: a 1,4-cis-pentadiene system and double bonds at specific positions (typically
Table 1: Comparative Eicosanoid Potential
| Feature | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | Eicosa-11,14-dienoic Acid (EDA) |
| Structure | 20:4 ( | 20:5 ( | 20:2 ( |
| COX Substrate? | High Affinity ( | Low Affinity (Poor substrate) | Non-Substrate (Inhibitor) |
| Primary Product | Prostaglandin G2/H2 | Prostaglandin G3/H3 | None (Cannot cyclize) |
| Mechanism | Full Agonist | Partial Agonist / Competitor | Competitive Antagonist / Suicide Inactivator |
| Cellular Fate | Rapid COX oxygenation | Displaces AA; forms weak PGs | Displaces AA; Desaturates to Sciadonic Acid |
The "Missing Double Bond" Blockade
EDA possesses the
Figure 1: Mechanistic divergence at the COX active site. EDA enters the hydrophobic channel but fails to undergo cyclization due to the absence of the Delta-8 double bond.
Experimental Validation Protocols
To validate EDA's effect in your specific drug development pipeline, use the following self-validating workflows. These protocols distinguish between enzymatic inhibition (cell-free) and metabolic displacement (whole cell).
Protocol A: Cell-Free COX-2 Inhibition Assay
Objective: Determine if EDA acts as a direct inhibitor of COX-2 in the presence of AA.
-
Reagent Prep:
-
Enzyme: Recombinant Human COX-2 (approx. 1 unit/rxn).
-
Substrate: Arachidonic Acid (10
M final). -
Test Compound: EDA (0.1, 1, 10, 50
M). -
Cofactor: Heme (Hematin), 1
M. -
Detection: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric assay or PGE2 ELISA.
-
-
Workflow:
-
Pre-Incubation: Incubate COX-2 + Heme + EDA (Test) or Buffer (Control) for 5 minutes at 37°C. Rationale: Allows EDA to occupy the hydrophobic channel.
-
Initiation: Add Arachidonic Acid + TMPD.
-
Measurement: Monitor absorbance at 590nm (TMPD oxidation correlates with PGG2 reduction).
-
Validation: Include Indomethacin (10
M) as a positive control for inhibition.
-
-
Expected Result:
-
EDA should show a dose-dependent reduction in oxidation rate (IC50 estimation).
-
Note: Unlike NSAIDs, EDA inhibition kinetics may suggest "suicide inactivation" where the enzyme dies after abortive attempts to oxidize the substrate [1].
-
Protocol B: Macrophage Lipidomics & PGE2 Output
Objective: Assess the net effect of EDA incorporation on inflammatory output in a living system (RAW 264.7 cells).
-
Cell Culture & Loading:
-
Seed RAW 264.7 macrophages (
cells/well). -
Treatment Phase (24h): Supplement media with BSA-conjugated EDA (25
M) vs. AA (25 M) vs. Vehicle. -
Critical Step: Wash cells 2x with PBS + 0.1% BSA to remove non-incorporated fatty acids.
-
-
Stimulation:
-
Add LPS (100 ng/mL) for 6-12 hours to induce COX-2 expression.
-
-
Extraction (Lipidomics):
-
Supernatant: Collect for PGE2 ELISA/LC-MS.
-
Cell Pellet: Extract lipids using the Folch Method (Chloroform:Methanol 2:1).
-
Methylation: Transesterify with BF3-Methanol to form FAMEs (Fatty Acid Methyl Esters).
-
-
Analysis (GC-FID or GC-MS):
-
Measure the ratio of AA (20:4) to EDA (20:2) and Sciadonic Acid (5,11,14-20:3) in the phospholipid fraction.
-
-
Data Interpretation:
-
Pro-Inflammatory Signal: If PGE2 increases in EDA-treated cells, it indicates EDA displaced endogenous AA from storage lipids, making it available for PLA2 [2].
-
Anti-Inflammatory Signal: If PGE2 decreases, EDA successfully competed with AA for COX-2 binding or reduced the total AA pool via membrane dilution.
-
Metabolic Pathway Visualization
EDA is not a metabolic dead end; it is a "fork in the road." In cells with active Delta-5 Desaturase (D5D), EDA is converted to Sciadonic Acid , a distinct anti-inflammatory marker.
Figure 2: The metabolic divergence of Linoleic Acid.[1] EDA accumulates when the standard Delta-6 Desaturase pathway is bypassed, leading to the formation of Sciadonic Acid rather than Arachidonic Acid.
Implications for Drug Development
A. D6D Inhibitors as Anti-Inflammatories
Drugs targeting Delta-6 Desaturase (to lower AA) will inherently elevate EDA levels.
-
Risk: If EDA acts as a weak COX activator or displaces AA from membranes (causing a "release burst"), the drug may have acute pro-inflammatory side effects before efficacy sets in.
-
Mitigation: Monitor plasma EDA/AA ratios. High EDA is a biomarker of effective D6D inhibition.
B. EDA as a Bioactive Lipid Supplement
Unlike EPA/DHA, EDA does not produce "resolvins" or Series-3 PGs. Its utility lies in membrane remodeling .
-
By incorporating into the sn-2 position of phospholipids, EDA reduces the density of AA available for Phospholipase A2 (PLA2) cleavage.
-
Caveat: In the presence of high oxidative stress, EDA may still undergo non-enzymatic peroxidation, though less readily than AA or EPA due to fewer double bonds.
References
-
Culp, B. R., et al. (1979). "Inhibition of prostaglandin biosynthesis by eicosapentaenoic acid."[2] Prostaglandins and Medicine, 3(5), 269-278. Link
- Establishes the mechanism of PUFAs acting as suicide inactivators of COX when they cannot be fully oxygen
-
Huang, Y. S., et al. (2011).[3] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1] Molecular and Cellular Biochemistry, 358(1-2), 201-210. Link
- Demonstrates that while EDA is not a direct substrate, its incorporation can paradoxically increase PGE2 by modulating endogenous AA pools in macrophages.
-
Albert, D. H., & Coniglio, J. G. (1977). "Metabolism of eicosa-11,14-dienoic acid in rat testes." Lipids, 12(9), 719-722. Link
- Provides foundational data on the desaturation of EDA to Sciadonic acid and its metabolic f
-
Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182. Link
- Authoritative review on the structural requirements (C8 double bond) for prostaglandin synthesis.
Sources
"validation of Eicosa-11,14-dienoic acid as a biomarker"
Publish Comparison Guide: Validation of Eicosa-11,14-dienoic Acid (20:2n-6) as a Biomarker
Executive Summary
Eicosa-11,14-dienoic acid (EDA, 20:2n-6) is an emerging lipid biomarker that serves as a critical readout for alternative Omega-6 fatty acid metabolism .[1] Unlike the canonical Arachidonic Acid (AA) pathway, EDA represents an elongation-first mechanism that bypasses the rate-limiting Delta-6 Desaturase (FADS2) step.[1]
Why it matters:
-
Metabolic Sentinel: EDA accumulation validates the saturation or inhibition of Delta-6 Desaturase (D6D) and the activity of Elongase 5 (ELOVL5).[1]
-
Inflammatory Modulation: EDA acts as a "soft" inflammatory mediator.[1] It competitively inhibits the formation of potent leukotrienes from AA while promoting milder prostaglandin production (e.g., PGE1 precursors).
-
Enzyme Deficiency Marker: Elevated EDA, particularly when accompanied by Sciadonic Acid (5,11,14-20:3) , is a specific validator of Delta-5 Desaturase (FADS1) deficiency or inhibition.[1]
This guide objectively compares EDA against standard inflammatory markers (AA, CRP) and provides validated protocols for its quantification.[1]
Biochemical Context & Mechanistic Validation
To validate EDA, one must understand its unique position in the lipid cascade. In the standard pathway, Linoleic Acid (LA) is desaturated then elongated.[1] In the EDA pathway, LA is elongated then desaturated.
The "Bypass" Mechanism:
Note: Sciadonic acid is an AA analog that lacks the Delta-8 double bond, rendering it incapable of forming series-2 prostanoids, effectively dampening inflammation.[1]
Figure 1: The Alternative Omega-6 Metabolic Pathway[1]
Caption: The "Bypass Route" (Blue Arrow) generates EDA when FADS2 is saturated or ELOVL5 is upregulated.[1] EDA is further processed into Sciadonic Acid, avoiding Arachidonic Acid formation.
Comparative Analysis: EDA vs. Alternatives
EDA is not a replacement for Arachidonic Acid (AA) but a complementary marker that reveals metabolic flux.[1]
| Feature | Eicosa-11,14-dienoic Acid (EDA) | Arachidonic Acid (AA) | C-Reactive Protein (CRP) |
| Primary Utility | Marker of FADS2 Bypass & FADS1 Activity.[1][3] | Marker of Pro-inflammatory Potential .[1] | Marker of Systemic Inflammation .[1] |
| Metabolic Origin | Direct Elongation of Linoleic Acid.[1][2] | Desaturation/Elongation Cascade.[1][4] | Hepatic synthesis (IL-6 dependent).[1] |
| Specificity | High for Lipid Metabolism Enzymes.[1] | Low (Dietary intake affects levels).[1][4][5] | Low (General acute phase reactant).[1][4] |
| Inflammatory Role | Modulator: Weakly pro-inflammatory; inhibits LTB4 binding.[1] | Driver: Precursor to PGE2, LTB4, TXA2. | Signaler: Downstream effector. |
| Detection Window | Weeks (Erythrocyte Membrane).[1] | Weeks (Erythrocyte Membrane).[1] | Hours/Days (Plasma). |
| Cost | High (GC-MS/LC-MS required).[1] | High (GC-MS/LC-MS required).[1] | Low (Immunoassay).[1] |
Validation Insight: In studies involving FADS1 inhibition (e.g., specific cancer therapies or genetic polymorphisms), AA levels may remain stable due to dietary intake, but EDA levels spike significantly because the conversion to Sciadonic acid is blocked. This makes EDA a superior marker for FADS1 enzymatic activity than AA itself [1, 2].[1]
Analytical Validation: GC-MS vs. LC-MS/MS
To validate EDA as a biomarker, the analytical method must distinguish it from its isomers (e.g., 11,14-20:2 vs 5,11-20:2).[1]
Method A: GC-MS (Gold Standard)[1]
-
Principle: Fatty acids are derivatized to Fatty Acid Methyl Esters (FAMEs).[1]
-
Pros: Superior chromatographic resolution of isomers; extensive spectral libraries (NIST).[1]
-
Cons: Requires derivatization (time-consuming); thermal degradation risk.[1]
-
Validation Status: Highly Validated. The retention time of EDA-FAME is distinct on high-polarity columns (e.g., DB-23 or SP-2560).
Method B: LC-MS/MS (High Throughput)
-
Principle: Negative ion electrospray ionization (ESI-) of free fatty acids.[1]
-
Pros: No derivatization; rapid; can detect oxylipin metabolites simultaneously.[1]
-
Cons: Poor ionization of non-oxygenated PUFAs; isomer co-elution risks.[1]
-
Validation Status: Emerging. Requires Multiple Reaction Monitoring (MRM) optimization.
Figure 2: Analytical Decision Tree
Caption: Select GC-MS for structural validation and isomer separation. Select LC-MS/MS for rapid clinical screening of known targets.[1]
Experimental Protocols
Protocol 1: Lipid Extraction (Modified Folch Method)
Essential for isolating EDA from complex biological matrices.[1]
-
Sample Prep: Thaw 100 µL of plasma or packed erythrocytes on ice.
-
Lysis: Add 1 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Internal Standard: Spike with 10 µL of d5-EDA or C21:0 (10 µg/mL).
-
Homogenization: Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl (aq). Vortex and centrifuge at 3000 x g for 5 mins at 4°C.
-
Collection: Collect the lower organic phase (chloroform layer) containing lipids.[1]
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
).[1]
Protocol 2: GC-MS Analysis (Validation Standard)
Required for separating EDA from other C20:2 isomers.[1]
Derivatization:
-
Resuspend dried lipids in 500 µL Boron Trifluoride (
) in Methanol (14%) . -
Incubate at 100°C for 10 minutes (methylation).
-
Cool and add 500 µL Hexane and 500 µL Water.
-
Vortex/Centrifuge; collect top Hexane layer (contains FAMEs).[1]
Instrument Parameters:
-
Column: Agilent DB-23 (60m x 0.25mm, 0.25µm film) or equivalent high-polarity phase.[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Start: 50°C (hold 1 min).
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C (hold 5 min).
-
-
Detection: MS Scan (m/z 50-400) or SIM mode.[1]
-
Target Ion (EDA-FAME): m/z 67, 79, 81 (Characteristic hydrocarbon fragments); Molecular Ion m/z 322.[1]
Protocol 3: LC-MS/MS Quantification (High Sensitivity)
For rapid quantification without derivatization.[1]
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
Ionization: ESI Negative Mode.
-
MRM Transition:
-
Note: EDA is a weak ionizer compared to oxylipins.[1] Ensure system is free of background fatty acid contamination.[1]
References
-
Huang, Y. S., et al. (2011).[1][5] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1][5] Molecular and Cellular Biochemistry, 358(1-2), 85-94.[1]
-
Park, W. J., et al. (2016).[1] "Eicosa-11,14-dienoic acid (20:2n-6), a known substrate for both FADS1 and FADS2, was used as a sentinel of relative FADS2 and FADS1 activity."[1][3] Lipids, 51(1), 1-12.[1]
-
Brenner, R. R. (1974).[1] "The oxidative desaturation of unsaturated fatty acids in animals." Molecular and Cellular Biochemistry, 3(1), 41-52.[1]
-
Chuang, L. T., et al. (2009).[1] "Fungal production of eicosa-11,14-dienoic acid and its conversion to sciadonic acid in murine macrophages." Journal of Agricultural and Food Chemistry, 57(12), 5267-5273.[1]
-
Nithipatikom, K., et al. (2003).[1] "Liquid chromatographic-mass spectrometric determination of cyclooxygenase metabolites of arachidonic acid." Journal of Chromatography B, 785(1), 135-145.[1]
Sources
"Eicosa-11,14-dienoic acid's role in cell signaling pathways versus other omega-6 fatty acids"
This guide provides an in-depth technical analysis of Eicosa-11,14-dienoic acid (20:2n-6), positioning it not merely as a metabolic intermediate, but as a distinct functional modulator within the omega-6 signaling cascade.
Content Type: Technical Comparison & Experimental Guide Target Audience: Lipidomics Researchers, Drug Discovery Scientists, and Cell Biologists.
Executive Summary: Redefining the Omega-6 Narrative
While Arachidonic Acid (AA, 20:4n-6) dominates the literature as the primary precursor for pro-inflammatory eicosanoids, Eicosa-11,14-dienoic acid (EDA) represents a critical, often overlooked regulatory node. EDA is the direct elongation product of Linoleic Acid (LA), formed when the canonical Delta-6 Desaturase (D6D) pathway is bypassed or saturated.
Unlike AA, which fuels the "cytokine storm," EDA acts as a competitive dampener . It integrates into cell membranes to alter fluidity and competes for enzymatic active sites, effectively throttling the production of potent inflammatory mediators. This guide compares EDA’s signaling mechanics against AA and Dihomo-gamma-linolenic acid (DGLA), providing actionable protocols for its study in inflammatory models.
Metabolic Positioning: The "Elongase-First" Pathway
To understand EDA’s role, one must map its origin. In the standard inflammatory cascade, Linoleic Acid is desaturated by D6D. However, EDA is formed via an alternate "Elongase-First" mechanism , primarily mediated by ELOVL5.
Diagram 1: The Omega-6 Bifurcation
This pathway map illustrates how EDA serves as both a reservoir and an alternative route to DGLA via Delta-8 Desaturase (FADS2), bypassing the rate-limiting Delta-6 step.
Figure 1: The Omega-6 Metabolic Bifurcation. Note the "Elongase-First" pathway (blue) creating EDA, distinct from the classic D6D route.
Signaling Mechanics: Competition & Inhibition
EDA’s biological activity is defined by what it prevents rather than what it produces. It lacks the
Mechanism of Action[1][2][3][4][5]
-
Substrate Competition: EDA competes with AA for incorporation into the sn-2 position of membrane phospholipids (Phosphatidylcholine/Phosphatidylethanolamine). High EDA levels displace AA, reducing the pool available for Phospholipase A2 (PLA2) release.
-
Receptor Antagonism: Free EDA acts as a competitive antagonist at the Leukotriene B4 (LTB4) receptor (BLT1/BLT2), with a reported
of ~3 M. -
Enzymatic Inhibition: EDA can bind to COX-2 and 5-LOX but converts poorly, effectively occupying the enzyme and reducing the flux of AA metabolism.
Diagram 2: Competitive Signaling Interface
Figure 2: Competitive Signaling Interface. EDA (Gold) disrupts the inflammatory cascade by blocking COX/LOX enzymes and antagonizing LTB4 receptors.
Comparative Analysis: EDA vs. Major Omega-6s
The following table contrasts EDA with its metabolic neighbors to highlight its unique utility in drug development and nutritional research.
| Feature | Eicosa-11,14-dienoic Acid (EDA) | Arachidonic Acid (AA) | Dihomo-gamma-linolenic Acid (DGLA) |
| Nomenclature | 20:2 ( | 20:4 ( | 20:3 ( |
| Primary Origin | Elongation of Linoleic Acid (ELOVL5) | Desaturation of DGLA (FADS1) | Elongation of GLA |
| Inflammatory Role | Modulator / Weak Antagonist | Potent Agonist | Anti-inflammatory (PGE1 precursor) |
| COX-2 Interaction | Competitive Inhibitor (Poor substrate) | Primary Substrate | Substrate |
| Receptor Activity | Antagonist at LTB4 Receptor | Agonist (via metabolites) | N/A |
| Membrane Role | Increases fluidity; displaces AA | Structural rigidity; signaling pool | Membrane stabilizer |
| Clinical Relevance | Marker of D6D deficiency; Inflammation dampener | Target for NSAIDs; Acute inflammation driver | Atopic dermatitis treatment |
Experimental Protocols
To validate EDA’s role in your specific model, use the following self-validating workflows.
Protocol A: Differential Lipidomic Profiling (GC-MS)
Objective: Quantify EDA incorporation relative to AA in cell membranes.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM + 10% delipidated FBS.
-
Treatment:
-
Control: Vehicle (Ethanol < 0.1%).
-
Group A: 50
M Linoleic Acid (Standard). -
Group B: 50
M EDA (Direct incorporation). -
Incubate for 24 hours to allow membrane remodeling.
-
-
Extraction: Wash cells 2x with cold PBS. Scrape into methanol/chloroform (2:1 v/v) containing BHT (antioxidant).
-
Derivatization: Perform acid-catalyzed transesterification (1%
in methanol, 90°C, 30 min) to generate Fatty Acid Methyl Esters (FAMEs). -
GC-MS Analysis:
-
Column: High-polarity capillary column (e.g., DB-23 or SP-2560) is critical to separate 20:2n-6 from 20:3 isomers.
-
Validation: Monitor retention time shift between 20:2n-6 and 20:3n-6. EDA elutes earlier.
-
Quantification: Normalize to internal standard (e.g., C19:0).
-
Protocol B: Functional Inflammation Assay (NO/PGE2 Suppression)
Objective: Determine the
-
Seeding: Seed macrophages at
cells/well in 6-well plates. -
Pre-incubation: Treat cells with EDA (0, 10, 25, 50, 100
M) for 12 hours. Crucial: This allows EDA to integrate into the sn-2 position of phospholipids before the inflammatory trigger. -
Stimulation: Add LPS (100 ng/mL) for 18 hours.
-
Readouts:
-
Nitric Oxide (NO): Griess Reagent assay on supernatant.
-
PGE2: Competitive ELISA on supernatant.
-
Viability Check: MTT assay (Essential to rule out cytotoxicity as the cause of reduced NO).
-
-
Data Interpretation: A dose-dependent decrease in PGE2 without a loss in cell viability confirms competitive inhibition of the AA cascade.
Implications for Drug Development
-
Biomarker Utility: Elevated plasma EDA is a robust biomarker for Delta-6 Desaturase Deficiency or inhibition. In clinical trials for FADS2 inhibitors, EDA accumulation confirms target engagement.
-
Therapeutic Strategy: Unlike NSAIDs which block enzymes globally (causing side effects), increasing membrane EDA levels offers a "structural" anti-inflammatory approach, reducing the availability of substrate for inflammation without abolishing the pathway entirely.
References
-
Huang, Y.S., et al. (2011).[2] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry. Link
-
Sprecher, H. (2002). "Metabolism of long chain fatty acids." Prostaglandins, Leukotrienes and Essential Fatty Acids.[4][5] Link
-
Yagaloff, K.A., et al. (1995). "Essential fatty acids are antagonists of the leukotriene B4 receptor." Prostaglandins, Leukotrienes and Essential Fatty Acids.[4][5] Link
-
Stoffel, W., et al. (2008). "Selective incorporation of polyunsaturated fatty acids into organelle phospholipids."[6] Journal of Lipid Research. Link
-
PubChem Compound Summary. (2024). "Eicosa-11,14-dienoic acid."[1][2][5][7][8][9][10] National Center for Biotechnology Information. Link
Sources
- 1. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dietary linoleic acid has no effect on arachidonic acid, but increases n-6 eicosadienoic acid, and lowers dihomo-gamma-linolenic and eicosapentaenoic acid in plasma of adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 9. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Eicosa-11,14-dienoic Acid
[1][2][3][4][5][6][7]
Executive Safety & Logistics Summary
Eicosa-11,14-dienoic acid (CAS: 2091-39-6) is a long-chain polyunsaturated fatty acid (PUFA).[1] While generally classified as non-hazardous under GHS criteria by many suppliers (e.g., Cayman Chemical, Sigma-Aldrich), it must be managed as Chemical Waste in a laboratory setting. It is water-insoluble and often stored in organic solvents (e.g., Ethanol, DMSO), which dictates the primary disposal pathway.
Core Disposal Directive:
Chemical Profile & Waste Characterization[1][6][12]
Before disposal, verify the physical state and solvent matrix. This substance is often supplied as a solution.
| Property | Data | Disposal Implication |
| CAS Number | 2091-39-6 | Identifier for waste manifest. |
| Physical State | Liquid (Oil) | Requires leak-proof secondary containment. |
| Flash Point | >62°C (143.6°F) | Combustible. Treat as Ignitable Waste if in solvent. |
| Water Solubility | Insoluble | Strictly prohibited from sanitary sewer disposal. |
| Stability | Air Sensitive | May form peroxides over time; do not distill old stock.[4] |
| RCRA Code | None (Pure) / D001 (if in flammable solvent) | If dissolved in Ethanol/Methanol, code as D001 . |
Pre-Disposal Assessment: The Decision Tree
Effective disposal depends on whether you are handling the pure neat oil, a solvated stock solution, or contaminated debris.
Visualization: Disposal Decision Logic
Figure 1: Logical workflow for categorizing and disposing of Eicosa-11,14-dienoic acid waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Liquid Waste (Stock Solutions & Pure Oil)
Most laboratory quantities (mg to g scale) should be bulked into the lab's central organic waste container.
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy labeled "Non-Halogenated Organic Waste."
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as PUFAs can react exothermically with oxidizers.
-
Transfer:
-
Pour the Eicosa-11,14-dienoic acid solution into the carboy using a funnel.
-
Rinse: Triple-rinse the original vial with a small amount of compatible solvent (e.g., ethanol) and add the rinsate to the waste carboy.
-
-
Labeling: Update the waste tag to include:
Scenario B: Disposal of Contaminated Solids
Items such as pipette tips, weigh boats, gloves, and empty vials that contained the substance.
-
Segregation: Do not throw in regular trash or biohazard bags (unless also contaminated with biological agents).
-
Packaging: Place items in a clear, heavy-duty polyethylene bag or a dedicated "Solid Chemical Waste" pail.
-
Sharps: If the waste involves glass ampules or syringes, place them in a rigid, puncture-resistant container labeled "Broken Glass/Sharps - Chemically Contaminated."
-
Labeling: Tag the bag/bucket as "Debris contaminated with Non-Halogenated Organics."
Scenario C: Management of Expired/Peroxidized Stock
Polyunsaturated fatty acids are prone to autoxidation, forming peroxides upon long-term storage and exposure to air.
-
Inspection: If the oil has thickened significantly, changed color (darkened), or formed crystals, do not attempt to distill or heat it.
-
Stabilization: If high peroxide levels are suspected (and the bottle is old), add a reducing agent (like ferrous sulfate solution) only if trained, or simply designate it for immediate pickup by EHS without consolidation.
-
Disposal: Hand off the individual container to your waste contractor rather than bulking it, to prevent contaminating the main waste stream with potential peroxides.
Spill Management Protocol
In the event of a spill (e.g., dropping a vial), follow this "Self-Validating" cleanup system:
-
Secure Area: Alert nearby personnel. Since the flash point is >62°C, immediate fire risk is low, but slip hazard is high.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Containment:
-
Do not use water (it will spread the oil).
-
Surround the spill with absorbent pads or inert material (vermiculite, sand, or clay-based kitty litter).
-
-
Cleanup:
-
Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.
-
Clean the surface with soap and water or an ethanol-soaked paper towel to remove the oily residue.
-
-
Disposal: Treat all cleanup materials as Solid Chemical Waste (Scenario B).
Regulatory Compliance & References
Regulatory Status:
-
EPA/RCRA: Not a P-listed or U-listed acute hazardous waste. However, if mixed with flammable solvents (Flash point <60°C), the mixture is D001 (Ignitable) .
-
TSCA: For R&D use only.[5] Ensure compliance with TSCA Section 5 if scaling up beyond laboratory research.
References:
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 2091-39-6 CAS Manufactory [m.chemicalbook.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. biolauniversity-ca.safecollegessds.com [biolauniversity-ca.safecollegessds.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Operational Safety & Handling Guide: Eicosa-11,14-dienoic Acid (20:2 n-6)
[1][2]
Part 1: Executive Summary & Risk Profile
Eicosa-11,14-dienoic acid (CAS: 2091-39-6) is a rare, long-chain polyunsaturated fatty acid (PUFA).[1][2] While its acute toxicity profile is low compared to hazardous reagents, its handling requires a specific "Dual-Protection" strategy:[1][2]
-
User Protection: While GHS classification often lists it as non-hazardous, concentrated fatty acids can cause contact dermatitis and respiratory irritation.[2] Furthermore, this lipid is frequently dissolved in volatile organic solvents (Ethanol, DMSO, or Chloroform) which carry their own significant hazards.[1][2]
-
Sample Integrity: This dienoic acid is highly susceptible to autoxidation.[2] Peroxide formation not only degrades the sample, rendering experimental data void, but can also form reactive intermediates that alter biological signaling pathways.[2]
The protocol below treats the substance as a chemical irritant requiring strict inert-atmosphere handling.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect against both the lipid and the common solvents (e.g., Chloroform, Methanol) used in its extraction or reconstitution.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Nitrile Rubber (Min thickness: 0.11 mm) | Lipid Resistance: Latex degrades rapidly upon contact with oils and organic solvents.[1][2] Nitrile provides superior chemical resistance to the carrier solvents (Ethanol/DMSO) and prevents lipid-to-skin transfer.[1][2] |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.[1][2]1) | Splash Guard: Liquid fatty acids are viscous; splashes adhere to corneas.[1][2] Side shields prevent lateral entry of aerosols during pipetting.[2] |
| Body Protection | Lab Coat (100% Cotton or Flame Resistant) | Solvent Safety: Synthetic blends (polyester) can melt into skin if a fire occurs with the carrier solvent.[1][2] Cotton absorbs splashes.[2] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Aerosol Control: While the acid itself has low volatility, handling it under nitrogen flow (dry down) generates aerosols.[1][2] The hood also manages the vapors of organic solvents.[2] |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Integrity Check (The Self-Validating System)
Before opening the vial, verify the system is ready to receive the sample.[1]
-
Glove Inspection: Inflate nitrile gloves slightly to check for pinholes before donning.[2]
-
Atmosphere Check: Ensure the nitrogen/argon gas line is active and equipped with a clean Pasteur pipette tip for purging.
-
Cold Trap: If removing solvents, ensure the vacuum trap is chilled to -78°C (dry ice/acetone) to prevent pump corrosion.[1][2]
Phase B: Handling & Aliquoting (Inert Gas Shielding)
Objective: Prevent autoxidation (rancidity) during transfer.[1][2]
-
Equilibration: Remove the vial from -20°C storage. Allow it to warm to room temperature inside a desiccator or hood before opening.
-
Why? Opening a cold vial condenses atmospheric moisture into the oil, causing hydrolysis.[2]
-
-
Inert Opening: Direct a gentle stream of Nitrogen (
) or Argon over the septum/cap as you open it.[2] -
Aliquoting:
-
Using a glass syringe or positive-displacement pipette (to handle viscosity), transfer the required amount.[1][2]
-
Critical Step: Immediately overlay the remaining stock solution with a heavy blanket of Argon/Nitrogen and recap tightly.[2] Parafilm is insufficient for long-term storage; use a teflon-lined cap.[1][2]
-
-
Solvent Handling: If dissolving the neat oil, add the solvent (e.g., Ethanol) immediately.[2] Vortex under a closed cap.[2]
Phase C: Spill Management
Fatty acid spills are exceptionally slippery and persistent.
-
Containment: Do not wipe immediately. Surround the spill with absorbent pads.[2]
-
Solubilization: Apply a small amount of ethanol or isopropanol to the spill area to solubilize the lipid.[2]
-
Removal: Wipe up the solvated lipid with paper towels.[2]
-
Wash: Clean the surface with a detergent solution (1% Alconox) to remove the final oily film.[2]
Part 4: Disposal & Waste Stream Logistics
Do NOT dispose of down the drain. Long-chain fatty acids solidify in plumbing and disrupt municipal water treatment bacteria.[1][2]
| Waste Stream | Composition | Disposal Action |
| Solid Waste | Contaminated gloves, pipette tips, paper towels.[1][2] | Place in Hazardous Solid Waste bin (Yellow bag/container). |
| Liquid Waste (A) | Pure Eicosa-11,14-dienoic acid or solutions in Ethanol/DMSO.[1][2] | Non-Halogenated Organic Waste container. |
| Liquid Waste (B) | Solutions containing Chloroform or Dichloromethane.[1][2] | Halogenated Organic Waste container. Segregate strictly from Waste (A). |
Part 5: Workflow Visualization
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical control points for oxidation prevention and safety.
Figure 1: Operational lifecycle of Eicosa-11,14-dienoic acid handling. Note the loop returning stock to storage immediately after Nitrogen overlay.
Part 6: References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: cis-11,14-Eicosadienoic acid. Merck KGaA.[2] [1][2]
-
Cayman Chemical. (2023).[2] 11(Z),14(Z)-Eicosadienoic Acid Safety Data Sheet.
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 5282805, Eicosa-11,14-dienoic acid.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
